Product packaging for 4-Fluoro-3,5-dimethylbenzoic acid(Cat. No.:CAS No. 120512-59-6)

4-Fluoro-3,5-dimethylbenzoic acid

Cat. No.: B2895691
CAS No.: 120512-59-6
M. Wt: 168.167
InChI Key: MIKQQYBBVDHPST-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.167. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B2895691 4-Fluoro-3,5-dimethylbenzoic acid CAS No. 120512-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKQQYBBVDHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120512-59-6
Record name 4-fluoro-3,5-dimethylbenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3,5-dimethylbenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Among the vast array of fluorinated building blocks, 4-Fluoro-3,5-dimethylbenzoic acid has emerged as a particularly valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Core Molecular Attributes and Physicochemical Properties

This compound, identified by its CAS number 120512-59-6 , is a substituted benzoic acid that presents a unique combination of reactive functional groups and structural motifs.[2][3] The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amidation and esterification, while the fluorine and dimethyl substitutions on the aromatic ring are key to its utility in modulating the properties of a parent molecule.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 120512-59-6[2][3]
Molecular Formula C₉H₉FO₂[2][3]
Molecular Weight 168.17 g/mol [3]
Appearance White to off-white solidGeneric
Melting Point 165-173 °CGeneric
Solubility Soluble in many organic solvents[4]

Synthesis of this compound: A Plausible Retrosynthetic Approach

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the public domain, a plausible and efficient synthesis can be designed based on established organic chemistry principles, starting from the readily available precursor, 1-fluoro-3,5-dimethylbenzene.

A potential synthetic route involves the ortho-lithiation of 1-fluoro-3,5-dimethylbenzene, followed by carboxylation. The fluorine atom can act as a directing group for ortho-lithiation, although the directing effect of the two methyl groups also needs to be considered.

Synthesis_Pathway A 1-Fluoro-3,5-dimethylbenzene B Intermediate Lithiated Species A->B n-BuLi, THF, -78 °C C This compound B->C 1. CO₂ (s) 2. H₃O⁺ Medicinal_Chemistry_Workflow cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening and Optimization cluster_3 Preclinical Development A This compound B Amide Coupling with Diverse Amines A->B C Esterification with Various Alcohols A->C D High-Throughput Screening (HTS) B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G In vivo Efficacy and PK/PD Studies F->G

References

4-Fluoro-3,5-dimethylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 120512-59-6) is a synthetically valuable aromatic carboxylic acid. As a fluorinated organic building block, it holds significant interest for researchers and development professionals in the pharmaceutical, agrochemical, and material science sectors. The strategic placement of a fluorine atom and two methyl groups on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity in derivative molecules.[1][2] These characteristics are highly sought after in modern drug discovery, where fine-tuning pharmacokinetic and pharmacodynamic profiles is a critical objective.[1]

This guide provides a comprehensive overview of the core chemical properties, validated synthetic methodologies, characteristic reactivity, and key applications of this compound. The content is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound in their work.

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for determining appropriate reaction conditions, solvent selection, and purification strategies.

PropertyValueReference(s)
CAS Number 120512-59-6[3][4]
Molecular Formula C₉H₉FO₂[3][4]
Molecular Weight 168.17 g/mol [3][4]
Melting Point 170-173 °C[4]
Appearance White to off-white solid[3]
IUPAC Name This compound[4]
SMILES CC1=CC(=CC(=C1F)C)C(=O)O[4]
InChIKey MIKQQYBBVDHPST-UHFFFAOYSA-N[4][5]

Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. While raw spectra are lot-specific, the expected characteristics for this compound are as follows. Several chemical suppliers confirm the availability of spectral data for this compound.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent methyl groups (-CH₃) at positions 3 and 5 should appear as a singlet around 2.3 ppm. The two equivalent aromatic protons (-CH) at positions 2 and 6 will also produce a singlet, typically further downfield. The acidic proton of the carboxylic acid group (-COOH) will be a broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the quaternary aromatic carbons (including the one bonded to fluorine, which will exhibit C-F coupling), the protonated aromatic carbons, and the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of an aryl fluoride.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the molecular weight (168.17) would be prominent. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (m/z 169.06593) and [M-H]⁻ (m/z 167.05137), can aid in identification.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations in the fingerprint region.

Synthesis Methodologies: A Field-Proven Approach

While multiple synthetic routes to substituted benzoic acids exist, one of the most reliable and versatile methods is the carboxylation of a Grignard reagent. This approach offers high yields and is adaptable to scale-up operations. The logical precursor for this synthesis is 1-Bromo-4-fluoro-3,5-dimethylbenzene (CAS 99725-44-7), a commercially available starting material.[9]

Rationale for Method Selection

The Grignard reaction is a cornerstone of C-C bond formation.[10] Its utility in converting aryl halides to carboxylic acids via reaction with carbon dioxide (dry ice) is well-documented.[10] The key advantages are:

  • High Reactivity: Grignard reagents are potent nucleophiles, readily attacking the electrophilic carbon of CO₂.

  • Accessibility of Reagents: Magnesium turnings and dry ice are common, inexpensive laboratory reagents.

  • Chemoselectivity: The C-Br bond is significantly more reactive towards magnesium insertion than the C-F bond or the C-H bonds of the methyl groups, ensuring the reaction proceeds at the desired position.[10]

Experimental Workflow: Grignard Carboxylation

G cluster_prep Grignard Reagent Formation cluster_react Carboxylation cluster_workup Acidic Workup & Isolation A 1-Bromo-4-fluoro- 3,5-dimethylbenzene D Grignard Reagent (in solution) A->D B Mg turnings B->D C Anhydrous THF F Magnesium Carboxylate Salt D->F Nucleophilic Attack E Dry Ice (CO₂) E->F H This compound (Crude Product) F->H Protonation G Aqueous HCl G->H I Recrystallization (e.g., Ethanol/Water) H->I J Purified Product I->J

Caption: Synthesis of this compound via Grignard carboxylation.

Detailed Protocol

Self-Validation & Trustworthiness: This protocol requires strict anhydrous conditions. The initiation of the Grignard reaction (visualized by bubbling or heat) is a critical self-validating step. Failure to initiate indicates the presence of moisture or impure reagents.

  • Apparatus & Reagent Preparation:

    • All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Magnesium turnings should be fresh or briefly ground in a mortar to expose a fresh surface.

    • Anhydrous tetrahydrofuran (THF) is the solvent of choice. It must be dried over a suitable agent like sodium/benzophenone or obtained from a solvent purification system.

  • Grignard Reagent Formation:

    • To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous THF, just enough to cover the magnesium. Add a crystal of iodine to help initiate the reaction.

    • Dissolve 1-Bromo-4-fluoro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension. Gentle heating or sonication may be required to initiate the reaction. Initiation is confirmed by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate, larger flask, place an excess of crushed dry ice (solid CO₂).

    • Cool the Grignard reagent solution to room temperature and then slowly transfer it via cannula onto the crushed dry ice with vigorous stirring. Causality: A large excess of CO₂ is used to minimize the side reaction where the Grignard reagent attacks the initially formed carboxylate salt to form a ketone.

    • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Workup and Purification:

    • Slowly quench the reaction mixture by adding cold 1 M aqueous HCl. Stir until all solids have dissolved. This step protonates the magnesium carboxylate salt to form the desired carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by its carboxylic acid functional group. This group is a versatile handle for constructing more complex molecules, particularly amides and esters, which are prevalent in pharmaceuticals.

Key Reaction: Amide Bond Formation

Amidation is a fundamental transformation in drug development. The carboxylic acid can be activated and coupled with a primary or secondary amine to form a stable amide linkage.

Protocol: EDC/HOBt-Mediated Amide Coupling

Expertise & Causality: Direct reaction of a carboxylic acid and an amine requires very high temperatures and is often inefficient. The use of coupling agents like EDC (a carbodiimide) and an additive like HOBt is the modern standard. EDC activates the carboxyl group, making it highly electrophilic. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral amines are used, leading to a cleaner reaction and higher yield.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the cooled solution. Stir for 15-20 minutes to allow for the formation of the activated HOBt-ester intermediate.

  • Amine Addition:

    • Add the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with the solvent used (e.g., DCM).

    • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate for several high-value applications.

  • Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism) and binding affinity (through favorable electronic interactions).[2] This building block is ideal for synthesizing novel inhibitors, receptor agonists/antagonists, and other active pharmaceutical ingredients (APIs) where tuning lipophilicity is key.[1]

  • Agrochemicals: Similar to pharmaceuticals, the fluorinated moiety can enhance the potency and environmental persistence of herbicides and fungicides, leading to more effective crop protection agents.[1]

  • Material Science: The rigid, functionalized aromatic core can be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are required.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[3]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical advice if irritation persists.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential for innovation in the life sciences and material sciences. Its distinct combination of a reactive carboxylic acid handle, metabolically robust fluorine substituent, and modulating methyl groups provides a powerful tool for chemists and researchers. Understanding its core properties, employing reliable synthetic protocols, and adhering to strict safety measures will enable its effective and safe application in the development of next-generation chemical entities.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-fluoro-3,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary, field-proven synthetic routes: the Sandmeyer reaction pathway starting from 4-fluoro-3,5-dimethylaniline, and a Grignard reaction pathway commencing with 1-fluoro-3,5-dimethylbenzene. Each pathway is elucidated with in-depth mechanistic insights, step-by-step experimental protocols, and a critical analysis of the causality behind experimental choices. All claims are supported by authoritative references, and visual aids in the form of diagrams and tables are provided to enhance understanding and practical application.

Introduction: The Significance of this compound

This compound (CAS No: 120512-59-6) is a substituted aromatic carboxylic acid of significant interest in the development of novel pharmaceuticals and advanced materials. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules, making it a desirable feature in drug design. The dimethyl substitution pattern on the aromatic ring provides steric and electronic modulation, offering a scaffold for the synthesis of complex molecular architectures. This guide aims to provide a robust and practical understanding of its synthesis, empowering researchers to confidently produce this key intermediate.

Strategic Overview of Synthetic Pathways

Two principal and reliable synthetic strategies for this compound are presented. The choice of pathway often depends on the availability and cost of starting materials, desired scale of production, and laboratory capabilities.

  • Pathway 1: The Sandmeyer Reaction Route. This classic and versatile approach utilizes the readily available 4-fluoro-3,5-dimethylaniline as a precursor. The core of this pathway involves the transformation of the amino group into a diazonium salt, which is a superb leaving group, allowing for its substitution with a cyano group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid. This route is often favored for its reliability and predictability.

  • Pathway 2: The Grignard Reaction Route. This pathway employs a classic organometallic approach, building the carboxylic acid functionality onto a pre-functionalized aromatic ring. Starting from 1-fluoro-3,5-dimethylbenzene, a bromine atom is introduced to serve as a handle for the formation of a Grignard reagent. This highly nucleophilic organomagnesium species is then carboxylated using carbon dioxide.

Synthesis_Overview cluster_sandmeyer Pathway 1: Sandmeyer Reaction cluster_grignard Pathway 2: Grignard Reaction Aniline 4-Fluoro-3,5-dimethylaniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization Nitrile 4-Fluoro-3,5-dimethylbenzonitrile Diazonium->Nitrile Sandmeyer Cyanation Final_Product_S This compound Nitrile->Final_Product_S Hydrolysis Benzene 1-Fluoro-3,5-dimethylbenzene Bromobenzene 1-Bromo-4-fluoro-3,5-dimethylbenzene Benzene->Bromobenzene Bromination Grignard Grignard Reagent Bromobenzene->Grignard Mg, THF Final_Product_G This compound Grignard->Final_Product_G 1. CO2 2. H3O+

Figure 1: Overview of the two primary synthetic pathways.

Pathway 1: The Sandmeyer Reaction Route

This pathway is a robust and well-established method for the introduction of a carboxyl group onto an aromatic ring via a nitrile intermediate.

Mechanistic Considerations

The Sandmeyer reaction proceeds through a free radical mechanism.[1][2] The key steps are:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3][4] This reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]

  • Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[1][6]

  • Nucleophilic Attack and Re-oxidation: The aryl radical then abstracts a cyanide ligand from the now copper(II) cyanide complex, forming the desired benzonitrile and regenerating the copper(I) catalyst.[2]

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or alkaline conditions to the carboxylic acid.[7][8]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Cyanation cluster_2 Hydrolysis Aniline Ar-NH2 Diazonium Ar-N2+ Aniline->Diazonium NaNO2, H+ Aryl_Radical Ar• + N2 Diazonium->Aryl_Radical Cu(I)CN (SET) Benzonitrile Ar-CN Aryl_Radical->Benzonitrile + [Cu(II)(CN)2] Carboxylic_Acid Ar-COOH Benzonitrile->Carboxylic_Acid H3O+, heat

Figure 2: Mechanistic workflow of the Sandmeyer reaction pathway.
Experimental Protocols

Step 1: Diazotization of 4-Fluoro-3,5-dimethylaniline

  • Materials:

    • 4-Fluoro-3,5-dimethylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Ice

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-fluoro-3,5-dimethylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[5]

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The slow addition is crucial to control the exothermic nature of the reaction.[5][9]

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the next step.

Step 2: Sandmeyer Cyanation

  • Materials:

    • The cold diazonium salt solution from Step 1

    • Copper(I) Cyanide (CuCN)

    • Sodium Cyanide (NaCN) (optional, to form a soluble complex)

    • Deionized Water

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (2.4 eq) in water. This forms a soluble sodium cuprocyanide complex, which enhances reactivity.

    • Warm this solution to approximately 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, heat the reaction mixture on a steam bath for about 30-60 minutes until the evolution of nitrogen ceases.

    • Cool the reaction mixture to room temperature. The crude 4-fluoro-3,5-dimethylbenzonitrile will separate as an oil or solid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude nitrile, which can be purified by distillation or chromatography if necessary.

Step 3: Hydrolysis of 4-Fluoro-3,5-dimethylbenzonitrile

  • Materials:

    • 4-Fluoro-3,5-dimethylbenzonitrile

    • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

    • Deionized Water

  • Procedure (Acidic Hydrolysis):

    • In a round-bottom flask equipped with a reflux condenser, add the crude nitrile (1.0 eq) to a mixture of concentrated sulfuric acid (e.g., 50% v/v) and water.[10]

    • Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture in an ice bath. The this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water to remove residual acid.[8]

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: The Grignard Reaction Route

Mechanistic Considerations
  • Bromination: The electrophilic aromatic bromination of 1-fluoro-3,5-dimethylbenzene is directed by the activating methyl groups and the ortho-, para-directing, yet deactivating, fluorine atom. The position between the two methyl groups is sterically hindered. The most likely position for bromination is para to the fluorine and ortho to a methyl group.

  • Grignard Reagent Formation: The reaction of the aryl bromide with magnesium metal involves an oxidative insertion of magnesium into the carbon-bromine bond.[11] This is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.

  • Carboxylation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide.[12][13] This forms a magnesium carboxylate salt.

  • Acidic Work-up: Subsequent protonation of the carboxylate salt with a strong aqueous acid liberates the final carboxylic acid product.[12]

Grignard_Mechanism cluster_0 Bromination cluster_1 Grignard Formation cluster_2 Carboxylation Benzene Ar-H Bromobenzene Ar-Br Benzene->Bromobenzene Br2, FeBr3 Grignard Ar-MgBr Bromobenzene->Grignard Mg, THF Carboxylate Ar-COOMgBr Grignard->Carboxylate CO2 (dry ice) Carboxylic_Acid Ar-COOH Carboxylate->Carboxylic_Acid H3O+

Figure 3: Mechanistic workflow of the Grignard reaction pathway.
Experimental Protocols

Step 1: Bromination of 1-Fluoro-3,5-dimethylbenzene

  • Materials:

    • 1-Fluoro-3,5-dimethylbenzene

    • Bromine (Br₂)

    • Iron filings or Anhydrous Iron(III) Bromide (FeBr₃)

    • Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

  • Procedure:

    • In a flask protected from moisture, dissolve 1-fluoro-3,5-dimethylbenzene (1.0 eq) in the anhydrous solvent.

    • Add the Lewis acid catalyst, such as iron filings or FeBr₃ (catalytic amount).

    • Cool the mixture in an ice bath.

    • Slowly add bromine (1.0 eq) dropwise with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature until the bromine color has dissipated.

    • Quench the reaction with an aqueous solution of sodium bisulfite to remove any excess bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting 1-bromo-4-fluoro-3,5-dimethylbenzene by distillation.

Step 2: Formation of the Grignard Reagent

  • Materials:

    • 1-Bromo-4-fluoro-3,5-dimethylbenzene

    • Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • A small crystal of Iodine

  • Procedure:

    • All glassware must be rigorously dried. Assemble a three-necked flask with a reflux condenser and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).

    • Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask.

    • Dissolve 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the reaction has started.[14]

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation of the Grignard Reagent

  • Materials:

    • The Grignard reagent solution from Step 2

    • Dry Ice (solid CO₂)

    • Anhydrous Diethyl Ether

    • Hydrochloric Acid (HCl), aqueous solution

  • Procedure:

    • Crush a sufficient quantity of dry ice and place it in a beaker.

    • Slowly pour the Grignard reagent solution over the crushed dry ice with stirring.[15]

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Quench the reaction by slowly adding an aqueous solution of HCl until the mixture is acidic. This will protonate the carboxylate salt and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization.

Data Summary

ParameterPathway 1: Sandmeyer ReactionPathway 2: Grignard Reaction
Starting Material 4-Fluoro-3,5-dimethylaniline1-Fluoro-3,5-dimethylbenzene
Key Intermediates Diazonium Salt, BenzonitrileAryl Bromide, Grignard Reagent
Key Reagents NaNO₂, CuCN, H₂SO₄/NaOHBr₂, FeBr₃, Mg, CO₂
Reaction Steps 33
Advantages - High reliability- Well-established procedures- Avoids highly reactive organometallics- Utilizes a simpler starting material- Direct introduction of the carboxyl group
Challenges - Handling of unstable diazonium salts- Use of toxic cyanides- Regioselectivity of bromination- Strict anhydrous conditions required for Grignard reaction

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes: the Sandmeyer reaction and the Grignard reaction. The Sandmeyer pathway, starting from the corresponding aniline, offers a classic and robust method, while the Grignard pathway provides a powerful alternative for constructing the carbon-carbon bond of the carboxylic acid. The selection of the optimal route will depend on factors such as starting material availability, scale, and specific laboratory safety protocols. This guide has provided the necessary mechanistic understanding and detailed experimental protocols to empower researchers in the successful synthesis of this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. 4-Fluoro-3,5-dimethylbenzoic acid, a fluorinated aromatic carboxylic acid, represents a key building block in the synthesis of novel pharmaceuticals and advanced materials. Its unique substitution pattern—a fluorine atom flanked by two methyl groups on a benzoic acid scaffold—imparts specific electronic and steric properties that are of significant interest to researchers. The molecular formula is C₉H₉FO₂ and the molecular weight is approximately 168.17 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can glean information about the chemical environment, connectivity, and through-space proximity of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving carboxylic acids and allows for the observation of the acidic proton.

  • Instrumentation: The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with 16 or 32 scans usually being sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
-COOH10.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.
Ar-H7.5 - 7.7Doublet2HThe two aromatic protons are in equivalent chemical environments. They are deshielded by the electron-withdrawing carboxylic acid group and the fluorine atom. The coupling to the adjacent fluorine atom will result in a doublet.
-CH₃2.2 - 2.4Singlet6HThe six protons of the two methyl groups are equivalent. They are attached to the aromatic ring and will appear as a single, sharp peak.

The predicted ¹H NMR spectrum provides a clear fingerprint of the this compound structure. The presence of a broad singlet in the downfield region is characteristic of a carboxylic acid proton. The doublet in the aromatic region, integrating to two protons, confirms the presence of two equivalent aromatic protons, and its multiplicity suggests coupling to a single fluorine atom. The singlet integrating to six protons in the upfield region is indicative of two equivalent methyl groups attached to the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A greater number of scans (e.g., 1024 or more) is usually necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
C-F155 - 165 (d)The carbon directly attached to the electronegative fluorine atom is significantly deshielded and will appear as a doublet due to one-bond C-F coupling.
C-COOH128 - 135The ipso-carbon to which the carboxylic acid group is attached.
C-CH₃135 - 145 (d)The two carbons bearing the methyl groups are equivalent and will show a smaller C-F coupling (three-bond).
C-H130 - 135 (d)The two equivalent aromatic carbons bonded to hydrogen will also exhibit C-F coupling (two-bond).
-CH₃20 - 25The carbons of the methyl groups are in the typical upfield region for alkyl groups attached to an aromatic ring.

The predicted ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule. The downfield signal for the carbonyl carbon is a key identifier for the carboxylic acid group. The large doublet for the carbon attached to fluorine is a definitive indicator of the C-F bond. The remaining aromatic signals, with their characteristic chemical shifts and smaller C-F couplings, along with the upfield methyl carbon signal, complete the structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Justification
O-H stretch (carboxylic acid)2500 - 3300BroadThe O-H bond of the carboxylic acid is involved in hydrogen bonding, leading to a very broad and characteristic absorption band.
C-H stretch (aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the aromatic ring.
C-H stretch (aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds in the methyl groups.
C=O stretch (carboxylic acid)1680 - 1720Strong, sharpThe carbonyl group of the carboxylic acid gives a very strong and sharp absorption band. Its position can be influenced by conjugation and hydrogen bonding.
C=C stretch (aromatic)1450 - 1600Medium to weakStretching vibrations of the carbon-carbon double bonds within the aromatic ring.
C-F stretch1100 - 1300StrongThe C-F bond stretch is typically a strong absorption in this region.
O-H bend1350 - 1450MediumBending vibration of the O-H group.
C-O stretch1200 - 1300MediumStretching vibration of the C-O single bond in the carboxylic acid.

The IR spectrum provides immediate confirmation of the key functional groups. The very broad O-H stretch and the strong, sharp C=O stretch are definitive evidence for the carboxylic acid functionality. The presence of both aromatic and aliphatic C-H stretches confirms the substituted benzene ring and the methyl groups. A strong absorption in the C-F stretch region would confirm the presence of the fluorine atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural clues. Electrospray Ionization (ESI) is a softer ionization technique that typically keeps the molecule intact, making it ideal for determining the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

m/z Proposed Fragment Justification
168[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
151[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
140[M - CO]⁺Loss of a neutral carbon monoxide molecule.
123[M - COOH]⁺Loss of the entire carboxylic acid group as a radical.
95[C₆H₂F(CH₃)₂]⁺Further fragmentation of the aromatic ring.

The mass spectrum will provide the molecular weight of this compound from the molecular ion peak at m/z 168. The fragmentation pattern will be consistent with the structure of a benzoic acid derivative. The characteristic losses of -OH and -COOH from the carboxylic acid group are expected to be prominent. The presence of these fragments provides strong corroborating evidence for the proposed structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

G Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Spectral Data Analysis (Chemical Shifts, Frequencies, m/z) NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging the established principles of NMR, IR, and MS, and drawing upon data from analogous structures, a comprehensive and scientifically sound analytical profile has been constructed. The presented protocols and interpretations offer a robust framework for researchers and scientists to confidently identify and characterize this important chemical entity in their developmental pipelines. The convergence of the predicted data from these orthogonal techniques provides a high degree of confidence in the structural assignment of this compound, underscoring the power of a multi-faceted spectroscopic approach in modern chemical analysis.

References

Understanding and Determining the Solubility of 4-Fluoro-3,5-dimethylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Fluoro-3,5-dimethylbenzoic acid, a common building block in medicinal chemistry. We will delve into the theoretical principles governing its solubility based on its unique molecular structure, present a detailed, field-proven protocol for its quantitative measurement, and discuss the rationale behind solvent selection and data interpretation. This document is intended for researchers, chemists, and formulation scientists seeking to establish a robust and reliable solubility profile for this compound.

Introduction: The Critical Role of Solubility

This compound (MW: 168.17 g/mol [1][2], MP: 165-167°C[3]) is a substituted aromatic carboxylic acid. Its structure is frequently incorporated into larger molecules in drug discovery programs. The success of processes such as reaction optimization, crystallization, and formulation hinges on a precise understanding of its solubility in various organic media. A poorly characterized solubility profile can lead to significant challenges, including:

  • Inefficient Reactions: Difficulty in achieving desired concentrations for optimal reaction kinetics.

  • Low Purification Yields: Challenges in selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation Failures: Inability to develop stable and bioavailable drug products.

This guide provides the theoretical foundation and practical steps to mitigate these risks by systematically evaluating the solubility of this compound.

Physicochemical Characterization and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction. A detailed analysis of the molecular structure of this compound is essential for a more nuanced understanding.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This is the dominant polar feature, capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the carbonyl C=O). This group imparts acidic properties and is the primary driver of solubility in polar, protic solvents.

  • Aromatic Ring: The benzene ring is largely nonpolar and contributes to solubility in solvents with aromatic character or those that can engage in van der Waals interactions.

  • Methyl Groups (-CH₃): These two alkyl groups are nonpolar and lipophilic, increasing the compound's affinity for nonpolar solvents.

  • Fluorine Atom (-F): As a highly electronegative atom, the fluorine introduces a strong dipole moment into the molecule. However, it is a poor hydrogen bond acceptor and can increase the lipophilicity of the molecule, a phenomenon often exploited in drug design.

The interplay of these groups dictates the molecule's overall polarity and its potential for specific solute-solvent interactions.

Diagram 1: Key intermolecular interaction sites on this compound.

Based on this structure, we can form several hypotheses:

  • High solubility is expected in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can interact strongly with the carboxylic acid group.

  • Moderate solubility might be found in solvents like acetone or ethyl acetate, which have intermediate polarity.

  • Low solubility is anticipated in nonpolar, aliphatic solvents (e.g., hexane, heptane) that cannot effectively solvate the polar carboxylic acid moiety.

Experimental Design: A Self-Validating Protocol

To obtain reliable and reproducible solubility data, a systematic approach is required. The isothermal equilibrium shake-flask method is a gold-standard technique. The core principle is to generate a saturated solution at a constant temperature, separate the solid and liquid phases, and then accurately determine the concentration of the solute in the liquid phase.

Rationale for Solvent Selection

A diverse set of solvents should be selected to probe the full range of intermolecular interactions. The following table provides a recommended starting panel, categorized by solvent type.

Solvent ClassExample SolventsPrimary Interactions Probed
Polar Protic Methanol, EthanolHydrogen bonding (donor & acceptor)
Polar Aprotic Acetone, Acetonitrile, DMSODipole-dipole, Hydrogen bonding (acceptor)
Intermediate Polarity Ethyl Acetate, DichloromethaneDipole-dipole, some H-bond accepting
Nonpolar Aromatic Tolueneπ-π stacking, van der Waals
Nonpolar Aliphatic n-Heptane, Cyclohexanevan der Waals forces only
Step-by-Step Experimental Workflow

This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.

Materials:

  • This compound (ensure purity is known, >97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or screw-cap tubes (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility, e.g., PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

G A Step 1: Preparation Add excess solid solute to a known volume/mass of solvent. B Step 2: Equilibration Seal vials. Agitate at constant temperature (e.g., 25°C) for 24-48h. A->B Ensure tight seal C Step 3: Phase Separation Allow vials to settle (1-2h) at temp. Visually confirm excess solid. B->C Critical for equilibrium D Step 4: Sampling Withdraw supernatant using a syringe. Filter immediately into a clean vial. C->D Avoid disturbing solid E Step 5: Dilution Accurately dilute the filtrate with a suitable mobile phase or solvent. D->E Prevent precipitation F Step 6: Quantification Analyze diluted sample via HPLC-UV or other validated analytical method. E->F Prepare calibration curve G Step 7: Calculation Calculate original concentration using the dilution factor. Express as mg/mL or mol/L. F->G

Diagram 2: Experimental workflow for isothermal equilibrium solubility determination.

Protocol:

  • Preparation:

    • To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume or mass of the selected solvent to each vial (e.g., 2 mL).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. Causality Check: Insufficient time will result in an underestimation of solubility. A time-point study (e.g., sampling at 12, 24, 48, and 72 hours) can be performed to validate the chosen equilibration time.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1-2 hours. This allows the excess solid to settle.

    • Visually confirm that a solid phase is still present in every vial. Trustworthiness Check: If no solid is present, the experiment is invalid for that solvent as saturation was not achieved. The experiment must be repeated with more solute.

  • Sampling and Filtration:

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Causality Check: Filtration is critical to remove all microscopic solid particles, which would otherwise lead to a gross overestimation of solubility. The first few drops should be discarded to saturate the filter membrane.

  • Quantification:

    • Accurately prepare a known dilution of the clear filtrate. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard calibration curve.

  • Data Calculation:

    • Calculate the concentration in the original, undiluted filtrate by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in convenient units, such as mg/mL or mol/L.

Data Presentation and Interpretation

Results should be collated into a clear, concise table that allows for easy comparison across different solvents.

Table 1: Template for Reporting Solubility Data for this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar ProticExperimental ValueCalculated ValueColorless solution
AcetonitrilePolar AproticExperimental ValueCalculated ValueColorless solution
AcetonePolar AproticExperimental ValueCalculated ValueColorless solution
Ethyl AcetateIntermediate PolarityExperimental ValueCalculated ValueColorless solution
TolueneNonpolar AromaticExperimental ValueCalculated ValueColorless solution
n-HeptaneNonpolar AliphaticExperimental ValueCalculated ValueInsoluble/Very Low

Interpreting the Results: By comparing the experimental values in the table with the theoretical principles discussed in Section 2, a comprehensive solubility profile can be established. For instance, high solubility in methanol would confirm the dominant role of hydrogen bonding with the carboxylic acid group. Conversely, low solubility in heptane would highlight the energetic penalty of disrupting the heptane-heptane van der Waals forces to accommodate a polar solute. This data-driven understanding is invaluable for making informed decisions in process development and formulation. The influence of water in organic solvents can also significantly enhance the solubility of carboxylic acids, a factor to consider in non-anhydrous systems.[4]

Conclusion

This guide has outlined a robust, scientifically-grounded approach to determining the solubility of this compound. By combining an understanding of its molecular structure with a meticulous experimental protocol, researchers can generate the high-quality, reliable data essential for advancing drug development projects. The presented workflow emphasizes self-validation and causality, ensuring that the resulting solubility profile is both accurate and trustworthy. This fundamental data serves as a cornerstone for rational solvent selection in synthesis, purification, and formulation, ultimately accelerating the path from discovery to application.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3,5-dimethylbenzoic acid, a fluorinated aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural combination—a carboxylic acid for versatile derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and methyl groups influencing steric interactions—renders it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive overview of the known physical properties of this compound and details the experimental protocols for the determination of these and other key characteristics.

This document is intended for researchers, scientists, and drug development professionals, offering both established data and the methodologies required to generate further characterization data, thereby facilitating its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Visualizing the Core Structure

Caption: 2D structure of this compound.

General Properties

A summary of the fundamental physical and safety data for this compound is presented below. This data is essential for safe handling, storage, and for predicting its behavior in various chemical environments.

PropertyValueSource(s)
Molecular Formula C₉H₉FO₂[3][4][5]
Molecular Weight 168.17 g/mol [3][4]
Appearance Solid, Crystalline[3]
Melting Point 170 - 173 °C[3][6]
CAS Number 120512-59-6[3][5]

Safety and Handling

Proper handling of any chemical substance is paramount to ensure laboratory safety. The following is a summary of the key safety information for this compound, derived from its Safety Data Sheet (SDS).

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Chemical Stability: The compound is stable under normal conditions.[3] Conditions to Avoid: Incompatible products and excess heat should be avoided.[3]

Thermal Properties

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For this compound, the reported melting point range is 170 - 173 °C .[3][6] A sharp melting range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

The melting point of a solid organic compound can be accurately determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

G A Sample Preparation: Finely powder a small amount of the crystalline solid. B Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus. B->C D Rapid Heating (Optional): Quickly heat the sample to determine an approximate melting range. C->D E Slow Heating: Heat slowly (1-2 °C/min) as the temperature approaches the expected melting point. D->E F Observation and Recording: Record the temperature at which the solid first begins to melt (T1) and the temperature at which it is completely liquid (T2). E->F G Data Analysis: The melting point is reported as the range T1 - T2. F->G

Caption: Workflow for the shake-flask method for solubility determination.

Detailed Steps:

  • Preparation: An excess of this compound is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and filtration.

  • Analysis: The concentration of the compound in the clear filtrate is determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Acidity (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.

Detailed Steps:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). [7][8]

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra are not provided in the search results, the expected characteristics can be inferred, and some vendors indicate the availability of such data. [7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a singlet or a narrowly split multiplet in the aromatic region (typically 7-8 ppm). The two methyl groups are chemically equivalent and should give a single, sharp peak in the aliphatic region (around 2.3 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with splitting patterns due to C-F coupling), and the methyl carbons. The carbonyl carbon will be in the range of 165-185 ppm. The aromatic carbons will appear between 110-165 ppm, and the methyl carbons will be observed in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. [10]* C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. [10][11]* C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is indicative of the carbon-fluorine bond. [10]* Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring. [10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues. The molecular ion peak (M+) would be expected at m/z 168. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the aromatic ring.

Conclusion

This compound is a key building block with well-defined structural and basic physical properties. This guide has consolidated the available data for its molecular characteristics, safety, and thermal behavior. While specific experimental values for properties such as boiling point, solubility, and pKa are not widely published, this guide provides robust, field-proven experimental protocols for their determination. The detailed methodologies for melting point analysis, thermal stability assessment, solubility measurement, pKa determination, and spectroscopic characterization empower researchers to generate the necessary data for their specific applications. A thorough understanding and application of these techniques will facilitate the effective use of this compound in advancing scientific research and development.

References

discovery and history of 4-Fluoro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic History and Utility of 4-Fluoro-3,5-dimethylbenzoic acid

Foreword: The Silent Workhorse of Modern Chemistry

In the vast repository of chemical literature, not every compound is heralded by a landmark discovery paper. Some, like this compound, emerge from the steady march of synthetic innovation, their histories written not in a single manuscript but across decades of evolving chemical methodology. This guide eschews a simple chronological report in favor of a deeper narrative, exploring the logical and strategic evolution of synthetic pathways that likely led to the creation and now widespread availability of this valuable building block. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—the causal relationships behind synthetic choices that chemists have made, and continue to make, in their quest for molecular precision. We will delve into the probable classical origins of this molecule, examine modern, more efficient routes, and understand its significance as a tool for researchers in drug discovery and materials science.

Foundational Context: The Rise of Fluorinated Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. In the pharmaceutical realm, fluorine substitution is a well-established strategy for enhancing metabolic stability, increasing membrane permeability, and improving protein binding affinities.[1] This has led to a surge in the development of fluorinated building blocks. Compounds like this compound belong to the critical class of fluorinated benzoic acids, which serve as versatile intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2][3] Their carboxylic acid group provides a convenient handle for amide bond formation or other functional group interconversions, making them indispensable in modern synthetic campaigns.

Physicochemical & Structural Data
PropertyValueSource
CAS Number 120512-59-6[4]
Molecular Formula C₉H₉FO₂[5][6]
Molecular Weight 168.16 g/mol [5][6]
Appearance White to off-white solidCommercial Suppliers
Chemical Stability Stable under normal conditions[6]

Reconstructing the Past: Plausible Historical Synthetic Pathways

While a singular "discovery" paper for this compound is not prominent in the historical literature, its structure suggests logical synthetic disconnections based on well-established, classical reactions. The primary challenge in its synthesis is achieving the specific 1,2,3,4-substitution pattern on the benzene ring. A highly plausible historical approach would involve the renowned Balz-Schiemann reaction, a cornerstone of aromatic fluorine chemistry for much of the 20th century.[7][8]

Proposed Classical Route: A Multi-Step Approach from 3,5-Dimethylaniline

This hypothetical pathway represents a robust, logical sequence relying on fundamental organic transformations that would have been available to chemists in the mid-20th century. The strategy involves building the substitution pattern sequentially.

Step-by-Step Protocol:

  • Nitration: Begin with commercially available 3,5-dimethylaniline. Perform an electrophilic nitration. Due to the strong ortho,para-directing nature of the amino group, the primary products would be 2-nitro-3,5-dimethylaniline and 4-nitro-3,5-dimethylaniline. The desired 4-nitro isomer can be separated via crystallization or chromatography.

  • Sandmeyer Reaction (Part 1 - Diazotization): The separated 4-nitro-3,5-dimethylaniline is subjected to diazotization. The primary amine is treated with an ice-cold solution of sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) to form a diazonium salt.

  • Sandmeyer Reaction (Part 2 - Cyanation): The resulting diazonium salt is immediately treated with a solution of copper(I) cyanide (CuCN). This introduces a nitrile group at the 1-position, yielding 4-nitro-3,5-dimethylbenzonitrile.

  • Reduction of Nitro Group: The nitro group is selectively reduced to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) in acidic medium or catalytic hydrogenation. This produces 4-amino-3,5-dimethylbenzonitrile.

  • Balz-Schiemann Reaction: The newly formed amino group is the key to introducing fluorine.

    • Diazotization: The 4-amino-3,5-dimethylbenzonitrile is diazotized using sodium nitrite and tetrafluoroboric acid (HBF₄).

    • Fluorination: The resulting diazonium tetrafluoroborate salt is isolated and gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride, leaving the desired 4-fluoro-3,5-dimethylbenzonitrile.[7][8]

  • Hydrolysis of Nitrile: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidic workup, to yield the final product, this compound.

G cluster_start Starting Material cluster_process Synthetic Sequence cluster_end Final Product A 3,5-Dimethylaniline B 1. Nitration (HNO₃/H₂SO₄) 2. Isomer Separation A->B C 4-Nitro-3,5-dimethylaniline B->C D Sandmeyer Reaction (1. NaNO₂/HCl; 2. CuCN) C->D E 4-Nitro-3,5-dimethylbenzonitrile D->E F Nitro Reduction (e.g., SnCl₂/HCl) E->F G 4-Amino-3,5-dimethylbenzonitrile F->G H Balz-Schiemann Reaction (1. NaNO₂/HBF₄; 2. Heat) G->H I 4-Fluoro-3,5-dimethylbenzonitrile H->I J Nitrile Hydrolysis (H₃O⁺/Heat) I->J K This compound J->K

Caption: Plausible classical synthesis of this compound.

Modern Synthetic Strategies & Improvements

While classical methods are robust, modern organic synthesis prioritizes efficiency, safety, and atom economy. Contemporary approaches to synthesizing this compound and its analogs often involve more direct and higher-yielding reactions.

Alternative Precursors and Reactions
Starting MaterialKey ReactionsAdvantagesPotential ChallengesRelated Literature
m-FluorotolueneFriedel-Crafts Acylation, Haloform ReactionUtilizes readily available starting materials. Friedel-Crafts is a powerful C-C bond-forming reaction.Acylation may lead to a mixture of ortho and para isomers, requiring separation. Steric hindrance from two methyl groups could be an issue.[9]
Substituted BenziodoxolonesNucleophilic FluorinationMilder reaction conditions compared to thermal decomposition of diazonium salts.Requires synthesis of specialized hypervalent iodine reagents.[10]
3,5-Dimethylbenzoic AcidDirect C-H FluorinationMost atom-economical approach (late-stage functionalization).Regioselectivity can be difficult to control; may require specialized directing groups or catalysts.General concept
4-Bromo-1-fluoro-2-methoxybenzeneCyanation, Hydrolysis, DemethylationA documented route for a similar structural motif, offering high purity.Multi-step process with potentially harsh demethylation conditions.[11]
Exemplary Modern Workflow: Lithiation and Electrophilic Capture

A more contemporary, albeit potentially costly, approach could involve directed ortho-metalation, a powerful tool for regioselective functionalization.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize 1-fluoro-3,5-dimethylbenzene.

  • Directed Ortho-Metalation: The fluorine atom can act as a weak directing group. Treatment with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) at low temperatures (-78 °C) could selectively deprotonate the C2 position due to an inductive effect and coordination.

  • Carboxylation: The resulting aryllithium intermediate is quenched with an electrophile like solid carbon dioxide (dry ice).

  • Acidic Workup: Acidification of the reaction mixture protonates the carboxylate salt, yielding 2-fluoro-3,5-dimethylbenzoic acid, an isomer of the target. To obtain the desired 4-fluoro isomer via this strategy, a different starting material with a stronger directing group would be necessary, highlighting the complexities of regiocontrol. A patent for the synthesis of 4-fluoro-2-methylbenzoic acid utilizes a similar lithiation strategy starting from 4-fluorobenzoic acid and quenching with methyl iodide.[9] This underscores the power of these methods for building substituted aromatic rings.

Applications in Research and Development

The utility of this compound lies in its identity as a chemical building block. Its structure is not typically the final active molecule but rather a key intermediate used to construct more complex targets.

  • Pharmaceutical Synthesis: The carboxylic acid moiety is readily converted to an amide by coupling with various amines, a fundamental reaction in drug synthesis. The fluorine and methyl groups fine-tune the steric and electronic properties of the final compound.

  • Agrochemicals: Similar to pharmaceuticals, it can be used to create new pesticides and herbicides where the fluorinated phenyl group can enhance efficacy and stability.[12]

  • Materials Science: Fluorinated benzoic acids can be used as monomers or modifiers in the synthesis of specialty polymers, imparting properties such as thermal stability, chemical resistance, and low surface energy.[3]

  • Tracer Studies: While this specific isomer is not commonly cited, the broader class of fluorobenzoic acids (FBAs) are used as stable, non-radioactive tracers to study water flow in geothermal systems, oil fields, and hydrological models.[13][14]

Caption: Core application areas for this compound.

Conclusion

The history of this compound is a reflection of the evolution of synthetic organic chemistry itself. While it may lack a singular, celebrated moment of discovery, its existence is a testament to the power of foundational reactions like the Sandmeyer and Balz-Schiemann, and its continued relevance is secured by modern methods that allow for its efficient production. For researchers and drug development professionals, this compound is not merely a substance in a bottle but a tool of potential—a carefully crafted scaffold upon which countless innovations in medicine, agriculture, and materials can be built. Its story underscores a fundamental truth of chemical science: progress is built molecule by molecule, reaction by reaction.

References

A Theoretical and Methodological Guide to 4-Fluoro-3,5-dimethylbenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Benzoic Acid Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool for modulating physicochemical and biological properties.[1][2] 4-Fluoro-3,5-dimethylbenzoic acid (C₉H₉FO₂) emerges as a compound of significant interest, embodying the nuanced interplay of electronic and steric effects that can be leveraged in the design of novel chemical entities.[3][4] This technical guide provides an in-depth exploration of the theoretical underpinnings, synthetic strategies, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development. By synthesizing established theoretical principles with practical methodological insights, this document aims to serve as a comprehensive resource for harnessing the potential of this versatile fluorinated building block.

The fluorine atom, with its high electronegativity and relatively small van der Waals radius, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[1] In the context of this compound, the para-fluorine substituent exerts a strong electron-withdrawing inductive effect, while the ortho-methyl groups introduce steric hindrance and electronic modulation. This unique substitution pattern makes it a valuable scaffold for probing structure-activity relationships (SAR) and developing targeted therapeutic agents or functional materials.

Molecular Properties and Theoretical Analysis

A deep understanding of the molecular properties of this compound is paramount for predicting its behavior in chemical and biological systems. While experimental crystallographic data for this specific compound is not publicly available, we can leverage the power of computational chemistry, specifically Density Functional Theory (DFT), to elucidate its structural and electronic characteristics. Numerous studies on substituted benzoic acids provide a robust framework for this theoretical analysis.[5][6]

Predicted Molecular Geometry and Electronic Profile

DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are powerful tools for optimizing molecular geometries and predicting vibrational spectra.[2] For this compound, the key structural parameters of interest are the bond lengths and angles of the benzene ring, the carboxylic acid group, and the C-F bond, as well as the dihedral angle between the carboxylic acid group and the aromatic ring.

Based on studies of similar substituted benzoic acids, the carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize π-conjugation.[7] The presence of the two ortho-methyl groups may induce a slight twist in this dihedral angle due to steric hindrance.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted ValueSource/Method
Molecular Formula C₉H₉FO₂[3]
Molecular Weight 168.17 g/mol [3]
Monoisotopic Mass 168.05865 DaPubChem
XlogP (Predicted) 2.3PubChem
pKa (Predicted) ~3.9 - 4.1Analogy to substituted benzoic acids
Computational Workflow for Structural and Spectroscopic Prediction

For researchers wishing to perform their own DFT calculations, the following workflow is recommended:

G cluster_0 Computational Workflow start Define Input Geometry geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc Optimized Structure analyze Analyze Output: - Optimized Geometry - Vibrational Frequencies (IR, Raman) - NMR Chemical Shifts - Electronic Properties (HOMO, LUMO) freq_calc->analyze nmr_calc->analyze G cluster_0 Proposed Synthesis via Friedel-Crafts Acylation start 1-Fluoro-3,5-dimethylbenzene intermediate 2,2,2-Trichloro-1-(4-fluoro- 3,5-dimethylphenyl)ethan-1-one start->intermediate 1. Trichloroacetyl chloride 2. AlCl₃ (Lewis Acid) product This compound intermediate->product 1. Base (e.g., NaOH) 2. Acidification (e.g., HCl)

References

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-Fluoro-3,5-dimethylbenzoic acid (CAS No. 120512-59-6). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The guidance herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure a self-validating system of operational safety.

Compound Identification and Chemical Properties

This compound is a substituted aromatic carboxylic acid used as a chemical intermediate in various research and development applications.[1][2] Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
CAS Number 120512-59-6[3]
Molecular Formula C₉H₉FO₂[3]
Molecular Weight 168.17 g/mol [3]
Appearance Solid, Crystalline[3]
Melting Point 170 - 173 °C (338 - 343.4 °F)[2][3]
Stability Stable under normal conditions[3]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3][4] The primary hazards are related to its irritant properties.

GHS Classification Summary [3]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Toxicological Narrative:

The GHS classification indicates that the primary risks associated with this compound are irritant in nature.

  • Skin Contact (H315): Direct contact with the solid or its solutions can cause skin irritation, leading to redness, itching, or inflammation.[3]

  • Eye Contact (H319): The compound is a serious eye irritant.[3] Contact can cause significant pain, redness, and watering, with the potential for damage if not addressed immediately.

  • Inhalation (H335): As a solid, the primary inhalation risk comes from airborne dust particles.[3] Inhaling the dust may cause irritation to the respiratory tract, resulting in coughing and shortness of breath.[5]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach involving engineering controls and appropriate PPE is mandatory. The causality behind these choices is to create barriers between the researcher and the chemical, preventing exposure via the primary routes of skin contact, eye contact, and inhalation.

Control MeasureSpecification & RationaleSource
Engineering Controls All handling of the solid compound (weighing, transferring) must be performed in a certified chemical fume hood to control dust and prevent inhalation of airborne particles, addressing the H335 respiratory hazard.[6][7][6][7]
Eye Protection Chemical safety goggles conforming to EN 166 (or equivalent) are required to prevent eye contact and the serious irritation identified by H319.[3][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn at all times. Gloves should be inspected before use and removed carefully to avoid skin contamination, mitigating the H315 skin irritation hazard.[3][8][3][8]
Skin & Body Protection A long-sleeved lab coat must be worn to protect against accidental skin contact.[3] Full-length pants and closed-toe shoes are standard laboratory practice.[8][3][8]
Respiratory Protection For standard laboratory use within a fume hood, additional respiratory protection is not typically required. In situations where dust concentrations may exceed exposure limits (e.g., large-scale use or spill cleanup outside a fume hood), a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][3]

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict handling protocol is essential for preventing exposure and ensuring experimental integrity.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Gather Materials (Spatula, Weigh Paper, etc.) prep_fumehood->prep_materials handle_weigh 4. Carefully Weigh Solid (Avoid Dust Generation) prep_materials->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve handle_transfer->handle_dissolve cleanup_waste 7. Dispose of Contaminated Weigh Paper in Solid Waste handle_dissolve->cleanup_waste cleanup_seal 8. Tightly Seal Primary Container cleanup_waste->cleanup_seal cleanup_store 9. Return to Storage cleanup_seal->cleanup_store cleanup_wash 10. Wash Hands Thoroughly cleanup_store->cleanup_wash

Caption: Workflow for safely handling this compound.

Handling Protocols:

  • Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust. Avoid pouring the powder; use a spatula for transfers.[3][9] This directly mitigates the H335 inhalation hazard.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3][9] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn, to prevent accidental ingestion or cross-contamination.[6]

  • Grounding: For large-scale transfers where static electricity could be a concern, ensure proper grounding of equipment.[7]

Storage Requirements:

  • Container: Keep the container tightly closed to prevent contamination.[3][7]

  • Location: Store in a cool, dry, and well-ventilated area.[6][10]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents and strong bases, which are general incompatibilities for benzoic acid derivatives.[11][12]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures [3]

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms (like coughing or difficulty breathing) persist, seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[3]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur or if a significant amount was ingested.[3][10]

Laboratory-Scale Spill Response

This procedure is for small spills that can be managed safely by trained laboratory personnel.

G A 1. Alert Personnel & Secure Area B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Gently Cover Spill with Inert Absorbent Material B->C D 4. Sweep Up Material (Avoid Raising Dust) C->D E 5. Place in a Labeled, Sealable Waste Container D->E F 6. Decontaminate Area with Soap and Water E->F G 7. Dispose of Waste as Hazardous Chemical Waste F->G

Caption: Emergency response workflow for a small laboratory spill.

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]

Disposal Considerations

Chemical waste disposal must be performed in compliance with all local, state, and federal regulations.

  • Waste Collection: Unused or waste this compound should be collected in a clearly labeled, sealed container.[8]

  • Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[6][7]

  • Professional Disposal: All chemical waste should be disposed of through your institution's EHS office or a licensed waste disposal contractor.[5][7]

Example Experimental Protocol: Preparing a 100 mM Stock Solution

This section provides a step-by-step methodology that integrates the safety and handling principles discussed.

Objective: To prepare 50 mL of a 100 mM stock solution of this compound in DMSO.

Calculation:

  • Molecular Weight (MW) = 168.17 g/mol

  • Volume (V) = 0.050 L

  • Concentration (C) = 0.100 mol/L

  • Mass required = C x V x MW = 0.100 mol/L * 0.050 L * 168.17 g/mol = 0.841 g

Methodology:

  • Preparation: Don a lab coat, chemical safety goggles, and nitrile gloves. Verify that the chemical fume hood is operational.

  • Weighing: Place a piece of weigh paper on an analytical balance inside the fume hood and tare it. Using a clean spatula, carefully weigh out approximately 0.841 g of this compound. Record the exact mass.

  • Transfer: Carefully transfer the weighed solid into a 50 mL conical tube or an appropriate glass vial.

  • Solubilization: Using a calibrated pipette, add approximately 40 mL of DMSO to the vessel containing the solid. Cap the vessel securely.

  • Dissolution: Gently vortex or sonicate the solution until all the solid has completely dissolved.

  • Final Volume: Once dissolved, carefully add DMSO to bring the final volume to 50 mL.

  • Labeling: Clearly label the vessel with the compound name, concentration (100 mM), solvent (DMSO), date, and your initials.

  • Cleanup: Dispose of the contaminated weigh paper and any used pipette tips in the designated solid hazardous waste container. Return the primary container of this compound to its designated storage location.

  • Final Step: Remove gloves and wash hands thoroughly with soap and water.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Fluoro-3,5-dimethylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Strategic Fluorination and Methylation

In the landscape of contemporary drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. Among the myriad of available building blocks, fluorinated organic molecules have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] 4-Fluoro-3,5-dimethylbenzoic acid (CAS: 120512-59-6) exemplifies a building block designed with these principles in mind.

This guide provides an in-depth exploration of this compound as a high-value intermediate. We will dissect the rationale behind its molecular architecture, detail its applications in the synthesis of targeted therapeutics—particularly kinase inhibitors—and provide robust, field-proven protocols for its chemical modification. The content herein is structured to empower researchers, scientists, and drug development professionals to leverage this versatile reagent in their synthetic campaigns.

Molecular Architecture and Physicochemical Rationale

The utility of this compound stems from the synergistic interplay of its three key structural features: the fluorine atom, the dual methyl groups, and the carboxylic acid handle.

PropertyValueReference
CAS Number 120512-59-6[3]
Molecular Formula C₉H₉FO₂[3][4][5]
Molecular Weight 168.17 g/mol [3][4][5]
Appearance White to off-white crystalline powderSourced from typical supplier data
Storage Sealed in dry, room temperature conditions[3]
  • The Fluorine Substituent: The para-fluorine atom is the molecule's primary modulator of electronic properties. Its high electronegativity creates a strong, stable carbon-fluorine bond, which can block potential sites of metabolic oxidation—a common failure point for drug candidates.[2] This modification often leads to an improved pharmacokinetic profile.[1] Furthermore, the fluorine can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within a target's binding pocket, thereby enhancing binding affinity and selectivity.[2]

  • The 3,5-Dimethyl Groups: The two methyl groups, positioned meta to the carboxylic acid, provide steric bulk. This serves several purposes:

    • Conformational Restriction: They can lock the molecule or its derivatives into a specific, biologically active conformation.

    • Metabolic Shielding: They can sterically hinder the enzymatic degradation of adjacent functional groups.

    • Lipophilicity Tuning: They increase the molecule's lipophilicity, which can be crucial for traversing cellular membranes to reach intracellular targets.

  • The Carboxylic Acid Handle: This functional group is the primary point of synthetic diversification. It is a versatile precursor for a wide range of transformations, most notably the formation of amides and esters, which are prevalent linkages in pharmaceutical agents.[1] This allows for the systematic exploration of chemical space through the generation of compound libraries.

Core Applications in Drug Discovery

A Privileged Scaffold for Kinase Inhibitor Development

The protein kinase family is one of the most significant classes of drug targets in oncology and immunology.[6] Many FDA-approved kinase inhibitors are ATP-competitive, binding to the hinge region of the kinase domain.[7] The 4-Fluoro-3,5-dimethylphenyl moiety is an excellent scaffold for building such inhibitors. The central phenyl ring can establish crucial π-stacking interactions, while the strategically placed fluorine and methyl groups can probe specific hydrophobic pockets to achieve both potency and selectivity against off-target kinases.[8]

Below is a conceptual diagram illustrating how a derivative of this compound can function as a kinase inhibitor.

G cluster_Inhibitor Kinase Inhibitor Scaffold cluster_Kinase Kinase ATP Binding Pocket Scaffold 4-Fluoro-3,5-dimethyl -phenyl Core Amide Amide Linker (-CONH-) Scaffold->Amide Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic van der Waals Interactions Heterocycle Hinge-Binding Heterocycle (e.g., Pyridine, Pyrimidine) Amide->Heterocycle Solubilizing Solubilizing Group (Vector to Solvent) Amide->Solubilizing Hinge Hinge Region (Backbone H-Bonds) Heterocycle->Hinge H-Bonding Solvent Solvent Front Solubilizing->Solvent Improves PK/ Solubility

Caption: Kinase inhibitor concept using the 4-Fluoro-3,5-dimethylphenyl scaffold.

Intermediate for Bioactive Heterocycles and Anticancer Agents

Benzoic acids are foundational starting materials for a vast array of bioactive heterocyclic compounds. For instance, they can be converted into hydrazides, which are precursors to 1,3,4-oxadiazoles—a class of heterocyles known to possess anti-inflammatory, anticonvulsant, and antimicrobial properties.[9][10] The unique substitution pattern of this compound can be imparted to these final heterocyclic structures, potentially yielding novel biological activities.

Furthermore, the benzoic acid scaffold itself is recognized for its role in anticancer drug design.[11][12] Derivatives have been shown to act through various mechanisms, including the inhibition of histone deacetylases (HDAC), which leads to cell cycle arrest and apoptosis in cancer cells.[13] This makes this compound an attractive starting point for synthesizing novel, targeted anticancer agents.

Validated Experimental Protocols

The following protocols are designed to be robust and reproducible. Each includes steps for in-process validation (TLC) and final product confirmation, ensuring a self-validating workflow.

Protocol 1: General Synthesis of N-Substituted Amides via Acid Chloride

This two-step protocol is a fundamental and highly efficient method for coupling the benzoic acid with primary or secondary amines. The conversion to the acyl chloride intermediate significantly enhances reactivity.

G Start 4-Fluoro-3,5-dimethyl- benzoic Acid Reagent1 SOCl₂ or (COCl)₂ DCM, cat. DMF Step1 Step 1: Acyl Chloride Formation (0 °C to RT) Start->Step1 Reagent1->Step1 Intermediate Acyl Chloride Intermediate (Used in situ) Step1->Intermediate Step2 Step 2: Amide Coupling (0 °C to RT) Intermediate->Step2 Reagent2 Amine (R-NH₂) Base (e.g., TEA) DCM Reagent2->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for the two-step synthesis of amides from benzoic acid.

Step 1: Acyl Chloride Formation

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvation: Dissolve the acid in anhydrous dichloromethane (DCM, ~0.2 M). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Activation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2–1.5 eq) dropwise over 10 minutes. Causality: This converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for nucleophilic attack. DMF catalyzes this transformation via the Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Validation: Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc). The starting material spot should be consumed. The acyl chloride is typically not isolated.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess solvent and activating agent. The crude acyl chloride is used directly in the next step.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

  • Setup: In a separate flask, dissolve the desired amine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Re-dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C. Causality: The amine acts as a nucleophile, attacking the acyl chloride. The base scavenges the HCl byproduct, driving the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (overnight is common).

  • Validation: Monitor the reaction by TLC until the amine starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by either recrystallization (e.g., from EtOAc/hexanes) or silica gel column chromatography to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Protocol 2: Direct Amide Coupling Using Peptide Reagents

For sensitive or valuable amines where the acyl chloride method may be too harsh, direct coupling using peptide reagents is the preferred method. This protocol is a one-pot procedure.

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.0 eq), and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

  • Solvation: Dissolve the reagents in an anhydrous polar aprotic solvent like DMF or DCM (~0.1 M).

  • Activation & Coupling: Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the mixture. Stir at room temperature for 4-24 hours. Causality: The coupling agent activates the carboxylic acid in situ to form a highly reactive ester intermediate, which is then readily displaced by the amine nucleophile. This method avoids the formation of harsh byproducts.

  • Validation & Workup: Monitor and process the reaction as described in Protocol 1 (Steps 4 & 5). The aqueous workup will also remove the water-soluble byproducts from the coupling reagents.

  • Purification & Characterization: Purify and characterize the final amide product as described in Protocol 1 (Steps 6 & 7).

References

amidation of 4-Fluoro-3,5-dimethylbenzoic acid procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Amides from 4-Fluoro-3,5-dimethylbenzoic Acid

Introduction: The Central Role of the Amide Bond

In the landscape of modern drug discovery and development, the amide bond stands as a cornerstone functional group. Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[2]

This guide focuses on the amidation of this compound, a valuable fluorinated aromatic building block. The presence of the fluorine atom and methyl groups can significantly modulate the physicochemical properties of the final amide, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides researchers and scientists with a detailed examination of the underlying chemical principles and offers two robust, field-proven protocols for its successful amidation.

Scientific Principles: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine at room temperature is generally unfavorable. This is due to a rapid acid-base reaction that forms a stable and unreactive ammonium carboxylate salt, effectively neutralizing the amine's nucleophilicity.[3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[2] This guide details two of the most reliable and widely adopted activation strategies.

Acyl Chloride Formation via Thionyl Chloride (SOCl₂)

A classic and highly effective method for activating a carboxylic acid is its conversion to a highly electrophilic acyl chloride.[5][6] Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds through an initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, leading to a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to yield the reactive acyl chloride.[6] The acyl chloride can then be readily attacked by an amine nucleophile to form the desired amide. This entire process can often be performed in a one-pot synthesis.[1][7][8]

soCl2_mechanism cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Nucleophilic Attack Acid 4-Fluoro-3,5-dimethyl- benzoic Acid Intermediate Chlorosulfite Intermediate Acid->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride Reactive Acyl Chloride Intermediate->AcylChloride - SO₂ - HCl Amine Amine (R-NH₂) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Amine Amide Target Amide Tetrahedral->Amide - Cl⁻, - H⁺

Caption: Mechanism of SOCl₂-mediated amidation.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), offer a milder alternative for amide bond formation.[3][9] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][10][11] This intermediate is susceptible to nucleophilic attack by the amine.

However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[10] To prevent this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are frequently used.[10][12] HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, less prone to side reactions, and reacts cleanly with the amine to yield the amide.[9][10]

edc_hobt_mechanism cluster_intermediates Key Intermediates Acid Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Highly Reactive) Acid->Acylisourea + EDC EDC EDC Amine Amine (R'-NH₂) Amide Target Amide Urea Soluble Urea Byproduct HOBt_Ester HOBt Active Ester (More Stable) Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt_Ester->Amide + Amine

Caption: Key intermediates in EDC/HOBt coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amidation of this compound.

Protocol 1: One-Pot Amidation via Acyl Chloride Formation

This robust method is cost-effective and generally provides high yields. It is well-suited for primary and secondary amines that are not sensitive to acidic conditions.[1][7][13]

Materials and Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • 1 M HCl (aqueous)

  • 1 M NaOH (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Suspend the acid in anhydrous DCM or toluene (approx. 0.2 M).

  • Acyl Chloride Formation: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. The mixture may be gently heated to 40-50 °C for 1-2 hours until the evolution of gas (HCl, SO₂) ceases and the solution becomes clear.[13]

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • Amidation: In a separate flask, dissolve the amine (1.2 eq) and TEA or DIPEA (3.0 eq) in anhydrous DCM.

  • Coupling: Cool the amine solution to 0 °C in an ice bath. Slowly add the acyl chloride solution dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Safety Note: Thionyl chloride is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This method is ideal for substrates with acid-sensitive functional groups and for minimizing racemization in chiral compounds.[10][12][14]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF or DCM

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1-0.2 M).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) to the stirred solution.

  • Activation: Add EDC·HCl (1.2 eq) to the solution portion-wise, maintaining the temperature at 0 °C. Stir for 15-30 minutes at this temperature.[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The primary byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and largely removed during the aqueous work-up. Further purify the crude amide by flash column chromatography or recrystallization if necessary.

Data Presentation and Method Comparison

Choosing the appropriate amidation protocol depends on substrate compatibility, cost, and scale. The table below summarizes the key aspects of the two described methods.

FeatureProtocol 1: SOCl₂ MethodProtocol 2: EDC/HOBt Method
Activation Principle Forms a highly reactive acyl chlorideForms an O-acylisourea, then a HOBt active ester
Key Reagents SOCl₂, Base (e.g., TEA, DIPEA)EDC·HCl, HOBt, Base (e.g., DIPEA)
Reaction Conditions Can require gentle heating (40-50°C)Milder, typically 0°C to room temperature
Typical Reaction Time 2-8 hours4-18 hours
Key Byproducts SO₂, HCl, Triethylammonium chlorideWater-soluble urea, HOBt, Diisopropylethylammonium chloride
Advantages Cost-effective, high reactivity, simple byproductsMild conditions, broad functional group tolerance, low risk of racemization
Disadvantages Harsh/acidic conditions, limited substrate scopeHigher cost of reagents, potential for side reactions without HOBt

graph TD;
A[Start: this compound];
B{Choose Protocol};
C[Protocol 1: SOCl₂ Method];
D[Protocol 2: EDC/HOBt Method];
E[Form Acyl Chloride with SOCl₂];
F[React with Amine + Base];
G[Combine Acid, Amine, HOBt, Base];
H[Add EDC to activate];
I[Aqueous Workup];
J[Purification];
K[Final Amide Product];

A --> B;
B --> C;
B --> D;
C --> E --> F;
D --> G --> H;
F --> I;
H --> I;
I --> J --> K;

subgraph "SOCl₂ Path"
    C; E; F;
end
subgraph "EDC/HOBt Path"
    D; G; H;
end

style C fill:#EA4335,stroke:#333,stroke-width:2px,font-family:Arial,color:white
style D fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:white

Caption: Comparative experimental workflow.

References

Application Notes and Protocols for Investigating the Biological Activity of 4-Fluoro-3,5-dimethylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The introduction of fluorine atoms and methyl groups can significantly modulate the physicochemical and biological properties of these molecules, including their lipophilicity, metabolic stability, and binding interactions with protein targets. This guide provides a comprehensive overview of the potential biological activities of 4-Fluoro-3,5-dimethylbenzoic acid and its analogs, with a focus on their potential as enzyme inhibitors and antimicrobial agents. Detailed, field-proven protocols for investigating these activities are provided to empower researchers in their drug discovery and development efforts.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid framework is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's pharmacological profile. The presence of a fluorine atom, as in this compound, can enhance metabolic stability and binding affinity to target proteins due to its high electronegativity and ability to form strong bonds with carbon. The dimethyl substitution pattern further influences the molecule's conformation and lipophilicity, which can impact cell permeability and target engagement.

While specific biological data for this compound is limited in the public domain, the known activities of structurally related compounds suggest several promising avenues for investigation. Analogs of fluorinated benzoic acid have demonstrated a range of biological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities[1][2][3]. This document outlines key potential applications and provides robust protocols for their experimental validation.

Potential Biological Targets and Activities

Based on the structure-activity relationships of related benzoic acid derivatives, several key biological activities are hypothesized for this compound and its analogs.

Inhibition of Protein Phosphatases

Protein phosphatases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Several studies have identified substituted benzoic acid derivatives as potent inhibitors of specific phosphatases.

  • Slingshot (SSH) and Striatal-Enriched Protein Tyrosine Phosphatase (STEP): These phosphatases are involved in cytoskeletal dynamics and neuronal signaling, respectively. Their inhibition has therapeutic potential in oncology and neurology. Benzoic acid derivatives have been successfully identified as inhibitors of these enzymes, suggesting that the this compound scaffold may also interact with these or other phosphatases[4][5].

Anticancer and Anti-migratory Effects

The inhibition of key signaling pathways in cancer cells can lead to reduced proliferation and metastasis. The potential for this compound analogs to act as phosphatase inhibitors suggests they may also exhibit anticancer properties by modulating pathways that control cell growth and migration[4].

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Their mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The specific substitutions on the this compound scaffold may confer potent and selective antimicrobial activity against various bacterial and fungal pathogens[1][6].

Experimental Protocols

The following protocols are designed to be self-validating systems for the investigation of the hypothesized biological activities of this compound analogs.

Protocol for Screening Phosphatase Inhibitors

This protocol describes a robust, fluorescence-based assay for screening small molecule inhibitors of protein tyrosine phosphatases (PTPs) like STEP and Slingshot. The assay utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by the phosphatase, produces a fluorescent signal[5].

Principle: The rate of the enzymatic reaction is monitored by the increase in fluorescence over time. A decrease in the reaction rate in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human STEP or Slingshot phosphatase

  • DiFMUP substrate (e.g., from MilliporeSigma)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[5]

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 50-100 nL) of the compound solutions into the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known phosphatase inhibitor as a positive control.

  • Enzyme Preparation: Prepare a working solution of the phosphatase in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio (a starting point of 0.5 nM is suggested)[5].

  • Enzyme Addition: Add the enzyme solution to all wells containing the test compounds and controls.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a working solution of DiFMUP in the assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the specific phosphatase to ensure sensitivity to competitive inhibitors. For STEP, a Km of 1.8 µM for DiFMUP has been reported[5].

  • Reaction Initiation: Add the DiFMUP solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for DiFMUP (e.g., 355 nm excitation, 460 nm emission). Measure the fluorescence intensity kinetically over a period of 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (slope of the fluorescence versus time curve) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Data Presentation:

CompoundTarget PhosphataseIC50 (µM)
Analog 1STEP[Experimental Value]
Analog 2STEP[Experimental Value]
Known InhibitorSTEP[Reference Value]
Analog 1Slingshot[Experimental Value]
Analog 2Slingshot[Experimental Value]
Known InhibitorSlingshot[Reference Value]

Workflow Diagram:

Phosphatase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Serial Dilutions in DMSO) Add_Enzyme Add Enzyme to Compound Plate Compound_Plating->Add_Enzyme Enzyme_Prep Enzyme Preparation (in Assay Buffer) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (DiFMUP in Assay Buffer) Add_Substrate Initiate Reaction (Add DiFMUP) Substrate_Prep->Add_Substrate Incubate Pre-incubation (15-30 min) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading Add_Substrate->Read_Plate Calculate_Velo Calculate Initial Velocity Read_Plate->Calculate_Velo Calculate_Inhib Determine % Inhibition Calculate_Velo->Calculate_Inhib Determine_IC50 Calculate IC50 Calculate_Inhib->Determine_IC50

Workflow for the phosphatase inhibitor screening assay.
Protocol for Cell Migration (Wound Healing) Assay

This assay provides a simple and cost-effective method to assess the effect of this compound analogs on cell migration in vitro.

Principle: A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time. Inhibitors of cell migration will delay or prevent wound closure.

Materials:

  • Cancer cell line known for migratory potential (e.g., MDA-MB-231, HT-1080)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Test compounds (this compound analogs) dissolved in DMSO

  • 24-well tissue culture plates

  • Sterile p200 pipette tips or a wound-healing assay tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Wound Creation: Once the cells are confluent, gently create a scratch or "wound" in the monolayer using a sterile p200 pipette tip.

  • Washing: Wash the wells with serum-free medium to remove any detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of the test compounds to the wells. Include a DMSO-only control.

  • Image Acquisition (Time 0): Immediately after adding the compounds, acquire images of the wounds using a microscope at low magnification (e.g., 4x or 10x).

  • Incubation: Incubate the plate in a cell culture incubator (37°C, 5% CO2).

  • Image Acquisition (Time X): Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point for each treatment condition. The rate of wound closure can be calculated and compared between the treated and control groups.

Data Presentation:

Compound ConcentrationWound Area at 0h (µm²)Wound Area at 24h (µm²)% Wound Closure
DMSO Control[Value][Value][Value]
Analog 1 (1 µM)[Value][Value][Value]
Analog 1 (10 µM)[Value][Value][Value]
Analog 1 (50 µM)[Value][Value][Value]

Workflow Diagram:

Wound_Healing_Assay cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_data Data Acquisition & Analysis Seed_Cells Seed Cells to Confluency Create_Wound Create Wound in Monolayer Seed_Cells->Create_Wound Wash Wash to Remove Debris Create_Wound->Wash Add_Compound Add Test Compounds and Controls Wash->Add_Compound Image_T0 Image at Time 0 Add_Compound->Image_T0 Incubate Incubate (37°C, 5% CO2) Image_T0->Incubate Image_TX Image at Subsequent Time Points Incubate->Image_TX Measure_Area Measure Wound Area Image_TX->Measure_Area Calculate_Closure Calculate % Wound Closure Measure_Area->Calculate_Closure

Workflow for the wound healing cell migration assay.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the this compound analogs against various microbial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Grow the microbial strains to the logarithmic phase of growth. Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the optical density (OD) at 600 nm using a plate reader.

Data Presentation:

Microbial StrainCompoundMIC (µg/mL)
S. aureus ATCC 29213Analog 1[Value]
E. coli ATCC 25922Analog 1[Value]
C. albicans ATCC 90028Analog 1[Value]
S. aureus ATCC 29213Analog 2[Value]
E. coli ATCC 25922Analog 2[Value]
C. albicans ATCC 90028Analog 2[Value]

Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for the systematic investigation of the biological activities of its analogs. By exploring their potential as enzyme inhibitors and antimicrobial agents, researchers can unlock the therapeutic value of this important class of molecules. It is imperative that all experimental work includes appropriate controls to ensure the validity and reproducibility of the findings. Further derivatization of this scaffold, guided by the results of these initial screens, may lead to the discovery of potent and selective drug candidates.

References

Application Notes & Protocols for 4-Fluoro-3,5-dimethylbenzoic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Substituted benzoic acids represent a cornerstone in the development of synthetic auxin herbicides, a critical class of agrochemicals for broadleaf weed management.[1] The introduction of specific substituents on the aromatic ring can profoundly influence the molecule's efficacy, selectivity, and metabolic stability. 4-Fluoro-3,5-dimethylbenzoic acid (CAS No. 120512-59-6) is a sparsely studied analogue within this chemical class, presenting a unique substitution pattern—a fluorine atom at the 4-position combined with methyl groups at the 3 and 5-positions. This unique structure offers a compelling target for novel agrochemical discovery. The fluorine atom can enhance properties like lipophilicity and metabolic stability, potentially leading to improved herbicidal activity or a modified spectrum of control. This document provides a comprehensive guide for the research and development chemist, outlining the synthesis, hypothesized mode of action, and detailed protocols for the biological evaluation of this compound as a potential agrochemical candidate.

Introduction: The Rationale for Investigation

The enduring success of benzoic acid herbicides, such as Dicamba, lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[1][2] The precise arrangement and nature of substituents on the benzoic acid core are paramount in defining the molecule's interaction with the auxin signaling pathway, specifically its binding to receptor proteins like TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box).[3][4]

This compound emerges as a molecule of interest for several reasons:

  • Structural Novelty : The combination of fluorine and dimethyl substituents is not widely represented in commercial herbicides, offering the potential for novel intellectual property.

  • Influence of Fluorine : The high electronegativity of fluorine can alter the electronic distribution of the benzene ring, potentially enhancing binding affinity to the target receptor and increasing metabolic stability by blocking sites susceptible to oxidative degradation.

  • Established Precedent : Structurally related compounds, such as other fluorinated benzoic acids and dimethylbenzoic acids, are recognized as important intermediates and building blocks in the synthesis of modern agrochemicals.[5][6]

This guide provides the foundational protocols to enable researchers to synthesize this compound and systematically evaluate its potential as a new herbicidal, fungicidal, or insecticidal agent.

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for handling, formulation, and experimental design.

PropertyValueSource
CAS Number 120512-59-6[7]
Molecular Formula C₉H₉FO₂[7]
Molecular Weight 168.17 g/mol
Appearance White crystalline solid (typical for benzoic acids)Inferred
Melting Point 165-167 °C
Solubility Expected to be slightly soluble in water, soluble in organic solvents like ethanol, acetone, DMSO.Inferred

Synthesis Protocol: Oxidation of 2-Fluoro-1,3,5-trimethylbenzene

The most direct and scientifically sound method for preparing this compound is the oxidation of one of the methyl groups of the commercially available precursor, 2-Fluoro-1,3,5-trimethylbenzene (also known as 2-Fluoromesitylene). The benzylic protons of the methyl groups are susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄), a well-established method for converting alkylbenzenes to their corresponding benzoic acids.

Precursor: 2-Fluoro-1,3,5-trimethylbenzene (CAS: 392-69-8) is available from several chemical suppliers.[1][2][3][4]

Protocol 1: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for the oxidation of mesitylene to 3,5-dimethylbenzoic acid.[6]

Materials:

  • 2-Fluoro-1,3,5-trimethylbenzene (1.0 eq)

  • Potassium permanganate (KMnO₄) (approx. 3.0 eq)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Round-bottom flask (500 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-1,3,5-trimethylbenzene (e.g., 5.0 g, 36.2 mmol).

  • Addition of Base and Oxidant: Add 200 mL of deionized water and a small amount of sodium carbonate to make the solution slightly alkaline. In a separate beaker, prepare a solution of potassium permanganate (e.g., 17.1 g, 108.2 mmol) in 150 mL of warm water.

  • Oxidation: Gently heat the flask containing the fluoromesitylene to reflux. Slowly add the potassium permanganate solution portion-wise through the top of the condenser over a period of 2-3 hours.

    • Causality Note: The reaction is exothermic. Slow addition of the oxidant is crucial to maintain a controlled reflux and prevent overheating. The alkaline condition is necessary for the permanganate oxidation to proceed effectively.

  • Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed. This may take several hours. The reaction can be monitored by TLC (Thin Layer Chromatography) to check for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess unreacted KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears completely.

  • Filtration: Filter the mixture through a Celite pad using a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Transfer the clear filtrate to a large beaker and cool it in an ice bath. Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise with stirring until the pH is ~2. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration, washing the crystals with a small amount of cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the purified crystals under vacuum.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Hypothesized Biological Target and Mode of Action

Based on its structural similarity to known agrochemicals, the primary hypothesis is that this compound functions as a synthetic auxin herbicide .

Mechanism of Action: Synthetic auxins mimic the plant hormone IAA but are resistant to the plant's natural degradation pathways. This leads to a persistent and overwhelming auxin signal.[2] In susceptible broadleaf plants, this hormonal overdose disrupts numerous growth processes, including:

  • Receptor Binding: The herbicide binds to the TIR1/AFB family of auxin co-receptors.

  • Complex Formation: This binding promotes the formation of an SCF-TIR1/AFB ubiquitin ligase complex.

  • Degradation of Repressors: The complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Expression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the expression of auxin-responsive genes.

  • Physiological Disruption: The resulting over-expression of these genes leads to epinastic growth (twisting and curling of stems and leaves), uncontrolled cell division, disruption of vascular tissues, and ultimately, plant death.[1][4]

Auxin_Signaling_Pathway Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets ARF Auxin Response Factor (ARF) Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Growth Uncontrolled Growth & Plant Death Auxin_Genes->Growth Leads to

Caption: Hypothesized synthetic auxin mode of action.

Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently assess the potential agrochemical activity of the synthesized compound.

Protocol 2: Primary Herbicidal Screening (Whole Plant Assay)

This protocol is designed to provide a rapid assessment of pre- and post-emergence herbicidal activity against a panel of representative monocot and dicot weed species.[1]

Materials:

  • Test compound (this compound)

  • Acetone and DMSO (for stock solution)

  • Tween® 20 or similar surfactant

  • Seeds of test species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf))

  • Susceptible and (if available) resistant biotypes for comparison.

  • Pots or trays with sterile potting mix

  • Greenhouse or controlled environment growth chamber

  • Laboratory track sprayer

Procedure:

A. Pre-emergence Application:

  • Planting: Fill pots with soil, sow seeds of each species at a depth of 0.5-1.5 cm, and lightly water.

  • Preparation of Spray Solution: Prepare a stock solution of the test compound in acetone or DMSO. For the assay, create a series of dilutions (e.g., corresponding to field application rates of 100, 250, 500, and 1000 g a.i./ha) in a water/acetone mixture containing 0.5% (v/v) Tween® 20.

  • Application: Within 24 hours of planting, spray the soil surface uniformly with the test solutions using a calibrated track sprayer. Include a solvent-only control and a positive control (commercial herbicide, e.g., Dicamba).

  • Incubation: Place pots in a greenhouse with controlled temperature (e.g., 25/20 °C day/night), humidity, and a 16-hour photoperiod. Water as needed by subirrigation to avoid disturbing the treated soil surface.

  • Assessment: After 21 days, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control.

B. Post-emergence Application:

  • Planting and Growth: Sow seeds as above and grow them in the greenhouse until they reach the 2-4 leaf stage.

  • Application: Spray the plants with the same series of test solutions as described for the pre-emergence test. Ensure complete and uniform foliage coverage.

  • Incubation: Return the treated plants to the greenhouse.

  • Assessment: After 21 days, visually assess the percentage of weed control and record any specific symptoms (e.g., epinasty, chlorosis, necrosis).

Herbicidal_Screening_Workflow cluster_pre Pre-Emergence cluster_post Post-Emergence Sow_Pre Sow Seeds Spray_Pre Spray Soil Surface (Day 1) Sow_Pre->Spray_Pre Incubate_Pre Incubate (21 Days) Spray_Pre->Incubate_Pre Assess_Pre Assess Phytotoxicity Incubate_Pre->Assess_Pre Sow_Post Sow Seeds & Grow (2-4 Leaf Stage) Spray_Post Spray Foliage Sow_Post->Spray_Post Incubate_Post Incubate (21 Days) Spray_Post->Incubate_Post Assess_Post Assess Phytotoxicity & Symptoms Incubate_Post->Assess_Post Start Compound Synthesis Start->Sow_Pre Start->Sow_Post

Caption: Workflow for primary herbicidal screening.

Protocol 3: Primary Fungicidal Screening (In Vitro Assay)

This protocol uses the poisoned food technique to evaluate the direct inhibitory effect of the compound on mycelial growth of key plant pathogenic fungi.

Materials:

  • Test compound

  • DMSO or acetone

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO or acetone.

  • Media Preparation: Autoclave PDA and cool it to 50-55 °C in a water bath.

  • Poisoned Media: Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a solvent-only control plate and a positive control plate (e.g., with Thiophanate-methyl). Swirl flasks gently to mix and immediately pour into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Assessment: When the fungal growth in the control plate has nearly reached the edge of the dish, measure the colony diameter (in two perpendicular directions) for all treatments. Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC = average diameter of the control colony and DT = average diameter of the treated colony.

Protocol 4: Primary Insecticidal Screening (Contact and Ingestion Assays)

These protocols provide a basic assessment of insecticidal activity against a representative chewing insect (e.g., larvae of Spodoptera littoralis, armyworm) and a sucking insect (e.g., Myzus persicae, green peach aphid).

A. Leaf-Dip Bioassay (Ingestion & Contact):

  • Test Solutions: Prepare a series of concentrations (e.g., 10, 50, 100, 500 µg/mL) of the test compound in a water/acetone solution with 0.1% Tween® 20.

  • Treatment: Excise leaves from host plants (e.g., cotton for S. littoralis, bell pepper for M. persicae). Dip each leaf into a test solution for 10-15 seconds and allow it to air dry.

  • Infestation: Place the dried, treated leaves into Petri dishes lined with moist filter paper. Introduce a set number of insects (e.g., ten 2nd instar larvae of S. littoralis or ten adult aphids) into each dish.

  • Incubation: Maintain the dishes at 25 °C with a 16:8 light:dark cycle.

  • Assessment: Record insect mortality at 24, 48, and 72 hours after treatment. Compare results to a solvent-only control and a positive control (e.g., a commercial pyrethroid).

B. Film Residue Bioassay (Contact):

  • Vial Coating: Pipette 1 mL of each test solution into a 20 mL glass scintillation vial. Roll the vial on its side until the solvent evaporates, leaving a uniform film of the test compound on the inner surface.

  • Infestation: Introduce a set number of insects into each vial and cap with perforated lids or cotton plugs.

  • Incubation & Assessment: Maintain and assess as described for the leaf-dip bioassay.

Data Interpretation and Next Steps

The primary screens will identify whether this compound possesses any significant biological activity.

  • Herbicidal Activity: If the compound shows >80% control of broadleaf species at rates ≤ 500 g/ha, with characteristic auxin-like symptoms, further investigation is warranted. This would include dose-response studies to determine the GR₅₀ (the dose required for 50% growth reduction) and crop selectivity testing.

  • Fungicidal/Insecticidal Activity: If significant mycelial inhibition or insect mortality is observed, dose-response studies should be conducted to determine EC₅₀ (effective concentration for 50% inhibition) or LC₅₀ (lethal concentration for 50% of the population) values.

If promising activity is confirmed in any area, subsequent research should focus on structure-activity relationship (SAR) studies by synthesizing analogues, and mechanistic studies to confirm the mode of action.

References

HPLC analysis of 4-Fluoro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis and Validation for 4-Fluoro-3,5-dimethylbenzoic acid

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant intermediate in the synthesis of various pharmaceutical and agrochemical products[1]. The developed method is designed for accuracy, precision, and efficiency, making it suitable for quality control, stability testing, and research applications. The methodology is built upon fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose[2]. The separation is achieved on a C18 stationary phase using a mobile phase of acetonitrile and acidified water, with UV detection. This document provides a detailed protocol, the scientific rationale behind the method parameters, and a comprehensive validation summary.

Principle of the Method

The analysis leverages reversed-phase chromatography, the predominant separation technique in the pharmaceutical industry due to its versatility and ability to resolve complex mixtures[3][4]. This compound is a moderately nonpolar molecule containing a hydrophobic substituted benzene ring and a polar, ionizable carboxylic acid group.

The core principle involves partitioning the analyte between a nonpolar stationary phase (C18 alkyl chains bonded to silica) and a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions between its substituted aromatic ring and the C18 stationary phase[5].

A critical parameter for analyzing ionizable compounds like benzoic acids is the mobile phase pH[5]. The pKa of benzoic acid is approximately 4.2. The electron-donating methyl groups on the ring of the target analyte slightly decrease its acidity (increase pKa), while the electron-withdrawing fluorine atom increases its acidity (decrease pKa). The net effect results in a pKa that remains in a similar range. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. By acidifying the mobile phase to a pH of ~2.5-3.0 (at least 1.5-2 pH units below the analyte's pKa), the carboxylic acid group remains fully protonated (in its neutral, non-ionized form). This suppresses silanol interactions and maximizes hydrophobic retention, leading to a reproducible and robust separation[5].

Materials and Reagents

Item Description
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Data Software OpenLab CDS or equivalent chromatography data system.
Analytical Column Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µm particle size, or equivalent L1-type column.
Reference Standard This compound, ≥97% purity (Thermo Scientific or equivalent)[6].
Solvents HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
Reagents Orthophosphoric Acid (H₃PO₄), 85% analytical grade.
Water Deionized water, 18.2 MΩ·cm resistivity or higher.
Glassware Class A volumetric flasks and pipettes.
Filtration 0.45 µm nylon or PTFE syringe filters for sample preparation; 0.45 µm solvent filtration apparatus.
Analytical Balance Capable of weighing to 0.01 mg.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Acetonitrile/0.1% H₃PO₄ in Water, 55:45 v/v):

    • Prepare the aqueous component by adding 1.0 mL of 85% orthophosphoric acid to 1000 mL of deionized water and mix thoroughly.

    • Filter the aqueous component through a 0.45 µm solvent filter.

    • Measure 450 mL of the filtered aqueous component and 550 mL of acetonitrile.

    • Combine in a suitable solvent reservoir, mix well, and degas for 15 minutes in an ultrasonic bath.

  • Diluent (Acetonitrile/Water, 50:50 v/v):

    • Combine 500 mL of acetonitrile and 500 mL of deionized water. Mix thoroughly. This solution is used for preparing standards and samples to ensure compatibility with the mobile phase.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Working Standard Solutions (for Linearity and Quantification):

    • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL. A typical five-point calibration curve could use concentrations of 10, 25, 50, 100, and 150 µg/mL.

  • Sample Solution (Target Concentration 100 µg/mL):

    • Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Record the weight and proceed with the same dissolution steps as for the Standard Stock Solution.

    • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

Parameter Condition
Column Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A standard length C18 column with 5 µm particles provides a good balance of resolution, efficiency, and backpressure.

  • Mobile Phase: The 55:45 ACN/Water ratio was optimized to achieve a suitable retention time (typically 5-7 minutes) for the analyte. Phosphoric acid is a non-volatile buffer ideal for UV detection that effectively controls the pH to ensure the analyte is in its non-ionized form.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations.

  • Wavelength: The detection wavelength of 240 nm was selected based on the UV absorbance maximum of the substituted benzoic acid chromophore, providing high sensitivity.

Analytical Workflow

The general workflow for performing the analysis is depicted below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions equilibration Equilibrate HPLC System prep_sample->equilibration system_suitability Perform System Suitability Test (SST) equilibration->system_suitability injection Inject Standards & Samples system_suitability->injection integration Integrate Chromatograms injection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification verification Verify Data vs. Specifications quantification->verification report Generate Final Report verification->report

Caption: General workflow for the .

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[2][7][8]. The validation parameters include specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.

System Suitability

Before any validation or sample analysis, the chromatographic system must meet predefined performance criteria as outlined in USP General Chapter <621>[9][10]. A solution of 100 µg/mL is injected six times, and the following parameters are evaluated.

Parameter Acceptance Criterion Justification
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column and separation.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[11].

  • Protocol: A solution of the diluent (blank) and a sample solution were injected. The chromatogram of the blank was examined for any interfering peaks at the retention time of the this compound peak.

  • Results: The diluent blank showed no significant peaks at the analyte's retention time, confirming the method's specificity.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a specified range[12].

  • Protocol: Five concentrations (10, 25, 50, 100, and 150 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and a linear regression analysis was performed.

  • Illustrative Results:

Concentration (µg/mL) Mean Peak Area (n=3)
10115,234
25288,150
50575,980
1001,151,500
1501,728,300
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy represents the closeness of the test results to the true value and is assessed using a recovery study[11].

  • Protocol: A known amount of sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Illustrative Results:

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0118.999.1%
Acceptance Criterion 98.0% - 102.0%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[7].

  • Protocol:

    • Repeatability (Intra-day): Six separate sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using different equipment.

  • Illustrative Results:

Precision Level Mean Assay Value (%) Standard Deviation % RSD
Repeatability (n=6)99.80.450.45%
Intermediate Precision (n=6)100.30.620.62%
Acceptance Criterion ≤ 2.0%
Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

  • Protocol: LOQ was determined based on the signal-to-noise ratio (S/N) method. Solutions of decreasing concentration were injected until the S/N ratio was approximately 10:1.

  • Illustrative Result: The LOQ was established at 1.0 µg/mL , with a signal-to-noise ratio > 10 and acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: The effect of minor changes to flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile) were evaluated.

  • Results: No significant changes in retention time, peak area, or system suitability parameters were observed, demonstrating the method's robustness.

Validation Logic Diagram

Validation_Logic cluster_core Core Validation Parameters (ICH Q2) cluster_limits Sensitivity & Reliability cluster_prereq Prerequisite Specificity Specificity (No Interference) Linearity Linearity & Range (r² ≥ 0.999) Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Defines Range for Precision Precision (%RSD ≤ 2.0%) LOQ Limit of Quantitation (S/N ≥ 10) Robustness Robustness (Unaffected by small changes) SST System Suitability (Passes Criteria) SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->LOQ SST->Robustness

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The isocratic RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry as outlined by ICH and USP guidelines. This method is well-suited for routine quality control analysis and stability studies.

References

Application Note: Quantitative Analysis of 4-Fluoro-3,5-dimethylbenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 4-Fluoro-3,5-dimethylbenzoic acid in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of carboxylic acids, a chemical derivatization step is essential for successful GC-MS analysis. This guide provides a comprehensive overview of two effective derivatization strategies: methylation to form the methyl ester and silylation to form the trimethylsilyl (TMS) ester. The rationale behind each step of the workflow, from sample preparation to data interpretation, is explained to ensure scientific integrity and reproducibility. This document is intended to serve as a practical guide for researchers in pharmaceutical development, environmental analysis, and other related fields.

Introduction

This compound (Figure 1) is a substituted aromatic carboxylic acid. Its chemical structure, featuring a fluorinated and methylated phenyl ring, makes it a compound of interest in various fields, including as a tracer in environmental studies and as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and sensitive quantification of this analyte is often required in complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[2][3] However, the direct analysis of polar compounds such as carboxylic acids by GC is challenging due to their low volatility and tendency to exhibit poor chromatographic peak shapes.[4] To overcome these limitations, a derivatization step is employed to convert the carboxylic acid into a more volatile and thermally stable derivative.[2] This application note details two reliable derivatization methods: methylation using Boron Trifluoride-Methanol (BF₃·MeOH) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Chemical structure of this compound

Figure 1. Chemical structure of this compound.[5][6]

Principle of the Method

The overall analytical workflow involves three key stages: sample preparation including extraction of the analyte from the sample matrix, derivatization of the extracted analyte to enhance its volatility, and subsequent analysis by GC-MS.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Plasma, Water) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Deriv_Reagent Add Derivatization Reagent (BF3·MeOH or BSTFA) Evaporation->Deriv_Reagent Reconstitute Reaction Incubation (e.g., 64°C for 24h) Deriv_Reagent->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (EI, Scan/SIM) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

A high-level overview of the analytical workflow.

Materials and Reagents

Chemicals and Standards
  • This compound (purity ≥ 97%)[6]

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 3,5-Dimethylbenzoic acid.[7][8][9]

  • Derivatization Reagents:

    • Boron trifluoride-methanol (BF₃·MeOH) solution (14% w/v)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Methanol, Dichloromethane, Ethyl acetate (all HPLC or GC grade)

  • Anhydrous Sodium Sulfate

  • Ultrapure Water

Instrumentation and Consumables
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[7]

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Solid-Phase Extraction (SPE) cartridges (if applicable)

Experimental Protocols

Standard and Sample Preparation

Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., 3,5-Dimethylbenzoic acid) at a concentration of 1 mg/mL in methanol.

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of a stock solution of this compound into a blank matrix. The concentration range should encompass the expected analyte concentrations in the unknown samples.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, aqueous solution), add a known amount of the internal standard.

  • Acidify the sample to pH ~2 with a suitable acid (e.g., 1M HCl) to ensure the carboxylic acid is in its protonated form.

  • Extract the analyte by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) twice more and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Procedures

The dried extract must be derivatized to increase the volatility of this compound for GC-MS analysis. Two effective methods are presented below.

Method A: Methylation with BF₃·MeOH

This method converts the carboxylic acid to its corresponding methyl ester.[3][10]

  • To the dried extract, add 200 µL of 14% BF₃·MeOH solution.

  • Seal the vial tightly and heat at 64°C for 24 hours.[10]

  • Cool the vial to room temperature.

  • Add 1 mL of ultrapure water and 1 mL of dichloromethane.

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) containing the derivatized analyte to a clean GC vial for analysis.

Method B: Silylation with BSTFA

This method converts the carboxylic acid to its trimethylsilyl (TMS) ester.[2][11]

  • To the dried extract, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (+1% TMCS).

  • Seal the vial tightly and heat at 70°C for 1 hour.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Derivatization cluster_methylation Methylation cluster_silylation Silylation Analyte_M This compound Product_M Methyl 4-fluoro-3,5-dimethylbenzoate Analyte_M->Product_M + BF3·MeOH, 64°C Reagent_M BF3·MeOH Analyte_S This compound Product_S TMS-4-fluoro-3,5-dimethylbenzoate Analyte_S->Product_S + BSTFA, 70°C Reagent_S BSTFA

Comparison of methylation and silylation derivatization reactions.

Rationale for Derivatization Choice:

  • Methylation (BF₃·MeOH): This method provides stable derivatives. However, the reaction conditions are harsher and require a longer incubation time.[10]

  • Silylation (BSTFA): This is a rapid and efficient method.[2] TMS derivatives are highly volatile, leading to excellent chromatographic performance. However, they can be susceptible to hydrolysis, so samples should be analyzed relatively quickly after preparation.[5] The choice between the two methods may depend on sample throughput requirements and the stability of other components in the sample matrix.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters. These may require optimization for your specific instrument and application.

Parameter Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification

Data Analysis and Expected Results

Chromatographic Performance

Under the specified GC conditions, the derivatized this compound should elute as a sharp, symmetrical peak. The retention time will be significantly shorter than that of the underivatized acid. The exact retention time will depend on the specific derivative and the GC system used.

Mass Spectral Data

Methyl 4-fluoro-3,5-dimethylbenzoate: The molecular weight of the methyl ester is 182.18 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern will be characteristic of a methyl benzoate. Based on the fragmentation of similar compounds like methyl 4-fluorobenzoate, key fragments are anticipated.[1]

  • Expected Key Fragments:

    • m/z 182 (M⁺): Molecular ion.

    • m/z 151 ([M-OCH₃]⁺): Loss of the methoxy group. This is often a prominent peak for methyl esters.

    • m/z 123 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.

TMS-4-fluoro-3,5-dimethylbenzoate: The molecular weight of the TMS ester is 240.32 g/mol . The EI mass spectrum is expected to show a molecular ion at m/z 240. Silyl derivatives often exhibit characteristic fragmentation patterns.[12]

  • Expected Key Fragments:

    • m/z 240 (M⁺): Molecular ion.

    • m/z 225 ([M-CH₃]⁺): Loss of a methyl group from the TMS moiety. This is a very common and often abundant fragment for TMS derivatives.

    • m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, a hallmark of TMS derivatives.

Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its superior sensitivity and selectivity. The following ions are suggested for SIM analysis:

Analyte Derivative Quantification Ion (m/z) Qualifier Ions (m/z)
This compoundMethyl Ester151182, 123
This compoundTMS Ester225240, 73
3,5-Dimethylbenzoic acid (IS)Methyl Ester135164, 105
3,5-Dimethylbenzoic acid (IS)TMS Ester207222, 73

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Troubleshooting

Problem Possible Cause Solution
No or low peak intensity Incomplete derivatizationEnsure reagents are fresh and anhydrous. Optimize reaction time and temperature.
Analyte degradationCheck for thermal lability. Lower inlet and transfer line temperatures if necessary.
Poor peak shape (tailing) Active sites in the GC systemUse a deactivated liner and column. Check for system leaks.
Incomplete derivatizationSee above.
Variable results Hydrolysis of TMS derivativesAnalyze samples promptly after derivatization. Ensure all solvents and vials are dry.
Inconsistent extraction recoveryOptimize extraction pH and solvent. Ensure consistent vortexing and phase separation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The necessity of derivatization is highlighted, and two robust methods, methylation and silylation, are detailed with their respective advantages. By following the outlined procedures for sample preparation, derivatization, and GC-MS analysis, researchers can achieve reliable and sensitive quantification of this important analyte in various matrices. The provided instrument parameters and expected mass spectral data serve as a strong foundation for method development and routine analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and purity of this valuable synthetic intermediate.

Introduction

This compound is a key building block in the development of various pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide will focus on two primary and effective synthetic routes: the directed ortho-lithiation of 1-fluoro-3,5-dimethylbenzene and the Grignard reaction of 5-bromo-2-fluoro-m-xylene, followed by carboxylation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The problems are presented in a question-and-answer format, providing potential causes and actionable solutions.

Problem ID Issue Potential Causes Recommended Solutions
LITH-01 Low or no yield in the lithiation-carboxylation route. 1. Inactive organolithium reagent. 2. Presence of moisture or other protic sources in the reaction. 3. Inefficient carboxylation.1. Titrate the organolithium reagent prior to use to determine its exact molarity. 2. Rigorously dry all glassware and solvents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). 3. Use freshly crushed dry ice or bubble CO2 gas through the solution at a low temperature.
GRIG-01 Grignard reaction fails to initiate. 1. Passivated magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Unreactive aryl halide.1. Activate magnesium turnings using methods such as grinding, sonication, or adding a small crystal of iodine. 2. Use anhydrous solvents and flame-dried glassware. 3. Consider switching from an aryl chloride to the more reactive bromide or iodide.
BOTH-01 Formation of significant amounts of biphenyl byproduct. Wurtz-type coupling of the organometallic intermediate with the starting aryl halide.1. Add the aryl halide slowly to the magnesium suspension during Grignard formation. 2. Maintain a lower reaction temperature to disfavor the coupling reaction.
PUR-01 Difficulty in purifying the final product. 1. Presence of unreacted starting material. 2. Formation of non-acidic byproducts. 3. Inefficient extraction.1. Optimize the reaction stoichiometry and time to ensure complete conversion. 2. Purify via recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). 3. Perform an acid-base extraction. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure benzoic acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable: directed ortho-lithiation or the Grignard reaction?

A1: The choice of route depends on the availability of starting materials and the experimental setup.

  • Directed ortho-lithiation starting from 1-fluoro-3,5-dimethylbenzene is often more atom-economical. The fluorine atom acts as a potent directing group for metalation, leading to high regioselectivity.[1] However, this method requires the use of pyrophoric organolithium reagents, necessitating stringent anhydrous and inert atmosphere techniques.[2]

  • The Grignard route using 5-bromo-2-fluoro-m-xylene is a classic and robust method. While it involves an additional halogen atom in the starting material, the preparation and handling of Grignard reagents are often considered more routine in many laboratories compared to organolithiums.

Q2: What is the role of the fluorine atom in the directed ortho-lithiation of 1-fluoro-3,5-dimethylbenzene?

A2: The fluorine atom serves as a "directed metalation group" (DMG). The heteroatom (fluorine) coordinates with the lithium atom of the organolithium base (e.g., n-butyllithium), delivering the base to a specific position on the aromatic ring. This proximity effect significantly increases the acidity of the ortho-protons, leading to regioselective deprotonation at the position adjacent to the fluorine atom.[3][4]

Q3: Can I use other organolithium bases besides n-butyllithium for the ortho-lithiation?

A3: Yes, other organolithium bases such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be used. Stronger, more sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be effective and may offer different selectivity or reactivity profiles.[1] The choice of base can influence the rate and regioselectivity of the lithiation.[5]

Q4: How can I be sure my Grignard reagent has formed successfully?

A4: Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium, a gentle refluxing of the solvent (for more reactive halides), and a change in the color of the reaction mixture (often becoming cloudy and greyish). For a quantitative assessment, a sample of the Grignard reagent can be quenched with a known amount of iodine, followed by titration of the remaining iodine with sodium thiosulfate.

Q5: What are the key safety precautions when working with organolithium reagents?

A5: Organolithium reagents are pyrophoric and react violently with water and air. Always handle them under an inert atmosphere (argon or nitrogen). Wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available. Quench any residual organolithium reagent slowly with a less reactive alcohol like isopropanol at low temperatures before aqueous workup.

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-lithiation

This protocol outlines the synthesis of this compound from 1-fluoro-3,5-dimethylbenzene.

lithiation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried glassware under Argon reagents Anhydrous THF and 1-fluoro-3,5-dimethylbenzene start->reagents lithiation Cool to -78 °C, add n-BuLi dropwise reagents->lithiation carboxylation Quench with excess crushed dry ice lithiation->carboxylation quench Warm to RT, add aqueous HCl carboxylation->quench extract Extract with an organic solvent quench->extract purify Acid-base extraction and/or recrystallization extract->purify product Isolate pure this compound purify->product grignard_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried glassware with activated Mg turnings reagents Anhydrous THF and 5-bromo-2-fluoro-m-xylene start->reagents grignard_formation Add aryl bromide solution to Mg suspension to initiate and sustain reaction reagents->grignard_formation carboxylation Add Grignard solution to a slurry of dry ice in THF grignard_formation->carboxylation quench Warm to RT, add aqueous HCl carboxylation->quench extract Extract with an organic solvent quench->extract purify Acid-base extraction and/or recrystallization extract->purify product Isolate pure this compound purify->product

References

Technical Support Center: Purification of 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Fluoro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. Our approach is rooted in established chemical principles to provide you with reliable and scientifically sound solutions.

Introduction to Purification Challenges

This compound is a solid crystalline compound with a melting point of approximately 170-173°C.[1] Its purification can be complicated by the presence of various impurities, which largely depend on the synthetic route employed. Common impurities may include unreacted starting materials, isomeric byproducts, and residual solvents. The key to successful purification lies in selecting the appropriate technique—or combination of techniques—based on the nature of these impurities.

This guide will focus on the three primary purification methods for solid organic compounds:

  • Acid-Base Extraction: Ideal for removing neutral or basic impurities.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid matrix.

  • Column Chromatography: Used for separating compounds with similar polarities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Acid-Base Extraction

Q1: When should I consider using acid-base extraction for purification?

Acid-base extraction is an excellent first-line purification strategy when you suspect the presence of neutral or basic organic impurities. The principle is to convert the acidic this compound into its water-soluble salt by reacting it with a base, allowing for the separation from water-insoluble impurities.

Q2: I've performed an acid-base extraction, but my recovery is low. What could be the issue?

Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure you are using a sufficient amount of base to deprotonate all of your carboxylic acid. It's often recommended to perform multiple extractions with fresh portions of the basic solution.

  • Precipitation Issues: After acidifying the aqueous layer to reclaim your product, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt. Cooling the solution in an ice bath can further promote precipitation.

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion at the interface of the organic and aqueous layers, trapping some of your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Troubleshooting Acid-Base Extraction

Problem Possible Cause Suggested Solution
Low yield of precipitated product.Incomplete protonation.Add more concentrated acid to the aqueous layer until the pH is strongly acidic (pH 1-2), confirmed with pH paper.
Product is somewhat soluble in water.After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.
Oily precipitate instead of solid.Presence of impurities lowering the melting point.Isolate the oil, dissolve it in a minimal amount of a suitable organic solvent, and proceed with recrystallization or column chromatography.
Section 2: Recrystallization

Q1: How do I choose the right solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic carboxylic acids, common choices include:

  • Ethanol/Water mixtures: A good starting point. Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly. A similar protocol has been suggested for the purification of the related compound 4-fluoro-2,6-dimethylbenzoic acid.[2]

  • Toluene or Xylenes: These non-polar aromatic solvents can be effective.

  • Ethyl Acetate/Hexane mixtures: Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed.

  • Water: While some benzoic acids can be recrystallized from hot water, the solubility of this compound in water is likely low, which may require large volumes of solvent.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves. This can be addressed by:

  • Using a higher volume of solvent: This lowers the saturation point of the solution.

  • Slowing down the cooling process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Adding a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

Troubleshooting Recrystallization

Problem Possible Cause Suggested Solution
No crystals form upon cooling.Too much solvent was used.Gently evaporate some of the solvent to increase the concentration and allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the flask or adding a seed crystal.
Colored impurities in the final crystals.Impurities were not removed.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low recovery.The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Section 3: Column Chromatography

Q1: My this compound is streaking badly on the TLC plate. How can I get clean spots?

Streaking of carboxylic acids on silica gel is a common issue due to the interaction between the acidic proton of the carboxyl group and the silica. To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the compound in its protonated form, leading to more defined spots.

Q2: What is a good starting solvent system (eluent) for column chromatography?

Based on the structure of the molecule, a good starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent.

  • Hexane/Ethyl Acetate: A common and effective combination. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

  • Dichloromethane/Methanol: For more polar impurities, a small amount of methanol in dichloromethane can be effective.

Remember to add 0.5-1% acetic or formic acid to the eluent to prevent streaking.

Troubleshooting Column Chromatography

Problem Possible Cause Suggested Solution
Compound does not move from the baseline.The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
All compounds elute with the solvent front.The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
Poor separation of spots.The polarity of the eluent is not optimized.Run a TLC with a range of solvent mixtures to find the optimal eluent for separation.
The column was overloaded.Use a larger column or load less sample. A general guideline is a 1:20 to 1:50 ratio of sample to silica gel by weight.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is 1-2. The this compound should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Induce Cloudiness: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry.

Protocol 3: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates. A good eluent will give your product an Rf value of approximately 0.3-0.4. Remember to add 0.5-1% acetic acid to the eluent.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflows

Purification Decision Workflow

Purification_Decision_Workflow start Crude this compound check_impurities Assess Likely Impurities (Starting Materials, Isomers, etc.) start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base Neutral/Basic Impurities? recrystallization Recrystallization check_impurities->recrystallization Solid with Minor Impurities? chromatography Column Chromatography check_impurities->chromatography Complex Mixture / Isomers? analyze_purity Analyze Purity (TLC, mp, NMR) acid_base->analyze_purity recrystallization->analyze_purity chromatography->analyze_purity pure_product Pure Product analyze_purity->recrystallization Needs Further Purification analyze_purity->chromatography Needs Further Purification analyze_purity->pure_product Purity Acceptable

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Recrystallization add_solvent Add more hot solvent to dissolve the oil start->add_solvent reheat Reheat the solution to ensure complete dissolution add_solvent->reheat slow_cool Allow to cool very slowly reheat->slow_cool induce_crystallization Induce Crystallization (Scratch flask / Seed crystal) slow_cool->induce_crystallization success Crystal Formation induce_crystallization->success

Caption: Troubleshooting workflow for when a compound "oils out".

References

Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Fluoro-3,5-dimethylbenzoic acid. This document is designed for researchers, chemists, and process development professionals who are utilizing this important fluorinated building block. As a key intermediate in the development of pharmaceuticals and advanced materials, its successful synthesis is critical. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its preparation, primarily via the Grignard carboxylation route.

Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is consistently low. What are the most common points of failure in the synthesis of this compound?

Low yield is a multifactorial issue that can arise during either the formation of the organometallic intermediate or the subsequent carboxylation and workup. The primary synthetic route involves the formation of a Grignard reagent from 1-bromo-4-fluoro-3,5-dimethylbenzene, followed by quenching with carbon dioxide.

Root Cause Analysis for Low Yield:

  • Inefficient Grignard Reagent Formation: The Grignard reagent (4-fluoro-3,5-dimethylphenylmagnesium bromide) is a powerful nucleophile and a strong base, making it highly sensitive to its environment.[1]

    • Moisture and Air: Trace amounts of water or oxygen will rapidly quench the Grignard reagent, leading to the formation of 1-fluoro-3,5-dimethylbenzene (hydrodehalogenation) and reducing the amount of active reagent available for carboxylation. All glassware must be rigorously oven-dried, and solvents must be anhydrous.

    • Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from initiating.[2] Activation is crucial (see Troubleshooting Guide 1).

  • Dominant Side Reactions: Several side reactions can compete with the desired carboxylation pathway, consuming the Grignard reagent.

    • Wurtz-Type Coupling: The Grignard reagent can react with unreacted 1-bromo-4-fluoro-3,5-dimethylbenzene to form a biaryl impurity (4,4'-difluoro-2,2',6,6'-tetramethyl-1,1'-biphenyl).[1] This is especially prevalent at higher temperatures and high concentrations of the starting bromide.

    • Benzylic Deprotonation: While less common with Grignard reagents compared to stronger organolithiums, deprotonation of the benzylic methyl groups is a potential minor pathway, leading to a complex mixture of byproducts after quenching.[3]

  • Ineffective Carboxylation: The reaction with CO₂ can be inefficient if not performed correctly.

    • Poor CO₂ Delivery: Bubbling CO₂ gas through the solution can be inefficient due to poor gas-liquid mass transfer. Using solid CO₂ (dry ice) is often more effective.[4]

    • Premature Quenching: If the Grignard reagent is not consumed by CO₂, it will be quenched to 1-fluoro-3,5-dimethylbenzene during the final acidic workup, appearing as a major byproduct and lowering the yield of the desired acid.

FAQ 2: My final product is contaminated with several impurities. How can I identify the common side products?

Impurity profiling is key to optimizing the reaction. The most common impurities are neutral organic molecules that arise from the side reactions described above. They are typically separated from the acidic product during an aqueous basic extraction.

Impurity Chemical Name Molecular Weight ( g/mol ) Formation Pathway Key Identification Notes
Starting Material 1-Bromo-4-fluoro-3,5-dimethylbenzene203.06Incomplete reactionHalogen isotope pattern in MS.
Hydrodehalogenation 1-Fluoro-3,5-dimethylbenzene124.16Grignard quenching by H₂O/O₂ or during workupAbsence of bromine. Will appear as a major byproduct if Grignard formation is successful but carboxylation is not.
Wurtz Coupling 4,4'-Difluoro-2,2',6,6'-tetramethyl-1,1'-biphenyl246.30R-MgBr + R-BrHigh molecular weight, often yellowish solid.[1] Favored by high temperatures.

Troubleshooting Guides

Guide 1: The Grignard Reaction Fails to Initiate.

Problem: After adding the 1-bromo-4-fluoro-3,5-dimethylbenzene to the magnesium turnings in anhydrous ether, there are no signs of reaction (no cloudiness, no spontaneous reflux).

This is a classic initiation problem, typically due to a passivated magnesium surface or the presence of inhibitors.

Troubleshooting Workflow

G start Reaction Not Initiating check_anhydrous Verify Anhydrous Conditions (Oven-dried glassware? Anhydrous solvent?) start->check_anhydrous activate_mg Activate Magnesium Surface check_anhydrous->activate_mg Conditions OK crush Crush Mg turnings (Exposes fresh surface) activate_mg->crush iodine Add a crystal of Iodine (I₂) (Chemical activation) crush->iodine No success success Initiation Successful (Cloudiness, gentle reflux) crush->success Success sonicate Apply Sonication (Mechanical surface cleaning) iodine->sonicate No success iodine->success Success heat Gentle Heating (Warm water bath) sonicate->heat No success sonicate->success Success heat->success Success fail Initiation Fails (Re-evaluate reagent quality) heat->fail No success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Step-by-Step Protocol for Initiation:

  • Confirm Anhydrous Conditions: Ensure all glassware was oven-dried for at least 4 hours at >120 °C and assembled hot under an inert atmosphere (Nitrogen or Argon). Use freshly distilled or commercially available anhydrous solvent.

  • Mechanical Activation: Briefly and gently crush a few pieces of the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh, unoxidized surface.

  • Chemical Activation (Iodine): Add a single small crystal of iodine. The iodine will react with the magnesium surface, chemically etching away the oxide layer. A brownish color that fades upon stirring indicates successful activation.

  • Sonication: If the above methods fail, place the reaction flask in an ultrasonic bath for 5-10 minutes.[5] Sonication provides high-frequency agitation that cleans the magnesium surface.

  • Gentle Heating: As a last resort, gently warm the flask with a heat gun or a warm water bath. Be prepared to remove the heat source immediately once the exothermic reaction begins.

Guide 2: Minimizing the Biaryl (Wurtz) Impurity.

Problem: The major byproduct is a high-molecular-weight compound identified as 4,4'-difluoro-2,2',6,6'-tetramethyl-1,1'-biphenyl.

This side product arises from a coupling reaction between the formed Grignard reagent and the starting aryl bromide.[6] Its formation is kinetically favored by a high local concentration of the aryl bromide and elevated temperatures.

Mitigation Strategies:

  • Controlled Addition: Do NOT add all the aryl bromide at once. The most effective method is to add the 1-bromo-4-fluoro-3,5-dimethylbenzene (dissolved in anhydrous ether/THF) dropwise to the magnesium suspension using an addition funnel. This keeps the concentration of the free bromide low at all times.

  • Temperature Management: The Grignard formation is exothermic.[2] Maintain a gentle reflux by controlling the addition rate. If necessary, use a water bath to prevent the temperature from rising excessively.

  • Solvent Choice: While diethyl ether is standard, THF can sometimes promote faster Grignard formation, which may reduce the time available for the coupling side reaction.

Guide 3: Improving Carboxylation Efficiency and Reducing Hydrodehalogenation.

Problem: The primary impurity is 1-fluoro-3,5-dimethylbenzene, indicating that the Grignard reagent formed successfully but did not react with CO₂.

This points to a failure in the carboxylation step. The Grignard reagent remains in solution until the acidic workup, where it is protonated by water to give the hydrodehalogenated byproduct.

Reaction and Side Reaction Pathways

G cluster_side1 Side Reactions cluster_main Main Reaction ArylBr 1-Bromo-4-fluoro- 3,5-dimethylbenzene Mg Mg⁰, Ether ArylBr->Mg Reacts with Grignard Aryl-MgBr (Grignard Reagent) Mg->Grignard Wurtz Wurtz Coupling Product (Aryl-Aryl) Grignard->Wurtz + Aryl-Br Hydrodehalogenation Hydrodehalogenation (Aryl-H) Grignard->Hydrodehalogenation + H₂O (Quench) CO2 1. CO₂ (Dry Ice) Grignard->CO2 Desired Path Workup 2. H₃O⁺ Workup CO2->Workup Product 4-Fluoro-3,5-dimethyl- benzoic Acid (Aryl-COOH) Workup->Product

Caption: Desired reaction pathway versus common side reactions.

Optimized Carboxylation Protocol:

The key to efficient carboxylation is maximizing the surface area and concentration of CO₂ relative to the Grignard reagent.

  • Prepare a CO₂ Slurry: In a separate, larger flask under an inert atmosphere, crush a sufficient excess of fresh, high-quality dry ice into a fine powder. Add anhydrous ether or THF to create a mobile slurry.

  • Perform an Inverse Addition: Cool the Grignard solution in an ice bath. Using a cannula or a dropping funnel, slowly transfer the Grignard solution to the vigorously stirred dry ice slurry. This ensures the Grignard reagent is always in the presence of a large excess of CO₂, favoring carboxylation.

  • Allow to Warm: Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring to ensure all the CO₂ sublimes and the reaction goes to completion.

  • Acidic Workup: Proceed with the standard acidic workup (e.g., with 1M HCl) to protonate the carboxylate salt and dissolve any remaining magnesium salts.[4]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-bromo-4-fluoro-3,5-dimethylbenzene

  • Anhydrous diethyl ether (or THF)

  • Dry ice (solid CO₂)

  • 1M Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Diethyl ether (for extraction)

Procedure:

  • Setup: Assemble an oven-dried three-neck flask equipped with a condenser, a magnetic stirrer, an addition funnel, and a nitrogen/argon inlet.

  • Grignard Formation:

    • Add magnesium turnings (1.2 eq) to the flask.

    • Activate the magnesium using one of the methods from Guide 1 .

    • Dissolve 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) in anhydrous ether (approx. 0.3 M solution) and add it to the addition funnel.

    • Add a small portion of the bromide solution to cover the magnesium. Once the reaction initiates, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir for an additional 60 minutes at room temperature to ensure full conversion.

  • Carboxylation:

    • In a separate flask, prepare a slurry of crushed dry ice (3-4 eq) in anhydrous ether.

    • Cool the Grignard solution to 0 °C and slowly transfer it via cannula into the vigorously stirred dry ice slurry.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Slowly quench the reaction mixture by pouring it over a mixture of ice and 1M HCl.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and extract the desired acid by washing with 5% NaOH solution (3 times). The neutral impurities will remain in the ether layer.

    • Combine the basic aqueous layers, cool in an ice bath, and carefully acidify with concentrated HCl until a white precipitate forms (pH ~2).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.

Synthetic Overview: The Grignard Pathway

The most common and efficient method for synthesizing this compound is through a Grignard reaction. This involves the formation of an organomagnesium halide (Grignard reagent) from a suitable aryl halide, followed by carboxylation with carbon dioxide and subsequent acidic workup. The preferred starting material for this synthesis is 5-Bromo-2-fluoro-1,3-dimethylbenzene.

The overall reaction scheme is as follows:

Step 1: Grignard Reagent Formation

5-Bromo-2-fluoro-1,3-dimethylbenzene reacts with magnesium metal in an ethereal solvent to form 4-Fluoro-3,5-dimethylphenylmagnesium bromide.

Step 2: Carboxylation

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt.[1]

Step 3: Acidic Workup

The magnesium carboxylate salt is hydrolyzed with a strong acid to yield the final product, this compound.[2]

Grignard Synthesis Workflow Start Starting Material: 5-Bromo-2-fluoro- 1,3-dimethylbenzene Grignard Grignard Reagent Formation (Inert Atmosphere) Start->Grignard Mg Magnesium Turnings (Activated) Mg->Grignard Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard Carboxylation Carboxylation (Nucleophilic Addition) Grignard->Carboxylation Reacts with CO2 Carbon Dioxide (gas or solid) CO2->Carboxylation Salt Magnesium Carboxylate Salt (Intermediate) Carboxylation->Salt Forms Workup Acidic Workup (Protonation) Salt->Workup Hydrolyzed by Acid Aqueous Acid (e.g., HCl) Acid->Workup Product Final Product: This compound Workup->Product Yields

Figure 1: General workflow for the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The recommended starting material is 5-Bromo-2-fluoro-1,3-dimethylbenzene . While the corresponding chloro- or iodo- derivatives could be used, the bromo compound generally offers a good balance of reactivity and stability. Aryl fluorides are typically unreactive in Grignard reagent formation due to the strong C-F bond.[3][4]

Q2: Why is it crucial to maintain anhydrous conditions?

Grignard reagents are extremely strong bases and will react with any protic source, such as water.[4] This acid-base reaction is much faster than the desired carboxylation.[5] Any moisture present will quench the Grignard reagent, converting it to an alkane and drastically reducing the yield of the desired carboxylic acid.[4] Therefore, all glassware must be flame-dried, and anhydrous solvents are essential.

Q3: My Grignard reaction is not initiating. What should I do?

Failure to initiate is a common issue, often due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[6] Here are several activation techniques:

  • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine. The disappearance of the violet color indicates activation.[7] Alternatively, a few drops of 1,2-dibromoethane can be used.

  • Initiator: Add a small amount of pre-formed Grignard reagent to kick-start the reaction.

Q4: What is the optimal way to introduce carbon dioxide?

Bubbling gaseous carbon dioxide through the Grignard solution is a common method.[8] Alternatively, pouring the Grignard solution onto an excess of crushed dry ice (solid CO2) is also effective.[8] It is important to use an excess of carbon dioxide to ensure complete carboxylation and to minimize side reactions where the Grignard reagent might react with the newly formed carboxylate.

Q5: How do I purify the final product?

Recrystallization is the most effective method for purifying this compound.[9] A suitable solvent system, such as an ethanol/water mixture, can be used. The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the purified carboxylic acid will crystallize out, leaving impurities in the solution.[10][11]

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-fluoro-1,3-dimethylbenzene203.0510.15 g0.05
Magnesium Turnings24.311.46 g0.06
Anhydrous Tetrahydrofuran (THF)-100 mL-
Iodine253.811 crystal-
Carbon Dioxide (Dry Ice)44.01~50 g (excess)-
6 M Hydrochloric Acid (HCl)-~50 mL-
Diethyl Ether-For extraction-
Saturated Sodium Chloride Solution-For washing-
Anhydrous Magnesium Sulfate-For drying-

Procedure:

Part A: Grignard Reagent Formation

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of nitrogen until violet iodine vapors are observed. Allow the flask to cool to room temperature.[7]

  • Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, dissolve 10.15 g of 5-Bromo-2-fluoro-1,3-dimethylbenzene in 50 mL of anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.

  • Reaction: The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If it does not start, gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.

Part B: Carboxylation and Workup

  • Carboxylation: In a separate beaker, place approximately 50 g of crushed dry ice. Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

  • Hydrolysis: Allow the excess dry ice to sublime. Then, slowly and carefully add 50 mL of 6 M HCl to the reaction mixture with cooling in an ice bath to quench any unreacted Grignard reagent and protonate the carboxylate salt.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Part C: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear again.

  • Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Grignard Problem Problem Encountered LowYield Low Yield of Carboxylic Acid Problem->LowYield NoInitiation Reaction Fails to Initiate Problem->NoInitiation SideProduct Significant Side Product Formation (e.g., Biphenyl) Problem->SideProduct Cause1 Probable Cause: Incomplete Grignard formation or quenching by moisture. LowYield->Cause1 Cause2 Probable Cause: Passivated magnesium surface. NoInitiation->Cause2 Cause3 Probable Cause: Wurtz-Coupling side reaction. SideProduct->Cause3 Solution1 Solution: - Ensure rigorous anhydrous conditions. - Titrate Grignard before use. - Check magnesium activation. Cause1->Solution1 Solution2 Solution: - Use activators (Iodine, DBE). - Mechanically crush Mg turnings. - Apply gentle heating. Cause2->Solution2 Solution3 Solution: - Slow, dropwise addition of aryl halide. - Maintain moderate reaction temperature. Cause3->Solution3

Figure 2: Troubleshooting workflow for the Grignard synthesis.

Issue 1: Low Yield of this compound

  • Probable Cause: The most likely reason for a low yield is the partial quenching of the Grignard reagent by residual moisture or acidic impurities in the starting materials or solvent.[4] Incomplete formation of the Grignard reagent can also be a factor.

  • Solution:

    • Rigorous Drying: Ensure all glassware is oven or flame-dried immediately before use and assembled under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.

    • Reagent Quality: Use high-purity magnesium turnings and ensure the aryl bromide is free of acidic impurities.

    • Titration: For quantitative studies, it is advisable to titrate a small aliquot of the Grignard reagent before carboxylation to determine its exact concentration.

Issue 2: Formation of Biphenyl Side Product

  • Probable Cause: A significant byproduct can be the homocoupled biphenyl, formed through a Wurtz-type reaction where the Grignard reagent attacks another molecule of the aryl bromide.[6] This is more prevalent at higher concentrations of the aryl halide and at elevated temperatures.

  • Solution:

    • Slow Addition: Add the solution of 5-Bromo-2-fluoro-1,3-dimethylbenzene to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.

    • Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which can promote side reactions.

Issue 3: Product Purity Issues After Recrystallization

  • Probable Cause: If the product is not pure after a single recrystallization, it may be due to the co-crystallization of impurities or the use of an inappropriate solvent system.

  • Solution:

    • Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of solvents often provides better separation.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve high purity.

    • Activated Carbon: If the product has a noticeable color, adding a small amount of activated carbon to the hot solution before filtering can help remove colored impurities.

Analytical Characterization

The purity and identity of the final product should be confirmed by analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% formic acid) can be used to assess purity.[14]

  • Spectroscopy: The structure of this compound can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.[1]

References

Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3,5-dimethylbenzoic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure your experimental success.

I. Synthesis Overview: Grignard Carboxylation

The most prevalent and scalable method for synthesizing this compound involves the formation of a Grignard reagent from 1-bromo-4-fluoro-3,5-dimethylbenzene, followed by carboxylation with carbon dioxide (CO₂). While conceptually straightforward, this pathway is susceptible to several side reactions that can impact yield and purity.

Experimental Workflow: Grignard Carboxylation

Grignard_Carboxylation_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Purification A 1-bromo-4-fluoro- 3,5-dimethylbenzene Grignard 4-Fluoro-3,5-dimethylphenyl- magnesium bromide A->Grignard Mg, Anhydrous Solvent Mg Magnesium Turnings Mg->Grignard Solvent Anhydrous THF/Ether Solvent->Grignard Intermediate Magnesium Carboxylate Salt Grignard->Intermediate CO₂ CO2 Carbon Dioxide (gas or solid) CO2->Intermediate Product 4-Fluoro-3,5-dimethyl- benzoic acid Intermediate->Product H₃O⁺ Acid Aqueous Acid (e.g., HCl) Acid->Product Purification Crystallization/ Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for this compound synthesis.

II. Troubleshooting Common Byproducts

This section addresses the most frequently encountered impurities and provides actionable solutions to mitigate their formation.

FAQ 1: My final product is contaminated with a significant amount of non-acidic, high molecular weight impurity. What is it and how can I prevent it?

Answer: This is a classic sign of Wurtz coupling , leading to the formation of a biaryl byproduct.

  • Byproduct Identity: 2,2',4,4',6,6'-Hexamethyl-5,5'-difluorobiphenyl

  • Mechanism of Formation: The Grignard reagent, acting as a potent nucleophile, can react with the starting material (1-bromo-4-fluoro-3,5-dimethylbenzene) that has not yet reacted with the magnesium. This is particularly problematic if the local concentration of the aryl bromide is high.[1]

Wurtz_Coupling Grignard 4-Fluoro-3,5-dimethylphenyl- magnesium bromide Biaryl 2,2',4,4',6,6'-Hexamethyl- 5,5'-difluorobiphenyl Grignard->Biaryl Reacts with ArylBromide 1-bromo-4-fluoro- 3,5-dimethylbenzene ArylBromide->Biaryl MgBr2 MgBr₂

Caption: Wurtz coupling side reaction.

Troubleshooting & Prevention:

StrategyRationaleDetailed Protocol
Slow Addition Maintains a low concentration of the aryl bromide, minimizing the opportunity for it to react with the formed Grignard reagent.[1]Prepare a solution of 1-bromo-4-fluoro-3,5-dimethylbenzene in your anhydrous solvent. Add this solution dropwise to the suspension of activated magnesium turnings at a rate that sustains a gentle reflux.[2]
Use of Dilute Solutions Further decreases the probability of intermolecular reactions between the Grignard reagent and the starting material.[2]Use a sufficient volume of anhydrous THF or diethyl ether to ensure the aryl bromide concentration does not exceed 0.5 M.
Magnesium Activation Ensures the Grignard formation reaction initiates promptly and proceeds smoothly, reducing the time the aryl bromide is present before reacting with the magnesium.Before adding the aryl bromide solution, activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][3] A color change from clear to cloudy grey/brown indicates successful initiation.[3]

Purification: The biaryl byproduct is non-polar and non-acidic. It can be effectively removed from the desired carboxylic acid product through a basic aqueous extraction. The carboxylic acid will partition into the aqueous phase as its carboxylate salt, while the biaryl remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure desired product.[4]

FAQ 2: My yield is low, and I've isolated the unreacted starting material. What could be the issue?

Answer: This points to issues with the Grignard reagent formation itself.

  • Problem: Failure to form, or incomplete formation of, 4-fluoro-3,5-dimethylphenylmagnesium bromide.

  • Common Causes:

    • Presence of Moisture: Grignard reagents are extremely sensitive to water.[2]

    • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[2]

    • Poor Quality Starting Material: The 1-bromo-4-fluoro-3,5-dimethylbenzene may contain impurities that inhibit the reaction.

Troubleshooting & Prevention:

StrategyRationaleDetailed Protocol
Rigorous Anhydrous Conditions Prevents quenching of the Grignard reagent by proton sources.Flame-dry all glassware under vacuum or oven-dry at >120°C and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).
Magnesium Activation Exposes a fresh, reactive magnesium surface.[2]In the reaction flask containing magnesium turnings, add a small crystal of iodine and gently warm with a heat gun under an inert gas flow until the iodine sublimes.[1] Alternatively, add a few drops of 1,2-dibromoethane.[2] Sonication can also be effective at initiating the reaction.[3]
Use of Initiators Helps to kick-start the reaction.As mentioned, iodine or 1,2-dibromoethane are excellent initiators.[2][3]
FAQ 3: I am observing a byproduct that appears to have lost the fluorine atom. Is this possible?

Answer: Yes, this is likely due to a defluorination side reaction.

  • Byproduct Identity: 3,5-Dimethylbenzoic acid.

  • Mechanism of Formation: While the C-F bond is generally strong, certain conditions can promote its cleavage. In the context of organometallic reactions, this can occur through various mechanisms, including nucleophilic aromatic substitution-type pathways, especially if there are activating groups on the ring.[5] It's also possible for hydrodefluorination to occur during workup or subsequent steps.

Troubleshooting & Prevention:

StrategyRationaleDetailed Protocol
Controlled Temperature Minimizes the energy available for side reactions like C-F bond cleavage.Form the Grignard reagent at a temperature that sustains a gentle reflux (typically room temperature to ~40°C for THF). During the carboxylation step, cool the reaction mixture to 0°C or below before introducing CO₂.[6]
Careful Workup Avoids harsh acidic conditions that might facilitate protolytic defluorination.[7]During the acidic workup, add the acid slowly to the cooled reaction mixture. Avoid excessive heating during any subsequent purification steps.
Inert Atmosphere Prevents the formation of radical species via oxidation that could potentially lead to defluorination.Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the Grignard formation and carboxylation steps.
FAQ 4: My product seems to be contaminated with a lower molecular weight acid. What could this be?

Answer: This could be a result of demethylation .

  • Byproduct Identity: 4-Fluoro-3-methylbenzoic acid or 4-fluoro-5-methylbenzoic acid.

  • Mechanism of Formation: While less common under standard Grignard conditions, demethylation can occur if the reaction is subjected to harsh conditions, particularly during workup or purification, especially in the presence of strong Lewis acids or high temperatures. Some biological systems are also known to demethylate aromatic compounds, which is a consideration in drug development contexts.[8]

Troubleshooting & Prevention:

StrategyRationaleDetailed Protocol
Mild Workup Conditions Avoids acid-catalyzed demethylation.Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction instead of strong mineral acids, if compatible with downstream processing.[2]
Avoid High Temperatures Reduces the likelihood of thermal degradation.If distillation is used for purification of intermediates, perform it under reduced pressure to keep the temperature low.
High-Purity Reagents Ensures no catalytic impurities are present that could promote demethylation.Use high-purity 1-bromo-4-fluoro-3,5-dimethylbenzene and solvents.

III. Summary of Byproducts and Key Parameters

Byproduct NameFormation PathwayKey Prevention Strategy
2,2',4,4',6,6'-Hexamethyl-5,5'-difluorobiphenylWurtz CouplingSlow, dropwise addition of aryl bromide.[1]
1-bromo-4-fluoro-3,5-dimethylbenzene (unreacted)Incomplete Grignard FormationRigorous anhydrous conditions and magnesium activation.[2]
3,5-Dimethylbenzoic acidDefluorinationMaintain low reaction and workup temperatures.[5][6]
4-Fluoro-3(or 5)-methylbenzoic acidDemethylationUse mild workup conditions and avoid excessive heat.[8]

IV. References

  • Vertex AI Search. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

  • Benchchem. Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

  • MDPI. Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle.

  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID.

  • PMC - NIH. Protolytic defluorination of trifluoromethyl-substituted arenes.

  • Oakwood Chemical. This compound.

  • Santa Cruz Biotechnology. This compound | SCBT.

  • ResearchGate. Defluorosilylation of fluoroarenes and fluoroalkanes.

  • Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.

  • BLD Pharm. This compound(120512-59-6)|BLD Pharm.

  • CHIMIA. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.

  • Chemistry Stack Exchange. Why don't Alkyl Fluorides form Grignard Reagents.

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.

  • CHIMIA. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.

  • ChemicalBook. This compound(120512-59-6) 1 h nmr.

  • Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

  • Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.

  • Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.

  • Organic Chemistry Portal. Fluoroarene synthesis by fluorination or substitution.

  • Chemistry Stack Exchange. Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg.

  • Organic Syntheses Procedure. 3.

  • Benchchem. Technical Support Center: Grignard Reaction with 1-bromo-3-methylcyclohexane.

  • ResearchGate. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • PMC - NIH. Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna.

  • ResearchGate. 3-Fluoro-4-methylbenzoic acid.

  • ChemScene. 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid | 2092570-52-8.

  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5.

  • Benchchem. Navigating the Synthesis and Reactivity of 3,5-Dimethylbenzylmagnesium Bromide: A Technical Guide.

  • Sigma-Aldrich. 3-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 17318-03-5.

  • Google Patents. WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.

  • PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298.

  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene.

References

Technical Support Center: A Troubleshooting Guide for Reactions of 4-Fluoro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. The unique substitution pattern of this molecule, featuring a fluorine atom and two ortho-methyl groups, presents specific steric and electronic considerations that can influence reaction outcomes. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to ensure the success of your experiments.

I. Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and lipophilicity in target molecules, while the carboxylic acid provides a versatile handle for various transformations.[1] However, the two methyl groups ortho to the carboxylic acid create significant steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, which can increase its acidity compared to unsubstituted benzoic acid but also hinder the approach of nucleophiles.[2][3][4][5] Understanding this interplay of steric and electronic effects is crucial for troubleshooting reactions.

II. Troubleshooting Guide: Common Reactions

This section addresses specific issues you may encounter during common transformations of this compound.

A. Amide Bond Formation (Amidation)

Amide coupling is a cornerstone of drug discovery, yet the steric hindrance of this compound can make this transformation challenging.

Question 1: My amide coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion in the amidation of this sterically hindered carboxylic acid is a common issue. The primary culprit is the difficulty of the amine nucleophile in accessing the activated carboxylic acid intermediate due to the bulky ortho-methyl groups.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

    • Solution: Employ more powerful coupling reagents specifically designed for hindered substrates. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, or COMU are often more effective than standard carbodiimides like DCC or EDC alone.[6][7] The addition of activating agents like HOBt (1-Hydroxybenzotriazole) or OxymaPure can also improve yields.[8]

    • Expert Insight: For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be highly effective. Acyl fluorides are less sterically demanding than other activated intermediates.[9] Reagents like BTFFH can be used for this purpose under mild conditions.[9]

  • Steric Hindrance on the Amine: If your amine is also sterically bulky, the reaction will be even more challenging.

    • Solution: If possible, consider using a less hindered amine. If the amine is a critical part of your target molecule, focus on optimizing the activation of the carboxylic acid as described above. Increasing the reaction temperature and time may also be necessary, but monitor for potential side reactions.

  • Incorrect Stoichiometry or Order of Addition: The order in which reagents are added can be critical.

    • Solution: A common and effective procedure is to pre-activate the carboxylic acid with the coupling reagent and an activating additive (like HATU and HOBt) for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active ester intermediate prior to the introduction of the nucleophile.

Question 2: I'm observing significant side product formation in my amide coupling reaction. What are these byproducts and how can I minimize them?

Answer:

Side product formation in amide coupling reactions can arise from the coupling reagents themselves or from the reactants under the reaction conditions.

Potential Byproducts & Prevention:

  • Guanidinium Byproducts: Some uronium-based coupling reagents (like HBTU, HATU) can react with the amine nucleophile to form an undesired guanidinium byproduct.[10]

    • Solution: As mentioned previously, pre-activating the carboxylic acid before adding the amine can minimize this side reaction. Ensure your amine is not in large excess.

  • Urea Byproducts: If you are using carbodiimide reagents like DCC or EDC, the corresponding urea byproduct (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea) will be formed.[10]

    • Solution: Dicyclohexylurea (from DCC) is often insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed during an aqueous workup.

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with prolonged reaction times or at elevated temperatures.

    • Solution: Use coupling reagent additives known to suppress racemization, such as HOBt or OxymaPure.[8] Keep reaction temperatures as low as feasible while still achieving a reasonable reaction rate.

B. Fischer Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic transformation. However, the steric hindrance of this compound can slow this reaction considerably.

Question 3: My Fischer esterification of this compound is very slow and gives a poor yield. How can I drive the reaction to completion?

Answer:

The slow rate and poor yield are due to the equilibrium nature of the Fischer esterification and the steric hindrance around the carboxyl group.[11]

Strategies for Improvement:

  • Increase the Excess of Alcohol: Using the alcohol as the solvent is a common and effective way to shift the equilibrium towards the ester product.

  • Efficient Water Removal: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium forward.

    • Solution: If the alcohol's boiling point allows, a Dean-Stark apparatus with a suitable solvent (like toluene) can be used to azeotropically remove water. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.

  • Choice of Acid Catalyst: While sulfuric acid is common, other catalysts can be more effective.

    • Solution: p-Toluenesulfonic acid (p-TsOH) is a good alternative. For sensitive substrates, Lewis acids like scandium(III) triflate can also be used.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for sterically hindered esterifications.

    • Expert Insight: A study on a similarly substituted benzoic acid showed that microwave-assisted esterification in a sealed vessel at elevated temperatures gave good yields.[12] Care must be taken to control the pressure in a sealed system.

III. General Troubleshooting

This section covers broader issues that can arise during the workup and purification of reactions involving this compound and its derivatives.

Question 4: I'm having difficulty purifying my product. What are the best methods for compounds derived from this compound?

Answer:

Purification can be challenging, but standard techniques can be adapted for these compounds.

Purification Techniques:

  • Acid-Base Extraction: If your product is neutral (like an ester or amide), you can effectively remove any unreacted this compound by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylate salt will be soluble in the aqueous layer.

  • Recrystallization: This is an excellent method for purifying solid products.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For amides and esters of this compound, common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes or water.[13][14]

    • Troubleshooting Recrystallization:

      • Oiling out: If your compound forms an oil instead of crystals, it may be due to too rapid cooling or an inappropriate solvent. Try reheating the solution, adding a bit more solvent, and allowing it to cool more slowly.

      • No crystal formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent. Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization.

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel chromatography is a reliable option. A typical mobile phase would be a gradient of ethyl acetate in hexanes.

Question 5: Could my reaction be failing due to the poor solubility of this compound?

Answer:

Yes, solubility can be a factor. This compound is a solid with limited solubility in some non-polar organic solvents at room temperature.

Solubility Considerations:

  • Solvent Choice: For reactions, polar aprotic solvents like DMF, DMSO, or NMP are often good choices for dissolving both the carboxylic acid and other reagents, especially for amide couplings. For esterifications, using the alcohol as the solvent is often the best approach.

  • Heating: Gently heating the reaction mixture can help to dissolve all starting materials. Always check the thermal stability of your reactants and reagents before increasing the temperature significantly.

IV. Frequently Asked Questions (FAQs)

Q1: Is this compound prone to decarboxylation?

A1: Under typical amidation or esterification conditions (e.g., temperatures below 150°C without specific catalysts), significant decarboxylation is unlikely. Decarboxylation of aromatic carboxylic acids usually requires harsh conditions or specific catalysts, such as high temperatures in the presence of copper salts or under photolytic conditions.[15][16] However, if you are running your reaction at very high temperatures for extended periods, it is a potential side reaction to be aware of.

Q2: How does the fluorine substituent affect the reactivity of the carboxylic acid?

A2: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect. This increases the acidity of the carboxylic acid by stabilizing the carboxylate anion.[4] This increased acidity can be beneficial in some reactions.

Q3: What are the best storage conditions for this compound?

A3: It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

V. Experimental Protocols & Visualizations

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the synthesis of amides from this compound.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating (e.g., 50 °C) for several hours to overnight for complete conversion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Fischer Esterification with Dean-Stark Water Removal

This protocol is suitable for the esterification of this compound with a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol of choice

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the alcohol (3.0 eq), and toluene.

  • Add a catalytic amount of p-TsOH monohydrate (0.1 eq).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation under reduced pressure.

Visualizations

Amide_Coupling_Troubleshooting start Low Amide Yield cause1 Poor Carboxylic Acid Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Side Reactions start->cause3 solution1a Use Stronger Coupling Reagent (e.g., HATU, COMU) cause1->solution1a solution1b Convert to Acyl Fluoride (e.g., with BTFFH) cause1->solution1b solution2a Increase Temperature/ Reaction Time cause2->solution2a solution2b Use Less Hindered Amine (if possible) cause2->solution2b solution3a Pre-activate Acid before Amine Addition cause3->solution3a

Caption: Troubleshooting logic for low-yielding amide coupling reactions.

Fischer_Esterification_Optimization start Incomplete Esterification problem Reversible Reaction & Steric Hindrance start->problem strategy1 Shift Equilibrium problem->strategy1 strategy2 Increase Reaction Rate problem->strategy2 solution1a Use Excess Alcohol (as solvent) strategy1->solution1a solution1b Remove Water (Dean-Stark/Molecular Sieves) strategy1->solution1b solution2a Use Effective Catalyst (p-TsOH) strategy2->solution2a solution2b Increase Temperature (Reflux/Microwave) strategy2->solution2b

Caption: Strategies to optimize Fischer esterification of hindered acids.

VI. References

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. --INVALID-LINK--

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Royal Society of Chemistry. --INVALID-LINK--

  • Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. --INVALID-LINK--

  • The Ortho Effect of benzoic acids. University of Calgary. --INVALID-LINK--

  • Fischer Esterification-Typical Procedures. OperaChem. --INVALID-LINK--

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. --INVALID-LINK--

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. --INVALID-LINK--

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. --INVALID-LINK--

  • Substituent Effects on Acidity. Chemistry LibreTexts. --INVALID-LINK--

  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. --INVALID-LINK--

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Bitesize Bio. --INVALID-LINK--

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Royal Society of Chemistry. --INVALID-LINK--

  • Coupling Reagents. Aapptec. --INVALID-LINK--

  • Process for the activation of carboxylic acids. Google Patents. --INVALID-LINK--

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. --INVALID-LINK--

  • Fischer–Speier esterification. Wikipedia. --INVALID-LINK--

  • The Synthesis of Sterically Hindered Amides. ResearchGate. --INVALID-LINK--

  • Fischer Esterification. YouTube. --INVALID-LINK--

  • Fischer Esterification. University of Missouri–St. Louis. --INVALID-LINK--

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • This compound. Oakwood Chemical. --INVALID-LINK--

  • Hydrothermal decarboxylation of pentafluorobenzoic acid and quinolinic acid. Penn State University. --INVALID-LINK--

  • Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystallization. BenchChem. --INVALID-LINK--

  • amide coupling help. Reddit. --INVALID-LINK--

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--

  • This compound. BLD Pharm. --INVALID-LINK--

  • 4-Fluorobenzoic acid. Wikipedia. --INVALID-LINK--

  • 4-Fluoro-3-methylbenzoic acid. Ossila. --INVALID-LINK--

  • This compound. Amadis Chemical. --INVALID-LINK--

  • Application Note: Purification of 2-Amino-3,5-diiodobenzamide by Recrystallization. BenchChem. --INVALID-LINK--

  • Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Scilit. --INVALID-LINK--

  • Thermal Studies on Some Substituted Aminobenzoic Acids. Scilit. --INVALID-LINK--

  • Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile. BenchChem. --INVALID-LINK--

  • Application Note: Purification of 3-Formylphenyl 4-chlorobenzoate by Recrystallization. BenchChem. --INVALID-LINK--

References

Technical Support Center: Recrystallization of 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Fluoro-3,5-dimethylbenzoic acid via recrystallization. This guide is designed for chemistry professionals engaged in research, development, and synthesis. Here, you will find in-depth answers to common challenges, evidence-based protocols, and troubleshooting workflows to enhance the purity and yield of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The core principle is to dissolve the impure this compound in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly.[1] As the temperature decreases, the solubility of the compound drops, forcing it to crystallize out of the solution. Most impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[2] This process effectively separates the desired compound from contaminants.

Q2: How do I select an appropriate solvent for this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][2][3] This significant change in solubility with temperature is crucial for achieving a good recovery yield. For an aromatic carboxylic acid like this, good starting points are polar protic solvents like ethanol, methanol, or water, or solvent mixtures such as ethanol/water or acetone/water.[4][5][6] A rule of thumb is that solvents with functional groups similar to the solute are often good choices.[4] Small-scale solubility tests in test tubes are essential to determine the best solvent empirically.[3]

Q3: What is the reported melting point of pure this compound, and why is it important?

A3: The reported melting point for this compound is in the range of 165-173 °C.[7][8][9] Measuring the melting point of your recrystallized product is a critical indicator of its purity. A pure compound will have a sharp melting point that matches the literature value. Impurities tend to depress and broaden the melting point range.

Q4: Why is slow cooling a critical step in the procedure?

A4: Slow cooling is essential for the growth of large, well-ordered crystals.[1] Rapid cooling ("crashing out") can trap impurities within the crystal lattice, defeating the purpose of the purification.[10] Allowing the solution to cool gradually to room temperature before moving it to an ice bath provides sufficient time for the selective incorporation of this compound molecules into the growing crystal structure, excluding impurities.[1][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q5: My compound has "oiled out," forming liquid droplets instead of solid crystals. What causes this and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][11] This typically happens when the melting point of the solute (especially if impure) is lower than the temperature of the solution at the point of saturation.[10][12] The resulting oil often traps impurities and rarely solidifies into a pure crystalline product.[10][11]

  • Primary Cause: The boiling point of your chosen solvent may be too high, or the compound may be significantly impure, leading to a depressed melting point.[10][12]

  • Solutions:

    • Reheat and Add Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature of the solution.[10][13] Then, allow it to cool much more slowly.

    • Lower the Solvent Boiling Point: If the issue persists, consider switching to a solvent with a lower boiling point or using a mixed solvent system. For example, if you are using water (BP 100 °C), an ethanol/water mixture will have a lower boiling point.

    • Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod at a temperature where you are confident the compound is solid. This can sometimes provide a nucleation site and bypass the oiling phase.[14]

Q6: The solution has cooled completely, but no crystals have formed. What should I do?

A6: A lack of crystallization upon cooling usually indicates one of two issues: you have used too much solvent, or the solution is supersaturated.[14]

  • Cause 1: Excessive Solvent: The solution is not saturated at the lower temperature.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[10][15] Once you have reduced the volume (e.g., by 20-30%), allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution; a solid residue should form quickly upon evaporation.[10]

  • Cause 2: Supersaturation: The solution contains more dissolved solute than it should at that temperature, but crystal growth has not initiated.[14]

    • Solution 1 - Induce Crystallization: Scratch the inner surface of the flask at the air-liquid interface with a glass rod.[14][15] The microscopic scratches provide nucleation sites for crystal growth.

    • Solution 2 - Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal formation.[14]

Q7: My final yield is very low. What are the likely reasons and how can I improve recovery?

A7: A low yield can result from several procedural errors throughout the recrystallization process.

  • Possible Causes & Solutions:

    • Using Too Much Solvent: This is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[10][14]

      • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid.[1][15] If you suspect this was the issue, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[10]

    • Premature Crystallization: The compound crystallized in the filter paper or funnel during hot filtration.

      • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent before filtering your solution.[5][16] Using a stemless funnel can also prevent clogging.[5]

    • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization.

      • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[17]

    • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.

      • Solution: Wash the crystals with a minimal amount of ice-cold solvent, as the compound will still have some slight solubility even at low temperatures.[16]

Q8: The recrystallized product is still colored. How do I remove colored impurities?

A8: The presence of color indicates that colored, high-molecular-weight impurities are still present.

  • Solution: Activated charcoal can be used to adsorb these impurities.

    • After dissolving your crude solid in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient). Using too much can adsorb your product and reduce the yield.[10]

    • Swirl the hot solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal and the adsorbed impurities.[18] The resulting filtrate should be colorless and can then be cooled to initiate crystallization.

Data & Protocols

Solvent Selection Guide

The selection of an appropriate solvent is paramount. The following table provides a list of potential solvents and their relevant properties for the recrystallization of this compound. Note: Experimental verification is required.

SolventBoiling Point (°C)Expected Solubility of this compoundComments
Water 100Low at room temp, moderate to high when hotGood for safety and cost. High boiling point may increase risk of oiling out if compound is impure.[4]
Ethanol 78Likely high at room tempMay be too good a solvent for single-solvent use, but excellent as the primary solvent in a mixed system.[6]
Methanol 65Likely high at room tempSimilar to ethanol but more volatile.
Ethanol/Water 78-100Highly tunableAn excellent choice. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears.[5]
Acetone/Water 56-100Highly tunableAnother effective mixed-solvent system.
Toluene 111Moderate to high when hotA potential non-polar option if impurities are highly polar.[19]

Step-by-Step Experimental Protocol: Recrystallization using an Ethanol/Water System

This protocol describes a robust method for purifying this compound using a mixed solvent system.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.[16]

    • On a hot plate in a fume hood, add a minimal amount of hot ethanol (e.g., 5-10 mL) and bring the solution to a gentle boil while stirring.

    • Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a stemless funnel and a new Erlenmeyer flask with hot ethanol. Place a piece of fluted filter paper in the funnel.

    • Quickly filter the hot solution into the clean, pre-heated flask. This step removes the charcoal and any insoluble impurities.[5]

  • Crystallization:

    • Re-heat the clear filtrate to boiling.

    • Slowly add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

    • Add a few drops of hot ethanol to just re-clarify the solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol/water mixture.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a minimal amount of ice-cold water to rinse away the mother liquor.[16]

  • Drying:

    • Allow air to be drawn through the crystals on the filter for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air dry completely. For final drying, a vacuum desiccator can be used.[16]

Troubleshooting Workflow Diagram

The following diagram provides a visual decision-making tool to help you navigate common recrystallization challenges.

Recrystallization_Troubleshooting Start Recrystallization Issue Oiling_Out Problem: 'Oiling Out' Start->Oiling_Out No_Crystals Problem: No Crystals Form Start->No_Crystals Low_Yield Problem: Low Yield Start->Low_Yield sub_oil_1 Cause: Impure Compound or High BP Solvent Oiling_Out->sub_oil_1 sub_noxtal_1 Cause: Too Much Solvent No_Crystals->sub_noxtal_1 sub_noxtal_2 Cause: Supersaturation No_Crystals->sub_noxtal_2 sub_yield_1 Cause: Excess Solvent Used Low_Yield->sub_yield_1 sub_yield_2 Cause: Premature Crystallization Low_Yield->sub_yield_2 sub_yield_3 Cause: Incomplete Cooling Low_Yield->sub_yield_3 sol_oil_1 Solution: 1. Reheat, add more solvent 2. Cool slowly 3. Change solvent system sub_oil_1->sol_oil_1 sol_noxtal_1 Solution: Boil off excess solvent sub_noxtal_1->sol_noxtal_1 sol_noxtal_2 Solution: 1. Scratch flask interior 2. Add a seed crystal sub_noxtal_2->sol_noxtal_2 sol_yield_1 Solution: Use minimum hot solvent sub_yield_1->sol_yield_1 sol_yield_2 Solution: Pre-heat filtration apparatus sub_yield_2->sol_yield_2 sol_yield_3 Solution: Use ice-water bath sub_yield_3->sol_yield_3

Caption: Troubleshooting workflow for common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis for the Modern Researcher: 4-Fluoro-3,5-dimethylbenzoic Acid vs. 3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the nuanced impact of structural modifications on a molecule's behavior is of paramount importance. The strategic introduction of a fluorine atom onto an aromatic scaffold can dramatically alter its physicochemical and biological properties. This guide provides a detailed comparative analysis of 4-Fluoro-3,5-dimethylbenzoic acid and its non-fluorinated parent, 3,5-dimethylbenzoic acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of their key differences.

At a Glance: Physicochemical Properties

The substitution of a hydrogen atom with fluorine at the 4-position of the benzene ring in 3,5-dimethylbenzoic acid induces subtle yet significant shifts in its fundamental properties. These changes can have profound implications for reaction kinetics, solubility, and biological interactions.

PropertyThis compound3,5-Dimethylbenzoic Acid
Molecular Formula C₉H₉FO₂C₉H₁₀O₂
Molecular Weight 168.17 g/mol 150.17 g/mol
Melting Point 165-173 °C[1][2]169-171 °C[3][4]
pKa (Predicted) ~4.14.32[5]
logP (Predicted) ~2.92.61[6]
Appearance Crystalline solidWhite to light yellow crystalline powder[5]

The Influence of Fluorine: A Deeper Dive

The introduction of the highly electronegative fluorine atom at the para-position to the carboxylic acid group exerts a significant electron-withdrawing inductive effect (-I). This effect influences the acidity and lipophilicity of the molecule.

Acidity (pKa)

Esterification_Workflow start Start: Carboxylic Acid (Fluorinated or Non-fluorinated) reagents Add Alcohol (e.g., Methanol) + Acid Catalyst (e.g., H₂SO₄) start->reagents reflux Reflux Reaction Mixture reagents->reflux workup Work-up: 1. Quench with water 2. Extract with organic solvent 3. Wash with NaHCO₃ 4. Dry and concentrate reflux->workup product Product: Methyl Ester workup->product

References

spectroscopic comparison of 4-Fluoro-3,5-dimethylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of 4-Fluoro-3,5-dimethylbenzoic Acid and Its Isomers: A Guide for Researchers

In the landscape of pharmaceutical research and materials science, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent findings. Molecules with the same molecular formula but different structural arrangements can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its closely related isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques.

The focus of this guide is to move beyond a simple recitation of data. As a senior application scientist, the goal is to illuminate the why behind the observed spectroscopic differences. We will delve into the subtleties of how the relative positions of the fluorine, methyl, and carboxylic acid groups on the benzene ring influence the electronic environment of each nucleus, and how these changes manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Importance of Isomeric Purity

The presence of even minor isomeric impurities can have significant consequences in drug development, potentially leading to altered efficacy, toxicity, or pharmacokinetic profiles. For instance, the specific substitution pattern on an aromatic ring can dictate its ability to bind to a biological target. Therefore, robust analytical methods to confirm the identity and purity of a synthesized compound are not just a matter of good practice, but a foundational requirement for regulatory approval and successful research outcomes.

Molecular Structures Under Investigation

This guide will focus on the spectroscopic differentiation of this compound from its key positional isomers. The structural variations, while seemingly minor, give rise to unique spectroscopic fingerprints.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the precise connectivity of the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of each proton is highly sensitive to the electron-donating or electron-withdrawing nature of nearby functional groups. The fluorine atom, being highly electronegative, and the methyl groups, being weakly electron-donating, exert significant influence on the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton of the -COOH group is readily observable.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving closely spaced aromatic signals.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the nuclei.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

Comparative ¹H NMR Data

CompoundAromatic ¹H (ppm)Methyl ¹H (ppm)Carboxylic Acid ¹H (ppm)Key Distinguishing Features
This compound ~7.6 (s, 2H)~2.3 (s, 6H)~13.0 (br s, 1H)A single aromatic signal due to symmetry.
2-Fluoro-3,5-dimethylbenzoic acid ~7.4 (d, 1H), ~7.2 (d, 1H)~2.3 (s, 3H), ~2.2 (s, 3H)~13.1 (br s, 1H)Two distinct aromatic doublets and two methyl singlets.
3-Fluoro-4,5-dimethylbenzoic acid ~7.7 (s, 1H), ~7.6 (s, 1H)~2.2 (s, 3H), ~2.1 (s, 3H)~12.9 (br s, 1H)Two closely spaced aromatic singlets.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The symmetry of this compound is the most telling feature in its ¹H NMR spectrum. The two aromatic protons are chemically equivalent, as are the two methyl groups, resulting in a remarkably simple spectrum with only one aromatic singlet and one methyl singlet. This high degree of symmetry is absent in the other isomers, which consequently display more complex spectra with distinct signals for each non-equivalent proton.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant, which is a definitive diagnostic feature.

Comparative ¹³C NMR Data

CompoundAromatic C (ppm)Methyl C (ppm)Carboxylic Acid C (ppm)C-F Coupling (¹JCF)
This compound ~163 (d, ¹JCF), ~132 (d), ~129 (s), ~128 (d)~14 (s)~170 (s)~250 Hz
2-Fluoro-3,5-dimethylbenzoic acid ~160 (d, ¹JCF), ~138 (s), ~135 (d), ~125 (d), ~124 (s), ~120 (d)~15 (s), ~14 (s)~168 (s)~245 Hz
3-Fluoro-4,5-dimethylbenzoic acid ~158 (d, ¹JCF), ~140 (s), ~136 (d), ~130 (s), ~128 (d), ~118 (d)~19 (s), ~13 (s)~169 (s)~240 Hz

Note: Chemical shifts and coupling constants are approximate and can vary.

The carbon directly bonded to the fluorine atom (C-F) appears as a doublet with a large coupling constant (¹JCF) of approximately 240-250 Hz. The position of this doublet in the aromatic region is a key identifier for the location of the fluorine atom. Furthermore, the number of distinct signals in the aromatic region directly corresponds to the number of non-equivalent carbon atoms, again highlighting the symmetry of the 4-fluoro isomer.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is very sensitive to its position on the aromatic ring.

Comparative ¹⁹F NMR Data

Compound¹⁹F Chemical Shift (ppm)
This compound ~ -110
2-Fluoro-3,5-dimethylbenzoic acid ~ -115
3-Fluoro-4,5-dimethylbenzoic acid ~ -120

Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary with solvent.

The different electronic environments of the fluorine atom in each isomer lead to distinct chemical shifts in the ¹⁹F NMR spectrum, making it a powerful tool for differentiation.

Part 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR provides the detailed structural map, IR and MS offer complementary information that confirms the presence of key functional groups and the overall molecular weight.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Very broad
C=O (Carboxylic Acid)1710-1680Strong, sharp
C-F (Aryl Fluoride)1250-1120Strong
C-H (Aromatic)3100-3000Medium to weak
C-H (Alkyl)3000-2850Medium

While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle shifts in the C=O and C-F stretching frequencies may be observable due to the different electronic effects in each isomer. However, these differences are often minor and less definitive for isomer differentiation compared to NMR.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Electrospray ionization (ESI) is a common method for carboxylic acids, typically observed in negative ion mode as the [M-H]⁻ ion.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.

All three isomers have the same molecular formula (C₉H₉FO₂) and therefore the same nominal molecular weight of 168.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. While the molecular ion peak will be the same for all isomers, there might be subtle differences in the fragmentation patterns upon collision-induced dissociation (CID), which could be explored in more advanced studies. For routine identification, confirming the correct molecular weight is the primary goal.

Part 3: Workflow and Data Interpretation

The logical flow for identifying an unknown isomer involves a multi-step approach, where each technique provides a piece of the puzzle.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Structure Confirmation Unknown Unknown Isomer Sample MS Mass Spectrometry Unknown->MS Confirm MW = 168.17 IR IR Spectroscopy Unknown->IR Confirm -COOH, C-F NMR NMR Spectroscopy MS->NMR IR->NMR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR Structure_4 This compound H1_NMR->Structure_4 Symmetric (1 Ar H, 1 Me H) Structure_2 2-Fluoro-3,5-dimethylbenzoic acid H1_NMR->Structure_2 Asymmetric (2 Ar H, 2 Me H) Structure_3 3-Fluoro-4,5-dimethylbenzoic acid H1_NMR->Structure_3 Asymmetric (2 Ar H, 2 Me H) C13_NMR->Structure_4 Symmetric C signals C13_NMR->Structure_2 Asymmetric C signals F19_NMR->Structure_4 δ ≈ -110 ppm F19_NMR->Structure_2 δ ≈ -115 ppm F19_NMR->Structure_3 δ ≈ -120 ppm

Caption: Workflow for the spectroscopic identification of fluorodimethylbenzoic acid isomers.

This workflow demonstrates a logical progression from confirming basic molecular properties to detailed structural elucidation. MS and IR provide initial checks, but NMR spectroscopy, through a combination of ¹H, ¹³C, and ¹⁹F experiments, is the definitive suite of techniques for distinguishing between these closely related isomers. The symmetry, or lack thereof, is the most powerful diagnostic tool derived from the NMR data.

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a systematic application of standard spectroscopic techniques. While IR and MS are valuable for confirming the presence of key functional groups and the correct molecular weight, NMR spectroscopy stands out as the most definitive method for isomer differentiation. The unique patterns of chemical shifts and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, largely dictated by molecular symmetry and the electronic influence of the substituents, provide a unique fingerprint for each isomer. By following the protocols and interpretative logic outlined in this guide, researchers can confidently assign the correct structure to their compound of interest, ensuring the integrity and reliability of their scientific endeavors.

A Senior Application Scientist's Guide to the Validation of 4-Fluoro-3,5-dimethylbenzoic Acid Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Fluoro-3,5-dimethylbenzoic acid is a crucial building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of fluorine can significantly enhance the metabolic stability and lipophilicity of drug candidates, making fluorinated intermediates like this one highly valuable.[1][2] Consequently, the purity of this starting material is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Impurities can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles.

This guide provides an in-depth, scientifically grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), the gold standard for this application.[3] We will delve into the causality behind the methodological choices, present a complete validation workflow according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare the HPLC method against viable alternatives.[4][5]

The Primacy of HPLC for Purity Determination

High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is the cornerstone of pharmaceutical purity analysis for several compelling reasons.[6] Its high resolving power allows for the separation of the main compound from structurally similar impurities, such as isomers or degradation products.[7] Furthermore, its compatibility with UV-Vis detectors provides a robust, linear response for quantification, making it ideal for the stringent requirements of quality control (QC) environments.[8]

The selection of an RP-HPLC method for this compound is based on the molecule's characteristics: its aromatic nature provides strong UV absorbance, and its carboxylic acid moiety and overall polarity are perfectly suited for retention and separation on a nonpolar C18 stationary phase.

Experimental Protocol: The HPLC Method

A robust and reliable HPLC method is the foundation of any successful validation. The following protocol has been designed for optimal separation and quantification.

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Standard analytical HPLC with quaternary pump, autosampler, column oven, and DAD/UV-Vis detector.Ensures precise gradient control, reproducible injections, stable column temperature, and sensitive detection.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from potential polar and non-polar impurities. Smaller particle sizes enhance efficiency and resolution.
Mobile Phase Solvent A: 0.1% Phosphoric Acid in Water. Solvent B: Acetonitrile.The acidified aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention. Acetonitrile is a common organic modifier providing good elution strength.
Elution Mode Isocratic at 65:35 (A:B, v/v).An isocratic method is simpler, more robust, and often sufficient for purity analysis where impurities are typically present at low levels and elute close to the main peak.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °C.Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Detection UV at 240 nm.The wavelength is selected based on the UV absorbance maximum of the fluorinated benzoic acid chromophore, ensuring high sensitivity.
Injection Vol. 10 µL.A typical volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions
  • Diluent: Mobile phase (65:35 Water/ACN with 0.1% Phosphoric Acid).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard (purity ≥99.5%) and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with diluent. Filter through a 0.45 µm syringe filter if necessary.

HPLC Analysis Workflow

The logical flow from sample preparation to final purity calculation is a critical, self-validating process.

HPLC_Workflow prep 1. Sample & Standard Preparation hplc 2. HPLC Injection & Chromatographic Separation prep->hplc Inject 10 µL detect 3. UV Detection at 240 nm hplc->detect Elution data 4. Data Acquisition (Chromatogram) detect->data integrate 5. Peak Integration data->integrate calc 6. Purity Calculation (% Area Normalization) integrate->calc report 7. Final Report calc->report Method_Selection start Objective of Analysis? routine Routine Purity Assay & Release Testing? start->routine impurity_id Identify Unknown Impurity? start->impurity_id volatile Analyze Residual Solvents? start->volatile primary_std Certify Reference Material? start->primary_std hplc Use Validated HPLC-UV Method routine->hplc Yes lcms Use LC-MS impurity_id->lcms Yes gc Use GC-FID/MS volatile->gc Yes qnmr Use qNMR primary_std->qnmr Yes

References

comparative study of different synthesis routes for 4-Fluoro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Fluoro-3,5-dimethylbenzoic Acid

This compound is a fluorinated aromatic carboxylic acid of growing interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and two methyl groups on the benzoic acid scaffold imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, which are highly desirable in the design of bioactive molecules. Its utility as a precursor for more complex molecules necessitates efficient and scalable synthetic methods. This guide will explore and compare the most viable routes for its preparation.

Comparative Analysis of Synthetic Routes

This guide will focus on three primary synthetic strategies for the preparation of this compound:

  • The Balz-Schiemann Reaction: A classic method for the introduction of fluorine onto an aromatic ring.

  • Carboxylation via Grignard Reagent: A versatile approach for the formation of the carboxylic acid functionality.

  • Oxidation of a Toluene Derivative: A direct method to functionalize a methyl group.

Each route will be evaluated based on yield, purity of the final product, accessibility of starting materials, scalability, and overall process safety and efficiency.

Route 1: The Balz-Schiemann Reaction of 4-Amino-3,5-dimethylbenzoic Acid

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, proceeding through the thermal decomposition of a diazonium tetrafluoroborate salt.[1] This route leverages the commercially available 4-amino-3,5-dimethylbenzoic acid as a key precursor.

Reaction Scheme:

Balz-Schiemann Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Thermal Decomposition 4-Amino-3,5-dimethylbenzoic acid 4-Amino-3,5-dimethylbenzoic acid Diazonium Tetrafluoroborate Diazonium Tetrafluoroborate 4-Amino-3,5-dimethylbenzoic acid->Diazonium Tetrafluoroborate NaNO2, HBF4 0-5 °C This compound This compound Diazonium Tetrafluoroborate->this compound Heat

Caption: Workflow for the Balz-Schiemann reaction.

Experimental Protocol:

Step 1: Diazotization of 4-Amino-3,5-dimethylbenzoic Acid

  • In a suitable reaction vessel, suspend 4-amino-3,5-dimethylbenzoic acid (1.0 eq) in a solution of tetrafluoroboric acid (HBF4, 48% aqueous solution, 3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt, which will precipitate from the solution.

  • Isolate the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Thermal Decomposition

  • Carefully heat the dried diazonium tetrafluoroborate salt in a suitable flask. The decomposition is typically carried out without a solvent or in a high-boiling inert solvent like xylene or chlorobenzene.[2]

  • The decomposition is marked by the evolution of nitrogen gas and boron trifluoride. The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions.

  • Upon completion of the gas evolution, cool the reaction mixture.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Performance Analysis:
Parameter Evaluation
Yield Moderate to good, typically in the range of 60-80%.
Purity Generally high after recrystallization.
Starting Materials 4-Amino-3,5-dimethylbenzoic acid is commercially available.
Scalability Scalable, but caution is required during the thermal decomposition of the diazonium salt due to its potentially explosive nature.[3]
Safety The primary concern is the handling of the isolated diazonium salt. Modern continuous flow protocols can mitigate this risk by generating and decomposing the diazonium salt in situ.[3][4]

Expertise & Experience Insights: The success of the Balz-Schiemann reaction hinges on the careful control of temperature during diazotization and the safe handling of the diazonium intermediate. While traditional batch processing with isolation of the diazonium salt is feasible on a lab scale, for larger scale synthesis, a continuous flow setup is highly recommended to enhance safety and reproducibility.[3] The choice of solvent for the decomposition step can influence the reaction rate and yield; non-polar solvents like hexane have been shown to be effective.[2]

Route 2: Carboxylation of 1-Bromo-4-fluoro-3,5-dimethylbenzene via a Grignard Reagent

This route involves the formation of a Grignard reagent from a halogenated precursor, followed by its reaction with carbon dioxide to introduce the carboxylic acid group. This method offers a convergent approach to the target molecule.

Reaction Scheme:

Grignard Carboxylation cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation and Work-up 1-Bromo-4-fluoro-3,5-dimethylbenzene 1-Bromo-4-fluoro-3,5-dimethylbenzene Grignard Reagent Grignard Reagent 1-Bromo-4-fluoro-3,5-dimethylbenzene->Grignard Reagent Mg, THF (anhydrous) Magnesium Carboxylate Salt Magnesium Carboxylate Salt Grignard Reagent->Magnesium Carboxylate Salt 1. CO2 (solid) 2. H3O+ This compound This compound Magnesium Carboxylate Salt->this compound

Caption: Workflow for Grignard carboxylation.

Experimental Protocol:

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated by gentle heating or sonication. A color change and gentle reflux indicate the start of the reaction.[5]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Work-up

  • Cool the Grignard reagent solution in an ice-water bath.

  • Carefully add crushed dry ice (solid CO2) in small portions to the vigorously stirred solution. An excess of dry ice is used to ensure complete carboxylation.

  • Allow the mixture to warm to room temperature, and then quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Performance Analysis:
Parameter Evaluation
Yield Good to excellent, often exceeding 80%.
Purity High purity can be achieved after purification.
Starting Materials 1-Bromo-4-fluoro-3,5-dimethylbenzene may need to be synthesized, adding to the overall step count.
Scalability Highly scalable, but requires strict anhydrous conditions.
Safety Grignard reagents are highly reactive and moisture-sensitive. Diethyl ether, a common solvent, is extremely flammable.[5]

Expertise & Experience Insights: The critical factor for a successful Grignard reaction is the rigorous exclusion of moisture. All glassware must be thoroughly dried, and anhydrous solvents are essential. The initiation of the Grignard formation can sometimes be sluggish; the use of an activating agent like iodine or 1,2-dibromoethane is recommended. The carboxylation step should be performed with an excess of high-quality dry ice to minimize the formation of ketone byproducts.

Route 3: Oxidation of 4-Fluoro-3,5-dimethyltoluene

This route involves the direct oxidation of one of the methyl groups of a suitable precursor to a carboxylic acid. This approach is attractive due to its potential for a shorter synthetic sequence if the starting material is readily available.

Reaction Scheme:

Oxidation of Toluene Derivative 4-Fluoro-3,5-dimethyltoluene 4-Fluoro-3,5-dimethyltoluene This compound This compound 4-Fluoro-3,5-dimethyltoluene->this compound KMnO4, H2O, Heat

Caption: Workflow for the oxidation of a toluene derivative.

Experimental Protocol:
  • In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3,5-dimethyltoluene (1.0 eq) and a solution of potassium permanganate (KMnO4, ~3.0 eq) in water.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the hot solution to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Performance Analysis:
Parameter Evaluation
Yield Moderate, typically in the range of 50-70%.
Purity Good, but may require careful purification to remove any unreacted starting material or over-oxidation products.
Starting Materials The availability of 4-fluoro-3,5-dimethyltoluene is a key consideration. It can be synthesized from 3,5-dimethylaniline via the Balz-Schiemann reaction.
Scalability Scalable, but the work-up can be cumbersome due to the large amount of manganese dioxide produced.
Safety Potassium permanganate is a strong oxidizing agent and should be handled with care. The reaction can be exothermic.

Expertise & Experience Insights: The oxidation with potassium permanganate is a robust and well-established method. However, the heterogeneous nature of the reaction requires efficient stirring. The work-up can be challenging on a large scale due to the fine precipitate of manganese dioxide. Alternative oxidizing agents such as chromic acid can be used, but they present greater environmental and safety concerns.[6] A more modern and greener alternative could be catalytic oxidation with air or oxygen in the presence of a cobalt or manganese catalyst, a method often employed in industrial settings for the synthesis of benzoic acids from toluenes.[7][8]

Summary and Recommendation

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the safety infrastructure available.

Route Key Advantages Key Disadvantages Recommendation
Balz-Schiemann Good yields, high purity, commercially available precursor.Potential safety hazards with diazonium salts in batch processing.Recommended for lab-scale synthesis. For larger scale, a continuous flow setup is advised to enhance safety.
Grignard Carboxylation High yields, excellent purity, highly scalable.Requires synthesis of the bromo-precursor, strict anhydrous conditions are necessary.An excellent choice for large-scale production if the starting material is accessible or can be synthesized efficiently.
Oxidation Potentially the shortest route if the starting material is available.Moderate yields, cumbersome work-up on a large scale.A viable option, particularly if a more environmentally friendly catalytic oxidation process can be implemented.

For most research and development applications, the Balz-Schiemann reaction offers a reliable and straightforward approach, given the commercial availability of the starting amine. For process development and scale-up, the Grignard carboxylation route is highly attractive due to its high yields and scalability, provided the synthesis of the halo-precursor is optimized.

References

A Comparative Guide to the Metabolic Stability of 4-Fluoro-3,5-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, understanding a compound's metabolic fate is a cornerstone of preclinical development. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic candidates.[1][2] This guide provides an in-depth analysis of the metabolic stability of 4-fluoro-3,5-dimethylbenzoic acid and its derivatives, offering a comparative framework and detailed experimental protocols for researchers in the field. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and other pharmacokinetic properties.[3][4][5][6][7][8]

The Significance of Metabolic Stability in Drug Design

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[9][10][11][12][13][14][15] The rate at which a compound is metabolized, its metabolic stability, is a critical determinant of its pharmacokinetic profile.[1][16][17] Compounds with high metabolic stability tend to have longer half-lives and greater exposure in the body, while those with low stability are rapidly cleared, often before they can exert their therapeutic effect.[1][17] Therefore, early assessment of metabolic stability is crucial for selecting and optimizing drug candidates.[2][16]

The structure of this compound presents an interesting case for metabolic assessment. The fluorine atom, a common feature in modern pharmaceuticals, is known to influence metabolic pathways, often by blocking sites of oxidation.[3][4][18] The dimethyl substitution pattern further modulates the electronic and steric properties of the aromatic ring, which can also impact enzyme recognition and metabolism.

Experimental Methodologies for Assessing Metabolic Stability

To provide a practical and reproducible framework, this guide details two of the most common in vitro assays for determining metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450s.[9][10][11] This assay is a cost-effective and high-throughput method for evaluating Phase I metabolism.[10]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., this compound or its derivatives) in a suitable organic solvent like DMSO or acetonitrile.[19]

    • Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[19][20] This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes (human or from other species) with the phosphate buffer.[20]

    • Add the test compound to achieve a final concentration typically between 1 µM and 10 µM.[9][20]

    • Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[21]

    • Incubate the reaction at 37°C with gentle shaking.[19]

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[9][20]

  • Reaction Termination and Sample Processing:

    • Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.[10][20][22] This step precipitates the proteins and halts all enzymatic activity.

    • Centrifuge the samples to pellet the precipitated proteins.[20]

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining parent compound at each time point.[10][22]

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Compound, NADPH System) Combine Combine Reagents & Microsomes Reagents->Combine Microsomes Prepare Microsomes Microsomes->Combine Preincubation Pre-incubate at 37°C Combine->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate_Time Incubate at 37°C (Time Points: 0-60 min) Initiate->Incubate_Time Terminate Terminate Reaction (Cold Solvent + IS) Incubate_Time->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1][11][22][23] This assay provides a more comprehensive picture of a compound's metabolic fate as it accounts for cellular uptake and the contribution of both phases of metabolism.[22][23]

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[24][25]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.[25]

    • Prepare a stock solution of the test compound and add it to the hepatocytes to achieve the final desired concentration (typically 1 µM).[24][26]

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[22][25]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.[24][25]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to the collected aliquots.[22][24]

    • Lyse the cells and precipitate the proteins.

    • Centrifuge the samples to pellet the cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the remaining parent compound in the supernatant using LC-MS/MS.[24][26]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[26]

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Thaw Thaw & Prepare Hepatocytes Add_Cells Plate Hepatocytes Thaw->Add_Cells Compound Prepare Compound Stock Solution Add_Compound Add Compound to Cells Compound->Add_Compound Add_Cells->Add_Compound Incubate_Time Incubate at 37°C (Time Points: 0-120 min) Add_Compound->Incubate_Time Terminate Terminate Reaction (Cold Solvent + IS) Incubate_Time->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: Workflow for the hepatocyte stability assay.

Comparative Metabolic Stability Analysis

To illustrate the application of these assays, consider a hypothetical comparative study of this compound (Compound A) and two of its derivatives: one with an additional electron-withdrawing group (Compound B) and one with an electron-donating group (Compound C).

CompoundStructureIn Vitro Half-life (t½, min) - MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein) - MicrosomesIn Vitro Half-life (t½, min) - HepatocytesIntrinsic Clearance (CLint, µL/min/10^6 cells) - Hepatocytes
A This compound4515.4907.7
B Derivative with electron-withdrawing group> 60< 11.5> 120< 5.8
C Derivative with electron-donating group2527.75013.9

Analysis of Results:

  • Compound A exhibits moderate metabolic stability in both microsomal and hepatocyte assays. This suggests it is a substrate for both Phase I and potentially Phase II enzymes.

  • Compound B , with the addition of an electron-withdrawing group, shows significantly enhanced metabolic stability. This is a common observation as electron-withdrawing groups can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.

  • Compound C , featuring an electron-donating group, demonstrates lower metabolic stability compared to the parent compound. Electron-donating groups can activate the aromatic ring, making it more susceptible to metabolism.

These hypothetical data underscore the importance of structure-activity relationships in metabolic stability and how seemingly minor structural modifications can have a profound impact on a compound's metabolic fate.

Mechanistic Insights into Metabolism

The metabolism of benzoic acid derivatives often involves hydroxylation of the aromatic ring or the alkyl substituents, followed by conjugation reactions (Phase II). The fluorine atom in this compound is expected to be metabolically stable due to the high strength of the carbon-fluorine bond.[4][5] However, its presence can influence the regioselectivity of metabolism on other parts of the molecule.

The primary routes of metabolism for this class of compounds are likely to be:

  • Hydroxylation of the methyl groups: CYP enzymes can oxidize one or both of the methyl groups to form hydroxymethyl and subsequently carboxylic acid metabolites.

  • Aromatic hydroxylation: While the fluorine atom may hinder oxidation at the 4-position, hydroxylation at other available positions on the aromatic ring is possible.

  • Glucuronidation of the carboxylic acid: The benzoic acid moiety is a prime candidate for Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism (UGT-mediated) Parent This compound Methyl_Hydroxylation Methyl Hydroxylation Parent->Methyl_Hydroxylation CYPs Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation CYPs Glucuronidation Glucuronidation of Carboxylic Acid Parent->Glucuronidation UGTs Metabolite1 Hydroxymethyl Metabolite Methyl_Hydroxylation->Metabolite1 Metabolite2 Aromatic Hydroxy Metabolite Aromatic_Hydroxylation->Metabolite2 Metabolite3 Acyl Glucuronide Glucuronidation->Metabolite3

Caption: Predicted metabolic pathways for this compound.

Conclusion

The assessment of metabolic stability is an indispensable component of the drug discovery process. This guide has provided a comprehensive overview of the key experimental techniques and theoretical considerations for evaluating the metabolic stability of this compound and its derivatives. By employing systematic in vitro assays and understanding the underlying structure-metabolism relationships, researchers can make more informed decisions in the design and selection of drug candidates with optimal pharmacokinetic profiles. The strategic use of fluorine and other substituents can be a powerful tool to modulate metabolic stability and ultimately enhance the therapeutic potential of novel chemical entities.

References

A Senior Application Scientist's Guide to the Characterization of Impurities in 4-Fluoro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Fluoro-3,5-dimethylbenzoic acid is a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural integrity is paramount to the safety and efficacy of the final drug product. In the landscape of drug development, the adage "you are what you eat" extends to the molecular level; the purity of a drug substance is as critical as its primary therapeutic action. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the stability of the API.[1]

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in this compound. We will move beyond mere protocols to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute self-validating analytical systems. Our approach is grounded in the principles of scientific integrity and aligns with the stringent expectations of regulatory bodies.

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the control of impurities in new drug substances, establishing thresholds for reporting, identification, and qualification.[2][3] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental component of ensuring patient safety.[1][4] This guide will equip you with the technical knowledge and practical insights to navigate this critical aspect of pharmaceutical development.

I. The Impurity Landscape: Potential Contaminants in this compound

A thorough understanding of the synthetic route is the first step in predicting the impurity profile. While specific commercial synthesis pathways for this compound are proprietary, a plausible route could involve the fluorination and oxidation of a xylene derivative. Based on general synthetic organic chemistry principles, potential impurities can be categorized as follows:

  • Organic Impurities:

    • Starting Materials: Unreacted precursors such as 1,3,5-trimethylbenzene or partially reacted intermediates.

    • By-products: Isomeric forms (e.g., 2-Fluoro or 3-Fluoro isomers), products of over-oxidation, or compounds arising from side reactions.

    • Intermediates: Carry-over of synthetic intermediates that were not fully converted to the final product.

    • Degradation Products: Impurities formed during storage or manufacturing due to light, heat, or oxidative stress.

  • Inorganic Impurities:

    • Reagents and Catalysts: Residual metals from catalytic steps or inorganic salts from work-up procedures.[3]

  • Residual Solvents:

    • Solvents used during synthesis and purification that are not completely removed.[3] The control of these is specifically addressed in the ICH Q3C guideline.[2]

II. Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is dictated by the nature of the impurity and the objective of the analysis—be it detection, quantification, or structural elucidation. We will compare the three cornerstone techniques for impurity profiling.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reversed-Phase HPLC (RP-HPLC) is the preeminent technique for the separation and quantification of impurities in non-volatile organic compounds like this compound. Its strength lies in its ability to separate compounds with subtle differences in polarity, providing excellent resolution and sensitivity.

Causality of Method Choice: The carboxylic acid moiety and aromatic ring of the target compound and its likely impurities make them ideal candidates for RP-HPLC. A C18 column provides a nonpolar stationary phase that effectively retains these compounds, while a polar mobile phase (typically a mixture of acidified water and acetonitrile or methanol) allows for their differential elution based on polarity. The use of an acid, such as phosphoric or formic acid, in the mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention.[5]

Experimental Protocol: RP-HPLC for Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is recommended to resolve both early- and late-eluting impurities. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. (e.g., 95% A to 5% A over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or as determined by UV spectral analysis of the main component. A DAD is invaluable for detecting impurities with different chromophores.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.

    • Sample Solution: Accurately weigh a sample of the drug substance to prepare a solution of the same concentration. Ensure complete dissolution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV/DAD Detection E->F G Integrate Peaks F->G H Quantify Impurities (Area %) G->H I Generate Report H->I

Caption: High-level workflow for HPLC-based impurity analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Clues

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry.[6] It offers exceptional sensitivity and provides valuable structural information from the fragmentation patterns of impurities.

Causality of Method Choice: this compound is a polar, non-volatile compound and is not suitable for direct GC analysis.[6] Therefore, a derivatization step is mandatory to convert the carboxylic acid group into a more volatile and thermally stable ester (e.g., a trimethylsilyl (TMS) or methyl ester).[6][7] This process is critical for achieving good chromatographic peak shape and preventing thermal degradation in the GC inlet.[6]

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer) with an electron ionization (EI) source.

  • Derivatization (Silylation Example):

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program effectively separates compounds with a range of boiling points.

    • MS Ion Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Add Solvent & Derivatizing Agent A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E GC Separation D->E F MS Detection (EI) E->F G Extract Ion Chromatograms F->G H Analyze Mass Spectra (Fragmentation) G->H I Identify Impurities H->I

Caption: Workflow for GC-MS analysis including the critical derivatization step.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

When an impurity is detected by chromatography but cannot be identified against a known standard, NMR spectroscopy is the definitive tool for elucidating its molecular structure.[8] Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) provide unambiguous information about the connectivity of atoms, allowing for the de novo identification of unknown structures.[8]

Causality of Method Choice: NMR is a non-destructive technique that directly probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C).[8] The chemical shift, splitting pattern, and integration of signals in a ¹H NMR spectrum provide a detailed fingerprint of a molecule.[9] For an aromatic compound like this compound, subtle changes in the substitution pattern caused by an impurity will result in distinct and predictable changes in the NMR spectrum, particularly in the aromatic region. The carboxylic acid proton itself provides a highly characteristic signal far downfield, typically between 10-13 ppm.[9][10]

Experimental Protocol: NMR for Impurity Identification

  • Sample Preparation:

    • Isolate the impurity if possible using preparative HPLC or use a sample with a high concentration of the impurity.

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d) in an NMR tube.[11] DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to get an overview of the proton environments.

    • Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms. The carbonyl carbon will have a characteristic shift between 160-185 ppm.[9]

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations to piece together the full structure.

  • Data Analysis:

    • Compare the spectrum of the impure sample to that of a pure reference standard.

    • New signals will indicate the presence of impurities.

    • Analyze the chemical shifts, coupling constants, and integration of the impurity signals to deduce its structure.

NMR_Logic A Unknown Impurity Detected (e.g., by HPLC) B Acquire 1H NMR Spectrum A->B F Acquire 13C & 2D NMR (if needed) A->F Complex case C Analyze Aromatic Region (Shifts & Splitting) B->C D Analyze Aliphatic Region (e.g., -CH3 groups) B->D E Observe Carboxylic Acid Proton (>10 ppm) B->E G Propose Structure Based on Spectroscopic Evidence C->G D->G E->G F->G H Confirm Structure (e.g., via synthesis) G->H

Caption: Logical process for identifying an unknown impurity using NMR spectroscopy.

III. At-a-Glance Technique Comparison

The optimal analytical strategy often involves a combination of these techniques. Chromatography is used to "find and count" the impurities, while spectroscopy is used to "identify" them.

ParameterHPLC-UV/DADGC-MS (with Derivatization)NMR Spectroscopy
Primary Application Quantification, Purity TestingSeparation of volatile impurities, IdentificationDefinitive Structural Elucidation
Selectivity High (tunable via mobile phase/column)Very High (chromatographic & mass separation)High (based on unique chemical environments)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Lower (requires µg to mg quantities)
Quantitative Capability Excellent (gold standard)Good (requires stable derivatization)Good (qNMR), but less common for trace levels
Structural Info Limited (retention time, UV spectrum)High (fragmentation patterns)Excellent (unambiguous structure)
Sample Throughput HighMedium (derivatization adds time)Low
Key Limitation Co-elution can mask impuritiesDerivatization can be complex/introduce artifactsLower sensitivity

IV. Navigating the Regulatory Framework: The ICH Q3A Guideline

The ICH Q3A(R2) guideline provides a decision-making process for the control of organic impurities in new drug substances.[2][3] It establishes thresholds based on the maximum daily dose of the drug.

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[3]

For a drug substance with a maximum daily dose of ≤ 2 g/day , the identification threshold is typically 0.10% or 1.0 mg Total Daily Intake (TDI), whichever is lower.[12] Any impurity exceeding this level requires structural characterization, underscoring the importance of the analytical techniques discussed.

ICH_Q3A_Decision_Tree start Impurity Detected in Batch is_above_id Level > Identification Threshold? start->is_above_id no_action No Action Required is_above_id->no_action No identify Identify Structure (e.g., using NMR, MS) is_above_id->identify Yes is_identified Structure Identified? is_above_qual Level > Qualification Threshold? is_identified->is_above_qual Yes qualify Establish Safety (Qualify Impurity) is_above_qual->qualify Yes control Control as Specified Impurity is_above_qual->control No identify->is_identified qualify->control

Caption: Decision tree for impurity management based on ICH Q3A guidelines.

Conclusion

The characterization of impurities in this compound is a multifaceted challenge that demands a strategic, multi-pronged analytical approach. There is no single "best" method; rather, the techniques are complementary. HPLC serves as the foundation for separation and quantification, providing the robust data required for routine quality control and stability studies. GC-MS offers a high-sensitivity alternative for certain impurities and provides initial structural clues. When unknown impurities are encountered, particularly those exceeding the ICH identification threshold, NMR spectroscopy stands as the ultimate arbiter for structural elucidation.

By integrating these techniques and understanding the scientific principles that govern their application, researchers and drug development professionals can build a comprehensive and scientifically sound impurity profile. This not only ensures regulatory compliance but, more importantly, upholds the commitment to producing safe and effective medicines.

References

comparing the reactivity of 4-Fluoro-3,5-dimethylbenzoic acid with other benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 4-Fluoro-3,5-dimethylbenzoic Acid

Introduction

In the landscape of drug discovery and fine chemical synthesis, substituted benzoic acids are foundational building blocks. Their reactivity, dictated by the nature and position of substituents on the aromatic ring, determines their utility in forming amides, esters, and other critical functionalities. This guide provides an in-depth comparative analysis of this compound, contrasting its chemical behavior with unsubstituted benzoic acid and other relevant derivatives. We will dissect the interplay of electronic and steric effects that govern its reactivity profile, supported by theoretical principles and detailed experimental protocols for empirical validation.

Theoretical Framework: Unpacking Substituent Effects

The reactivity of a substituted benzoic acid is not a monolithic property. It is a composite of its acidity (pKa), the electrophilicity of its carboxyl carbon, and the electron density of its aromatic ring. These factors are controlled by the electronic and steric nature of the substituents.

Electronic Effects: A Tug-of-War

Substituents influence the electron distribution within the molecule through two primary mechanisms:

  • Inductive Effects (I): Transmitted through sigma (σ) bonds, this effect is based on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like fluorine pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) like methyl groups push electron density toward the ring (+I effect).[1][2]

  • Resonance Effects (M or R): Transmitted through the pi (π) system, this effect involves the delocalization of electrons. Halogens like fluorine can donate a lone pair of electrons into the ring (+M effect), while the methyl groups can donate electron density via hyperconjugation (a form of +M effect).

In this compound, these effects are in competition. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The two methyl groups are weakly electron-donating through induction and hyperconjugation (+I, +M).

Steric Effects: The Ortho Effect

The presence of the two methyl groups adjacent (ortho) to the carboxyl group introduces significant steric hindrance. This forces the -COOH group to twist out of the plane of the benzene ring.[3][4][5] This "ortho effect" has a profound impact on acidity by inhibiting resonance between the carboxyl group and the aromatic ring, which ultimately stabilizes the carboxylate anion and increases acidity.[3][5]

Quantifying Reactivity: The Hammett Equation

To move from qualitative description to quantitative prediction, we can employ the Hammett equation.[6][7][8][9] This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[6]

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the reference constant for the unsubstituted reactant (e.g., benzoic acid).

  • σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.[9]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to electronic effects.[7]

This framework allows us to predict how the unique substitution pattern of this compound will influence its chemical behavior relative to simpler analogs.

Comparative Reactivity Analysis

We will now apply this theoretical framework to compare the reactivity of this compound in three key areas: acidity, reactions at the carboxyl group, and reactions on the aromatic ring.

Acidity (pKa)

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base, the benzoate anion. Substituents that stabilize this negative charge increase acidity (lower pKa).

  • Benzoic Acid (Reference): pKa ≈ 4.20.

  • 4-Fluorobenzoic Acid: The strong -I effect of fluorine withdraws electron density, stabilizing the anion and increasing acidity (pKa ≈ 4.14). The +M effect is less significant here.

  • 3,5-Dimethylbenzoic Acid: The two +I methyl groups donate electron density, destabilizing the anion and decreasing acidity (pKa ≈ 4.33).

  • This compound: This molecule presents a fascinating case. The two ortho-methyl groups will induce the powerful "ortho effect," twisting the carboxyl group and significantly increasing acidity.[3][5] This steric effect is often the dominant factor for ortho-substituted acids.[10] The electron-withdrawing fluorine at the para position will further stabilize the anion. Therefore, we predict that This compound will be a considerably stronger acid than benzoic acid.

CompoundKey Substituent EffectsExpected pKaPredicted Acidity vs. Benzoic Acid
Benzoic AcidReference~4.20-
4-Fluorobenzoic Acid-I > +M (Fluorine)~4.14Stronger
3,5-Dimethylbenzoic Acid+I (2x Methyl)~4.33Weaker
This compound Ortho Effect (2x Methyl) , -I (Fluorine)< 4.0 Significantly Stronger

This protocol provides a reliable method for empirically verifying the predicted pKa values.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Accurately weigh ~50 mg of the benzoic acid derivative P2 Dissolve in 50 mL of a 1:1 ethanol/water solution P1->P2 P3 Calibrate pH meter using standard buffers (pH 4, 7, 10) P2->P3 T1 Titrate slowly with standardized ~0.05 M NaOH solution P3->T1 T2 Record pH after each incremental addition of NaOH T1->T2 T3 Continue titration past the equivalence point T2->T3 A1 Plot pH vs. Volume of NaOH added T3->A1 A2 Determine the equivalence point (steepest point of the curve) A1->A2 A3 Identify the half-equivalence point (Volume = 1/2 equivalence volume) A2->A3 A4 The pH at the half-equivalence point is equal to the pKa A3->A4

Caption: Workflow for pKa determination via potentiometric titration.

Reactivity at the Carboxyl Group: Amide and Ester Formation

Reactions like esterification and amidation involve a nucleophilic attack on the carboxyl carbon. The rate of these reactions is enhanced by electron-withdrawing groups, which make the carboxyl carbon more electrophilic.

  • Benzoic Acid (Reference): Serves as the baseline.

  • 4-Nitrobenzoic Acid (High Reactivity Control): The strongly electron-withdrawing nitro group makes the carboxyl carbon highly electrophilic, leading to rapid esterification and amidation.

  • 4-Methoxybenzoic Acid (Low Reactivity Control): The electron-donating methoxy group reduces the electrophilicity of the carboxyl carbon, slowing the reaction rate.

  • This compound: The analysis is complex. The electron-withdrawing fluorine at the para-position will increase the electrophilicity of the carboxyl carbon. However, the severe steric hindrance from the two ortho-methyl groups will significantly impede the approach of a nucleophile (like an alcohol or amine) to the reaction center.[4][11]

Prediction: For this compound, steric hindrance will be the dominant factor, making it less reactive in nucleophilic acyl substitution reactions than unhindered benzoic acids, despite the presence of the electron-withdrawing fluorine. Standard coupling conditions may require higher temperatures, longer reaction times, or more potent coupling agents.

CompoundElectronic Effect at CarbonylSteric HindrancePredicted Relative Rate
4-Nitrobenzoic AcidStrongly Activating (-I, -M)LowVery Fast
Benzoic AcidNeutralLowModerate
4-Methoxybenzoic AcidDeactivating (+M > -I)LowSlow
This compound Activating (-I) Very High Very Slow

This protocol uses a standard coupling agent (EDC/HOBt) to compare the rate of amide formation under identical conditions.

  • Reagent Preparation: Prepare 0.1 M stock solutions of each benzoic acid derivative, benzylamine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (Hydroxybenzotriazole) in anhydrous DMF.

  • Reaction Setup: In separate vials, add 1 mL (0.1 mmol) of each benzoic acid stock solution.

  • Initiation: To each vial, add 1.1 mL (0.11 mmol) of benzylamine stock, 1.2 mL (0.12 mmol) of HOBt stock, and finally 1.2 mL (0.12 mmol) of EDC stock. Start a timer for each reaction.

  • Monitoring: At set time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each reaction.

  • Quenching & Analysis: Immediately quench the aliquot in 950 µL of a 1:1 acetonitrile/water mixture. Analyze the quenched sample by HPLC or LC-MS to quantify the percentage conversion of the starting acid to the corresponding benzamide product.

  • Data Analysis: Plot % conversion versus time for each benzoic acid derivative to generate reaction profiles and compare initial rates.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The substituents on the ring dictate both the rate and regioselectivity of reactions with electrophiles (e.g., nitration, halogenation).[12]

  • -COOH group: Strongly deactivating and a meta-director.[2][13]

  • -F group: Deactivating due to its -I effect, but an ortho, para-director due to its +M effect.[12]

  • -CH₃ groups: Activating due to +I and hyperconjugation, and are ortho, para-directors.

For this compound, the directing effects must be considered in concert:

  • The carboxyl group directs incoming electrophiles to position C2 and C6.

  • The fluorine atom directs to C3 and C5 (which are already substituted).

  • The methyl group at C3 directs to C2, C4 (substituted), and C6.

  • The methyl group at C5 directs to C2, C4 (substituted), and C6.

All directing groups strongly favor substitution at the C2 and C6 positions . Since these positions are equivalent due to symmetry, a single product is expected. The ring is deactivated overall due to the powerful deactivating effect of the carboxyl group and the fluorine, but the two methyl groups provide some activation. Therefore, EAS will be slower than on benzene but will proceed under forcing conditions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the careful handling and management of a diverse array of chemical compounds. Among these, halogenated aromatic compounds like 4-Fluoro-3,5-dimethylbenzoic acid demand a rigorous and informed approach to their disposal. Adherence to proper procedures is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural choice, grounding our recommendations in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile and Core Safety Considerations

Before initiating any disposal process, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a solid organic compound that, while not classified as acutely toxic, presents significant irritant properties.[1] The primary rationale for its classification as regulated hazardous waste stems from its chemical structure as a halogenated aromatic acid.

PropertyInformation
Chemical Name This compound
CAS Number 120512-59-6[1][2]
Molecular Formula C9H9FO2[1][2][3]
GHS Hazard Codes H315, H319, H335[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Primary Disposal Classification Halogenated Organic Hazardous Waste [4][5]

The presence of a fluorine atom designates this compound as "halogenated." Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to ensure the complete destruction of the molecule and the scrubbing of resultant acid gases (e.g., hydrogen fluoride).[6] Co-mingling this waste with non-halogenated solvents can contaminate the entire batch, leading to significantly higher disposal costs and environmental non-compliance.[7]

The Cardinal Rule: Meticulous Waste Segregation

The most critical step in managing this waste stream is strict segregation. Never mix this compound waste with other waste categories.

  • Halogenated vs. Non-Halogenated: This is the most crucial distinction.[4][8] Keep a dedicated waste container specifically for halogenated compounds.[5] This prevents the contamination of non-halogenated solvent waste, which can often be recycled or used as fuel.

  • Incompatible Chemicals: Ensure the halogenated waste container does not receive incompatible materials such as strong acids, bases, or oxidizers.[8][9] While this compound itself is relatively stable, other chemicals in the waste stream could react violently.

Standard Operating Protocol for Disposal

This protocol outlines the end-to-end process for collecting and disposing of this compound waste, from the point of generation to its removal by your institution's Environmental Health and Safety (EHS) department.

Step 1: Container Selection and Preparation
  • Obtain a Proper Container: Procure a designated hazardous waste container from your EHS department. Containers should be made of a material chemically compatible with the waste.[10] For solid waste and associated lab debris, a high-density polyethylene (HDPE) drum or pail is often suitable.

  • Inspect the Container: Before use, ensure the container is in excellent condition, free of cracks or damage, and has a secure, leak-proof lid.[10][11]

  • Pre-Label the Container: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[7] This prevents the creation of "unknown" waste, which is costly and dangerous to handle.

Step 2: Waste Collection
  • Solid Waste: Carefully place solid this compound, along with any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips), directly into the prepared, labeled container.[1]

  • Minimize Dust: When transferring the solid, avoid creating dust.[1] If necessary, perform transfers in a chemical fume hood.

  • Container Rinsate: Rinsate from decontaminating glassware that contained the compound must be collected as hazardous waste.[4] (See Section 4 for the specific protocol). Add this liquid rinsate to the same halogenated waste stream, ensuring your container is rated for mixed solid/liquid waste, or use a separate, dedicated halogenated liquids container.

  • Secure the Lid: Keep the waste container tightly closed at all times, except when adding waste.[7][10] This prevents the release of vapors and protects the contents from contamination.

Step 3: Labeling and Documentation

Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for safe handling.[12][13]

  • Identify Contents: Clearly write the full chemical name, "this compound," on the label.[13] Do not use abbreviations or chemical formulas.[13] If it is a mixture, list all components and their approximate percentages.[10]

  • Indicate Hazards: Check the boxes for the appropriate hazards, such as "Irritant" or "Toxic".[7]

  • Provide Generator Information: Fill in the details for the Principal Investigator, laboratory room number, and contact information.[13]

  • Date of Generation: Record the date the first piece of waste was added to the container.[13]

Step 4: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is the laboratory area where the waste is generated and is under the control of the lab personnel.[10][14]

  • Ensure Safe Storage: The SAA must be situated away from drains and incompatible materials.[15] It is best practice to use a secondary containment bin to catch any potential leaks.[11]

  • Monitor Accumulation: Be aware of your institution's limits for waste accumulation. Once a container is full, or has reached its maximum accumulation time (which can be up to one year for partially filled containers in an SAA), it must be prepared for pickup.[10]

Step 5: Arranging for Final Disposal
  • Request Pickup: Once the container is full or ready for removal, contact your institution's EHS office to schedule a hazardous waste pickup.[4][13]

  • Do Not Transport: Never personally transport hazardous waste between buildings or off-campus. This must be done by trained EHS professionals or licensed hazardous waste transporters.[16]

Decontamination and Empty Container Management

Properly managing emptied containers is crucial to prevent environmental release and ensure the safety of support staff.

Protocol for Decontaminating Glassware
  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent, such as acetone or ethanol.[4]

  • Collect Rinsate: This first rinsate is considered hazardous. Collect it in your designated halogenated liquid waste container.[4]

  • Subsequent Rinses: Perform two additional rinses with the solvent, collecting the rinsate each time.

  • Final Wash: The glassware can now be washed with soap and water as usual.

Protocol for Empty Stock Bottles
  • Triple Rinse: The EPA requires that containers of certain acutely hazardous chemicals be triple-rinsed before they can be considered non-hazardous.[8] While this compound is not on the "P-list" of acutely hazardous wastes, applying this procedure is best practice.

  • Procedure: Rinse the empty container three times with a suitable solvent (e.g., acetone).[8] Each time, collect the rinsate and add it to your halogenated hazardous waste container.

  • Deface Label: Completely remove or deface the original product label to prevent confusion.

  • Final Disposal: The triple-rinsed, defaced container can now typically be disposed of in the laboratory's regular broken glass or solid waste bin.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal A Waste Generated (Solid, Contaminated Debris, or Rinsate) B Is the waste this compound or contaminated with it? A->B C Classify as HALOGENATED HAZARDOUS WASTE B->C Yes D Process via Non-Hazardous or other Waste Stream B->D No E Select Compatible Container (e.g., HDPE Pail) C->E F Affix 'Hazardous Waste' Label BEFORE adding waste E->F G Add Waste to Container & Keep Securely Closed F->G H Complete Label: - Full Chemical Name & % Comp. - Generator Info & Date - Check Hazard Boxes G->H I Store Container in Designated Satellite Accumulation Area (SAA) H->I J Use Secondary Containment & Segregate from Incompatibles I->J K When Full or Time Limit Reached, Contact EHS for Pickup J->K

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-Fluoro-3,5-dimethylbenzoic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the meticulous handling of specialized reagents is paramount to both scientific integrity and personnel safety. 4-Fluoro-3,5-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, presents a specific set of handling challenges that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to confidently and safely manage this compound in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby fostering a culture of proactive safety.

Understanding the Hazard Profile of this compound

Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

These classifications dictate the minimum level of protection required and inform the selection of appropriate barriers to prevent exposure. As a fine powder, the risk of inhalation and inadvertent skin or eye contact is elevated, making strict adherence to PPE protocols non-negotiable.

A Multi-Layered Approach to Personal Protection

A robust PPE strategy for handling this compound is built on a foundation of primary and secondary engineering controls, supplemented by carefully selected personal gear. The following sections detail the essential components of this strategy, from foundational laboratory practices to the specifics of glove and respirator selection.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure. All handling of this compound powder should be conducted within a properly functioning chemical fume hood .[1][2][3] This is the most critical engineering control, as it captures airborne particulates at the source, preventing inhalation and widespread contamination of the laboratory environment. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height during manipulations.

Core Personal Protective Equipment (PPE)

The following PPE is mandatory for any procedure involving this compound:

  • Eye and Face Protection: Given its classification as a serious eye irritant, robust eye protection is essential.

    • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[1][4] These provide a seal around the eyes, offering protection from airborne powder and accidental splashes.

    • Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to safety goggles.[1][5]

  • Protective Clothing:

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[1]

    • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory practice that protects the lower body from potential spills.[1]

  • Hand Protection: The selection of appropriate gloves is critical, as halogenated aromatic compounds can be aggressive towards certain materials.

    • Nitrile Gloves: For incidental contact and handling of small quantities, nitrile gloves are generally acceptable.[1][2][6] However, it is crucial to double-glove to provide an extra layer of protection and to facilitate safe removal of the outer glove if it becomes contaminated.

    • Neoprene or Butyl Rubber Gloves: For extended handling, working with larger quantities, or when there is a higher risk of direct contact, more robust gloves such as neoprene or butyl rubber are recommended.[1][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times for aromatic and halogenated compounds.[1][8]

Respiratory Protection: Preventing Inhalation of Fine Powders

Due to the risk of respiratory irritation from the fine powder, respiratory protection is a critical consideration.

  • N95 Respirator: For weighing and handling small quantities of this compound in a well-ventilated fume hood, a NIOSH-approved N95 disposable respirator is the minimum requirement.[9][10] This will filter out at least 95% of airborne particles.

  • Elastomeric Half-Mask or Full-Facepiece Respirator with P100 Filters: In situations where there is a potential for higher concentrations of airborne powder, or for individuals with a particular sensitivity, a reusable elastomeric respirator with P100 (HEPA) filters offers a higher level of protection.[10][11] The full-facepiece option also provides integrated eye protection.

It is imperative that any individual required to wear a tight-fitting respirator undergo a formal respiratory protection program, including medical clearance and annual fit testing, as mandated by OSHA.[11]

Procedural Discipline: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Respirator

  • Goggles/Face Shield

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (peel off without touching the outside)

  • Face Shield/Goggles (handle by the strap or sides)

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Respirator

  • Inner Gloves

Always wash your hands thoroughly with soap and water after removing all PPE.[1]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_respiratory_options Respiratory Options start Start: Handling This compound task Assess Task: - Quantity - Duration - Splash/Aerosol Potential start->task engineering Engineering Control: Chemical Fume Hood task->engineering Mandatory respiratory Respiratory Protection task->respiratory If powder is handled advanced_hand Advanced Hand Protection: Neoprene/Butyl Rubber Gloves task->advanced_hand If prolonged contact or large quantity advanced_face Advanced Face Protection: Face Shield + Goggles task->advanced_face If splash potential or large quantity base_ppe Base PPE: - Lab Coat - Goggles - Double Nitrile Gloves engineering->base_ppe n95 N95 Respirator (Small Quantities) respiratory->n95 Low Risk p100 Elastomeric Respirator with P100 Filters (Higher Risk) respiratory->p100 High Risk

Caption: PPE selection workflow for this compound.

Summary of PPE Recommendations

Protection Type Minimum Requirement (Low Risk/Small Scale) Enhanced Protection (High Risk/Large Scale)
Engineering Control Chemical Fume HoodChemical Fume Hood
Eye/Face Protection Chemical Splash GogglesChemical Splash Goggles and Face Shield
Hand Protection Double Nitrile GlovesNeoprene or Butyl Rubber Gloves
Body Protection Long-Sleeved Lab CoatLong-Sleeved Lab Coat
Respiratory Protection N95 RespiratorElastomeric Respirator with P100 Filters

Emergency Procedures: Spill and Exposure Management

Spill Response:

In the event of a spill of this compound powder:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[12]

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in the "Enhanced Protection" column of the summary table.

  • Contain the Spill: Do not use a dry brush or towel, as this will aerosolize the powder.[13] Gently cover the spill with wet absorbent material to prevent it from becoming airborne.[9]

  • Clean the Area: Once the powder is wetted, use an absorbent material to collect the spill.[14] Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[13][15]

  • Decontaminate: Clean the spill area with soap and water.[12]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal of Contaminated Materials and Waste

All waste contaminated with this compound, including used PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste. As a halogenated organic compound, this waste must be segregated into a designated "Halogenated Organic Waste" container.[15][16] Do not mix with non-halogenated waste streams.[16] Ensure all waste containers are properly labeled, sealed, and stored in a designated satellite accumulation area until they can be collected by your institution's environmental health and safety department.[12][15]

Conclusion

The safe handling of this compound is not merely a matter of following a checklist; it is a mindset rooted in a thorough understanding of the compound's hazards and the rationale behind each protective measure. By integrating robust engineering controls with a well-defined and consistently applied PPE strategy, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource, but it is incumbent upon each laboratory to conduct a thorough risk assessment for their specific procedures and to ensure that all personnel are adequately trained. Through this commitment to safety, we can advance scientific discovery while safeguarding our most valuable asset: our researchers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.